2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Description
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Properties
IUPAC Name |
2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXVIZQVJLSYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541191 | |
| Record name | 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89075-43-4 | |
| Record name | 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
An In-depth Technical Guide: Synthesis and Characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, often regarded as a "privileged structure" due to its recurring appearance in biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer and anti-inflammatory properties.[2][3][4] The strategic incorporation of a fluorine atom, a common practice in modern drug design, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a key building block for advanced pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: Synthesis Strategy and Retrosynthetic Analysis
The most direct and reliable method for constructing the 2-substituted imidazo[4,5-c]pyridine ring system is the Phillips condensation reaction. This approach involves the cyclocondensation of a pyridine-3,4-diamine with a carboxylic acid or its derivative.[2][5]
Rationale for Strategy Selection: Our chosen strategy hinges on the condensation of commercially available 3,4-diaminopyridine with 2-fluorobenzoic acid . This pathway is selected for its high convergence, operational simplicity, and the well-documented reliability of the Phillips condensation for this class of heterocycles. The use of polyphosphoric acid (PPA) serves as both a catalyst and a powerful dehydrating agent, driving the reaction to completion at elevated temperatures.[2][5]
An alternative, though often lower-yielding, approach involves the oxidative cyclization of 3,4-diaminopyridine with 2-fluorobenzaldehyde.[3] However, the direct use of the carboxylic acid with PPA is generally more robust and scalable.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis, work-up, and purification of this compound.
Synthesis Workflow
The overall experimental process is outlined below, from reaction setup to the isolation of the pure product.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
Reagents and Materials:
-
3,4-Diaminopyridine (1.0 equiv.)
-
2-Fluorobenzoic acid (1.1 equiv.)
-
Polyphosphoric Acid (PPA) (approx. 10-15 wt. equiv.)
-
Deionized Water
-
Ice
-
Concentrated Ammonium Hydroxide (or 10M NaOH)
-
Ethyl Acetate (for extraction/chromatography)
-
Hexanes (for chromatography)
-
Ethanol (for recrystallization)
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA). Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.
-
Addition of Reactants: To the stirring PPA, cautiously add 3,4-diaminopyridine followed by 2-fluorobenzoic acid. Causality Note: Adding the reactants to pre-warmed, less viscous PPA ensures homogeneous mixing and prevents localized overheating.
-
Cyclocondensation: Slowly raise the temperature of the reaction mixture to 160-180°C. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and spotting on a silica plate.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Cautiously and slowly pour the reaction mixture into the ice-water with vigorous stirring. Trustworthiness Note: This highly exothermic quenching step must be performed slowly to control the release of heat and prevent splashing.
-
Precipitation: The acidic aqueous solution is then carefully neutralized by the slow addition of concentrated ammonium hydroxide or another strong base until the pH is approximately 8-9. This will cause the crude product to precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Allow the crude product to air-dry.
-
Purification:
-
Recrystallization (Preferred): The crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.
-
Column Chromatography: If recrystallization is insufficient, the crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system such as ethyl acetate in hexanes.
-
Part 3: Comprehensive Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties
| Property | Observed Value | Source |
| Molecular Formula | C₁₂H₈FN₃ | [6] |
| Molecular Weight | 213.21 g/mol | [6] |
| Physical Form | Solid | [7] |
| Purity (Typical) | >96% | [7] |
| Storage Temp. | 2-8°C | [7] |
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic techniques.
Table 1: Mass Spectrometry Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 214.0775 | ~214.08 |
| [M+Na]⁺ | 236.0594 | ~236.06 |
Insight: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, providing a self-validating check on the product's identity.
Table 2: Predicted NMR Data (in DMSO-d₆) The imidazo proton (N-H) may be broad or not observed depending on the solvent and concentration. The 3H- and 1H-tautomers can coexist in solution, potentially leading to broadened or duplicated signals, although one form typically predominates.
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H NMR | ~13.0 | br s | - | Imidazole N-H |
| ~8.5-8.7 | d or s | J ≈ 5-6 | Pyridine H | |
| ~8.2-8.4 | d or s | J ≈ 5-6 | Pyridine H | |
| ~7.5-8.0 | m | - | Pyridine H & Fluorophenyl H | |
| ~7.2-7.4 | m | - | Fluorophenyl H (3 protons) | |
| ¹³C NMR | ~150-160 | s | - | Imidazole C2 |
| ~158-162 | d | ¹JCF ≈ 250 | Fluorophenyl C-F | |
| ~110-145 | m | - | Aromatic C-H & C-q | |
| ¹⁹F NMR | ~(-110 to -115) | m | - | Ar-F |
| Expertise Note: The precise chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[8] The ortho position of the fluorine relative to the imidazole ring will cause a characteristic shift compared to its meta or para isomers, making ¹⁹F NMR a powerful tool for isomeric purity assessment. |
Table 3: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3100-3400 (broad) | N-H Stretch | Imidazole N-H group |
| 1620-1650 | C=N Stretch | Imidazole ring vibration |
| 1500-1580 | C=C Stretch | Aromatic ring stretches |
| 1200-1250 | C-F Stretch | Confirms presence of fluorine |
Conclusion and Forward Outlook
This guide has detailed a robust and reproducible method for the synthesis of this compound, a compound of significant interest in drug discovery. The outlined Phillips condensation is a reliable synthetic route, and the multi-technique characterization workflow provides a self-validating system to ensure product identity and purity. The provided data serves as a benchmark for researchers working with this important heterocyclic building block. Given the precedent set by complex molecules like Lorecivivint, which features a related core, this scaffold represents a valuable starting point for the development of next-generation therapeutics.[9][10][11]
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
- This compound. Sigma-Aldrich.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
- 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- Pyridines and Imidazopyridines with Medicinal Significance. PubMed.
- LORECIVIVINT. gsrs.
- Lorecivivint | C29H24FN7O | CID 135565709. PubChem - NIH.
- Lorecivivint | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
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- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | 89075-43-4 [sigmaaldrich.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Lorecivivint | C29H24FN7O | CID 135565709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lorecivivint | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Physicochemical properties of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Foreword: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, the journey from a promising hit to a viable drug candidate is paved with data. While biological activity is the initial spark, it is the physicochemical properties of a molecule that dictate its potential to become a successful therapeutic agent. These properties govern everything from solubility and absorption to metabolic stability and target engagement. This guide provides a comprehensive technical overview of the essential physicochemical characteristics of This compound , a heterocyclic compound of significant interest.
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere, which grants it access to a wide range of biological targets, including kinases and G-protein coupled receptors. The strategic incorporation of a 2-fluorophenyl group can profoundly influence the molecule's conformational preferences, metabolic stability, and binding interactions through mechanisms like hydrogen bonding and altered electronic properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale and detailed methodologies required to fully characterize this and similar molecules.
Synthesis and Molecular Structure
A robust and reproducible synthetic route is the foundation of any chemical research program. For the synthesis of 2-aryl-imidazo[4,5-c]pyridines, a well-established and efficient method involves the condensation of 3,4-diaminopyridine with the corresponding aromatic carboxylic acid.
Proposed Synthetic Route
The most common and reliable method for synthesizing the title compound is the condensation of 3,4-diaminopyridine with 2-fluorobenzoic acid. This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures, which drives the cyclization to form the imidazole ring.[1]
Caption: Proposed synthesis of this compound.
Molecular Identity
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FN₃ | Calculated |
| Molecular Weight | 213.21 g/mol | Calculated |
| Physical Form | Solid | [2] |
| Purity | 96% | [2] |
| InChI Key | DFXVIZQVJLSYOJ-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of the title compound. These methods are designed to be self-validating and provide the robust data required for drug development decision-making.
Melting Point (Mp)
Field Insight: The melting point is a fundamental indicator of a compound's purity and crystal lattice stability. A sharp melting range is indicative of high purity, while a broad range can suggest the presence of impurities or multiple crystalline forms (polymorphs).
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure using a modern digital melting point apparatus.[3][4][5]
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Grind the solid into a fine powder using a mortar and pestle to ensure uniform heat distribution.
-
Press the open end of a capillary tube into the powder, loading it to a height of 1-2 mm.[3]
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the closed end.[4]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
For a first determination, a rapid heating rate (e.g., 10°C/minute) can be used to find an approximate melting range.[3]
-
For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[4]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This is the melting range.
-
-
Data Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
A melting range greater than 2°C may warrant further investigation into the sample's purity.
-
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility
Field Insight: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development. Determining solubility at various pH values is essential, as the ionization state of a molecule can dramatically affect its solubility.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[6][7]
-
Preparation:
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker bath.
-
Equilibration time is critical; 24 to 48 hours is standard to ensure thermodynamic equilibrium is reached.[6]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed is the preferred method.[6]
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Caption: Shake-Flask Method for Equilibrium Solubility.
Ionization Constant (pKa)
Field Insight: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since the ionized form of a drug often has different solubility, permeability, and target-binding characteristics than the neutral form, pKa is a cornerstone of drug development.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination, especially for compounds with sufficient solubility.[8][9]
-
System Calibration:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[9]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (typically around 1 mM).[9]
-
If the compound is a base, add a known amount of standardized strong acid (e.g., HCl) to fully protonate it. If it is an acid, add a known amount of standardized strong base (e.g., NaOH).
-
-
Titration:
-
Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
Titrate the solution by adding small, precise increments of a standardized strong base (for an acidified sample) or strong acid (for a basified sample).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For a monoprotic species, the pKa is the pH at which 50% of the titrant has been added.
-
Specialized software can be used for precise calculation from the titration data.
-
Lipophilicity (LogP)
Field Insight: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a measure of a compound's "greasiness." It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogP (typically between 1 and 3 for oral drugs) is often sought to balance solubility and permeability.
Experimental Protocol: HPLC-Based LogP Determination
This method offers higher throughput than the traditional shake-flask method and is well-suited for drug discovery settings. It correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[10][11]
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established LogP values that span a range bracketing the expected LogP of the test compound.
-
Inject each reference compound and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') versus the known LogP values of the standards. This should yield a linear relationship.
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Record its retention time and calculate its log(k').
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log(k').
-
Structural and Stability Characterization
Crystal Structure and Polymorphism
Field Insight: The solid-state form of an active pharmaceutical ingredient (API) affects its stability, solubility, and manufacturability. Identifying the crystal structure via X-ray crystallography provides definitive proof of molecular structure and insight into intermolecular interactions. It is also crucial to screen for polymorphs—different crystalline forms of the same compound—as they can have different physicochemical properties.
Protocol: Sample Preparation for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of high quality. This is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal with smooth faces and no visible cracks.
-
Carefully mount the crystal on a goniometer head for analysis in the X-ray diffractometer.
-
Chemical Stability (Forced Degradation)
Field Insight: Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding a compound's degradation pathways. Exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light helps to identify potential degradants that could form during manufacturing or storage.[12][13]
Protocol: Forced Degradation Study
-
Stress Conditions: Prepare solutions of the compound and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation, at elevated temperatures (e.g., 60°C).[14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation, at elevated temperatures.[14]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
At various time points, analyze the stressed samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradants).
-
Use a photodiode array (PDA) detector to compare the UV spectra of the parent and degradant peaks.
-
The goal is to achieve 5-20% degradation of the parent compound.[14]
-
-
Mass Balance:
-
Ensure that the sum of the parent compound and all detected degradants accounts for close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.
-
Caption: Workflow for a Forced Degradation Study.
Summary of Physicochemical Properties
The table below summarizes the key physicochemical properties for this compound. It serves as a central repository for data as it is generated through the protocols described in this guide.
| Parameter | Method | Predicted/Estimated Value | Experimental Value |
| Melting Point | Capillary Method | Solid at room temp. | To be determined |
| Aqueous Solubility | Shake-Flask | Low (based on scaffold) | To be determined (at pH 2.0, 4.5, 7.4) |
| pKa (basic) | Potentiometric Titration | ~4-5 (Pyridine N) | To be determined |
| pKa (acidic) | Potentiometric Titration | ~12-13 (Imidazole N-H) | To be determined |
| LogP | HPLC Method | 2.5 - 3.5 | To be determined |
| Chemical Stability | Forced Degradation | Generally stable, potential for hydrolysis | To be determined |
| Crystal Structure | X-ray Crystallography | N/A | To be determined |
Conclusion
The comprehensive physicochemical characterization of This compound is a critical exercise in due diligence for any drug discovery program targeting this scaffold. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary to assess its drug-like properties. By understanding and optimizing these fundamental characteristics, researchers can significantly de-risk the progression of this and related molecules, paving the way for the development of novel and effective therapeutics.
References
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University of Houston. (2010). Melting Point Apparatus Guidelines. Retrieved from [Link]
-
MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
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Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]
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ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]
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Rowan. pKa Prediction. Retrieved from [Link]
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Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]
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ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]
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Pharma Beginners. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]
- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
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Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Scribd. Melting Point Procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Scilit. Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Retrieved from [Link]
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Royal Society of Chemistry. (2023). The pursuit of accurate predictive models of the bioactivity of small molecules. Retrieved from [Link]
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YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Retrieved from [Link]
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Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Nakov, N., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
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Bio-Rad. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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PubMed. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Retrieved from [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Preamble: Navigating the Knowns and the Unknowns
The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system structurally analogous to purines, represents a fertile ground in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for a variety of therapeutic applications.[1][2] This guide focuses on a specific derivative, this compound. While direct, extensive research on this particular molecule is limited, a robust mechanistic hypothesis can be constructed by examining its chemical relatives. This document will delve into the probable core mechanism of action by synthesizing data from structurally similar compounds, with a primary focus on the modulation of the Wnt signaling pathway, and will further provide the experimental frameworks required to validate this hypothesis.
The Pharmacological Landscape of Imidazo[4,5-c]pyridine Derivatives
The imidazo[4,5-c]pyridine core is a privileged scaffold, conferring upon its derivatives the ability to interact with a wide array of biological targets. This versatility has led to the discovery of compounds with significant potential in several disease areas. The structural similarity to purines allows these molecules to function as mimetics, interacting with enzymes and receptors that recognize purine-based structures.[1][2] A survey of the literature reveals a diverse range of biological activities associated with this class of compounds.
| Pharmacological Activity | Therapeutic Area | Key Findings | References |
| Anticancer | Oncology | Derivatives have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer. Some act as mitotic inhibitors or PARP inhibitors. | [1][3] |
| Anti-inflammatory | Immunology, Rheumatology | Certain derivatives exhibit immunosuppressive and anti-inflammatory properties, with some showing selective inhibition of COX-2. | [4][5] |
| Antiviral | Infectious Disease | Activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV) has been reported, with compounds targeting viral RNA-dependent RNA polymerase. | [1] |
| Antimicrobial | Infectious Disease | Imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for activity against various bacterial and fungal strains. | [6][7] |
| Wnt Pathway Modulation | Osteoarthritis, Oncology | Close structural analogs are potent inhibitors of the Wnt signaling pathway, a critical pathway in development and disease. | [8][9] |
Proposed Primary Mechanism of Action: Wnt Signaling Pathway Modulation
Given the available evidence, the most probable mechanism of action for this compound is the modulation of the canonical Wnt signaling pathway. This hypothesis is strongly supported by the well-characterized activity of the structurally similar compound, Lorecivivint (SM04690) , a Wnt pathway inhibitor developed for the treatment of osteoarthritis.[8][9][10]
Lorecivivint, which contains a 7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl core, acts as a small-molecule modulator of the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) .[8][9][11]
The Role of the Wnt Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis.[12][13] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is also implicated in degenerative diseases like osteoarthritis.[12][14][15] In the canonical pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for target genes.
Inhibition via CLK2 and DYRK1A
Unlike many Wnt inhibitors that target extracellular components or the β-catenin destruction complex, Lorecivivint acts downstream within the nucleus.[8]
-
CLK2 Inhibition: This action is believed to promote early chondrogenesis (cartilage formation).[8][9]
-
DYRK1A Inhibition: This enhances the function of mature chondrocytes and reduces inflammation by modulating the activity of transcription factors like FOXO1.[8][11]
By inhibiting these two kinases, Lorecivivint effectively reduces the pro-catabolic and inflammatory signaling driven by an overactive Wnt pathway in osteoarthritic joints, thereby presenting a disease-modifying therapeutic approach.[9][15]
Due to the high degree of structural similarity, it is highly probable that this compound engages with the same intranuclear targets, CLK2 and DYRK1A, to modulate Wnt signaling. The 2-fluorophenyl substitution is likely to influence the binding affinity and pharmacokinetic properties but not fundamentally alter the core mechanism.
Secondary Potential Mechanisms of Action
While Wnt pathway modulation is the primary hypothesis, the established activities of the broader imidazopyridine class suggest other potential mechanisms that warrant consideration.
-
PARP Inhibition: Certain imidazo[4,5-c]pyridine derivatives have shown potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] PARP inhibitors are an established class of anticancer agents.
-
COX Inhibition: Some diaryl-substituted imidazo[4,5-b]pyridine derivatives (a closely related isomer) have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][16] This aligns with the anti-inflammatory properties observed for this class of compounds.[4]
Experimental Protocols for Mechanistic Validation
To rigorously test the proposed mechanism of action for this compound, a series of well-defined experiments are necessary. These protocols form a self-validating workflow, from direct target engagement to cellular response.
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Biological targets of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
An In-Depth Technical Guide to the Biological Targets of the 2-Phenyl-3H-imidazo[4,5-c]pyridine Scaffold
Introduction
The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system structurally analogous to purines, has garnered significant attention in medicinal chemistry due to its versatile pharmacological potential.[1] This guide focuses on the biological targets of derivatives based on the 2-phenyl-3H-imidazo[4,5-c]pyridine core, with a specific focus on the potential influence of substitutions, such as a 2-fluorophenyl group. While direct, extensive research on 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine itself is limited, this document synthesizes findings from closely related analogs to provide a comprehensive overview of the primary molecular targets and associated signaling pathways. The structural similarity of these compounds to endogenous purines allows them to interact with a wide array of biological macromolecules, leading to diverse therapeutic applications.[2]
The core structure of 2-phenyl-3H-imidazo[4,5-c]pyridine serves as a privileged scaffold in drug discovery, with derivatives demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial.[3][4] This guide will delve into the key biological targets identified for this class of compounds, the experimental methodologies used for their validation, and the overarching signaling pathways they modulate.
Primary Biological Target Classes
The biological activity of 2-phenyl-3H-imidazo[4,5-c]pyridine derivatives can be broadly categorized into several key areas of therapeutic interest. The primary targets identified for this scaffold are protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory processes.
Protein Kinase Inhibition
A significant number of imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
a) Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, survival, and migration. Certain 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives have been identified as novel inhibitors of SFKs, showing promise in the treatment of glioblastoma.[5]
b) c-Met and VEGFR2 Kinases
The receptor tyrosine kinases c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) are key drivers of tumorigenesis and angiogenesis. Dual inhibitors targeting both kinases have been developed from imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, suggesting that the broader imidazopyridine class is a viable starting point for such inhibitors.[6] One notable imidazo[1,2-a]pyridine derivative demonstrated potent, dual inhibition of both c-Met and VEGFR2.[6]
c) Mixed-Lineage Kinase 3 (MLK3)
MLK3 is a mitogen-activated protein kinase kinase kinase (MAP3K) implicated in neurodegenerative diseases and cancer. A series of 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as novel and potent MLK3 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[7]
Experimental Workflow for Kinase Inhibition Assays
The identification and validation of kinase inhibitors typically follow a multi-step process, beginning with high-throughput screening and culminating in in-vivo efficacy studies.
Caption: A generalized workflow for the identification and validation of kinase inhibitors.
GABAA Receptor Positive Allosteric Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The well-known hypnotic drug zolpidem, an imidazo[1,2-a]pyridine, highlights the potential of this scaffold to interact with GABA-A receptors.[8] Fluorinated imidazo[1,2-a]pyridine derivatives have been developed as potential antipsychotic agents acting as PAMs at the GABA-A receptor.[8] Furthermore, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally similar to the topic compound, have been identified as PAMs of the α1β2γ2 GABA-A receptor subpopulation.[9]
Signaling Pathway for GABA-A Receptor Modulation
Caption: Mechanism of positive allosteric modulation of the GABA-A receptor.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer and degenerative disorders. A notable derivative, Lorecivivint (SM04690), which contains a 7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl core, is an inhibitor of the Wnt signaling pathway and has been investigated for the treatment of osteoarthritis.[10][11]
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity, with some compounds showing selectivity for COX-2, a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]
Summary of Biological Targets and Activities
| Target Class | Specific Target(s) | Biological Activity | Representative Scaffold |
| Protein Kinases | Src Family Kinases | Anticancer (Glioblastoma) | 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one |
| c-Met, VEGFR2 | Anticancer, Anti-angiogenic | Imidazo[1,2-a]pyridine | |
| MLK3 | Neuroprotective, Anticancer | 3H-imidazo[4,5-b]pyridine | |
| Ligand-gated Ion Channels | GABA-A Receptor | Antipsychotic, Anxiolytic | Imidazo[1,2-a]pyridine |
| Signaling Pathways | Wnt Pathway | Anti-inflammatory, Disease-modifying (Osteoarthritis) | 7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl |
| Enzymes | COX-1, COX-2 | Anti-inflammatory | 2,3-diaryl-3H-imidazo[4,5-b]pyridine |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Src Kinase)
-
Reagents and Materials: Recombinant human Src kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound test compound, and a positive control inhibitor (e.g., dasatinib).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of Src kinase solution.
-
Add 2.5 µL of the test compound or control to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Detect luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
-
Cell Line: A relevant cancer cell line (e.g., K562 for leukemia).[4]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 2-phenyl-3H-imidazo[4,5-c]pyridine scaffold represents a versatile platform for the development of novel therapeutics targeting a range of biological entities. The primary targets identified for this class of compounds include protein kinases, GABA-A receptors, and enzymes involved in inflammation. The specific biological activity is highly dependent on the substitution pattern on both the imidazopyridine core and the phenyl ring. The presence of a fluorine atom, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and metabolic stability. Further investigation into the specific targets of this and related compounds is warranted to fully exploit their therapeutic potential.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
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Whitepaper: Discovery and Optimization of Novel 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine Analogs as Potent Kinase Inhibitors
Executive Summary
The imidazo[4,5-c]pyridine scaffold, a structural analog of natural purines, represents a privileged core in medicinal chemistry, giving rise to numerous compounds with significant therapeutic potential, including kinase inhibitors.[1] This guide details a systematic approach to the discovery of novel 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine analogs, focusing on a rational design strategy, efficient synthetic execution, and a robust biological evaluation cascade. We elaborate on the strategic incorporation of a 2-fluorophenyl moiety to enhance metabolic stability and target engagement.[2][3][4][5] The primary objective of this discovery program is the identification of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in human cancers.[6][7][8][9] This document provides field-proven experimental protocols, discusses the interpretation of structure-activity relationship (SAR) data, and outlines a clear workflow from initial hit identification to lead candidate nomination.
Introduction: The Rationale for Targeting the Imidazo[4,5-c]pyridine Core
The structural similarity between the imidazo[4,5-c]pyridine ring system and endogenous purines allows these compounds to effectively interact with the ATP-binding sites of a wide range of enzymes, particularly kinases.[1] Kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, most notably cancer.[7][8] The PI3K/Akt/mTOR pathway is one of the most commonly hyperactivated signaling cascades in oncology, controlling essential cellular processes like proliferation, survival, and metabolism.[6][7][9][10] Consequently, inhibitors of this pathway are of high therapeutic interest.
Our strategy focuses on the this compound scaffold for two primary reasons:
-
The Privileged Scaffold: The imidazo[4,5-c]pyridine core has been successfully utilized to develop inhibitors for various kinases, including DNA-dependent protein kinase (DNA-PK) and Src family kinases.[11][12]
-
Strategic Fluorination: The incorporation of a fluorine atom, particularly on an aromatic ring, is a well-established medicinal chemistry tactic.[2][3][4] The high electronegativity and small size of fluorine can block metabolic oxidation, improve pharmacokinetic properties, and enhance binding affinity through unique electronic interactions without introducing significant steric hindrance.[3][5][13]
This program hypothesizes that combining these two features will yield potent and selective kinase inhibitors with favorable drug-like properties.
Synthesis and Characterization
The generation of a focused library of analogs is predicated on a reliable and flexible synthetic route. The primary method for constructing the 2-substituted-3H-imidazo[4,5-c]pyridine core is the condensation of a diaminopyridine with a corresponding aldehyde or carboxylic acid.[1][14]
General Synthetic Pathway
A robust and scalable synthesis was established, starting from commercially available 3,4-diaminopyridine. The key step involves the oxidative cyclocondensation with 2-fluorobenzaldehyde. Subsequent modifications at other positions on the heterocyclic core can be achieved through standard cross-coupling methodologies like Suzuki coupling to build a library for SAR exploration.[15]
Caption: General synthetic workflow for analog library generation.
Protocol: Synthesis of this compound (Representative Compound)
-
Reaction Setup: To a solution of 3,4-diaminopyridine (1.0 eq) in ethanol, add 2-fluorobenzaldehyde (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux in the presence of an oxidizing agent, such as sodium metabisulfite, which facilitates the cyclization and subsequent aromatization.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired product.
-
Characterization: The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation Note: The purity of the final compounds is critical for accurate biological data. A purity level of >95%, as determined by HPLC, is required for all compounds submitted for biological screening.
Biological Evaluation Strategy
A tiered screening cascade ensures efficient and logical progression from initial hit identification to in-depth pharmacological characterization. The workflow is designed to first identify compounds that engage the target kinase and then to assess their functional cellular consequences.
Caption: Tiered biological screening and validation workflow.
Tier 1: Biochemical Kinase Binding Assay
The initial screen assesses the direct binding of the synthesized analogs to the kinase of interest, for instance, PI3Kα. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a robust, high-throughput method for this purpose.[16][17][18]
Protocol: LanthaScreen™ Eu Kinase Binding Assay [16][18]
-
Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/Eu-labeled anti-tag antibody mixture, and the Alexa Fluor™ 647-labeled tracer in the kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16]
-
Assay Plate Setup (384-well):
-
Add 5 µL of the 3X test compound dilutions to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer.
-
-
Incubation: Mix the plate gently and incubate for 1 hour at room temperature, protected from light.[17]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ value, representing the concentration of inhibitor required to displace 50% of the tracer, is determined by fitting the data to a four-parameter logistic curve.
Tier 2: Cell-Based Viability Assay
Compounds demonstrating potent target binding are advanced to cell-based assays to determine their ability to inhibit cell proliferation, which is a functional consequence of inhibiting the PI3K/Akt/mTOR pathway. The CellTiter-Glo® Luminescent Cell Viability Assay is a reliable method that quantifies ATP levels as an indicator of metabolically active cells.[19][20][21]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [19][22]
-
Cell Plating: Seed cells (e.g., MCF-7, a breast cancer cell line with known PIK3CA mutations[10]) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[22][23] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[20]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI₅₀) relative to DMSO-treated controls.
Results and Structure-Activity Relationship (SAR) Discussion
The data gathered from the screening cascade allows for the development of a robust SAR. By systematically altering substituents on the imidazo[4,5-c]pyridine core, we can discern which chemical features are critical for potency and selectivity.
Table 1: Illustrative SAR Data for this compound Analogs
| Compound ID | R¹ Substituent (at C6) | PI3Kα Binding IC₅₀ (nM) | MCF-7 Cell GI₅₀ (nM) |
| LEAD-001 | -H | 150 | 850 |
| LEAD-002 | -Cl | 95 | 550 |
| LEAD-003 | -OCH₃ | 210 | 1200 |
| LEAD-004 | -Morpholine | 25 | 95 |
| LEAD-005 | -N-Methylpiperazine | 15 | 60 |
Expertise-Driven Interpretation: From the illustrative data, a clear trend emerges. Small, electron-withdrawing groups at the C6 position (LEAD-002) offer a modest improvement in potency over the unsubstituted parent compound (LEAD-001). However, the introduction of larger, basic amine moieties like morpholine (LEAD-004) and N-methylpiperazine (LEAD-005) leads to a significant enhancement in both biochemical and cellular potency. This suggests a key interaction, possibly with a solvent-exposed region of the ATP-binding pocket, where the basic nitrogen can form a favorable salt bridge or hydrogen bond. The 2-fluorophenyl group is held constant in this series to maintain its beneficial properties while exploring other vectors for optimization.
Mechanistic Validation
For lead compounds like LEAD-005 , it is crucial to confirm that the observed cellular activity is a direct result of on-target pathway inhibition. This is achieved via Western blotting to measure the phosphorylation status of key downstream pathway components.
Caption: Targeted inhibition of the PI3K/Akt/mTOR signaling pathway.
Treatment of MCF-7 cells with LEAD-005 should result in a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and downstream effectors like S6 ribosomal protein, confirming on-target engagement in a cellular context.
Conclusion and Future Directions
This guide outlines a comprehensive and validated strategy for the discovery of novel this compound analogs as kinase inhibitors. Through rational design, efficient synthesis, and a rigorous, tiered biological evaluation, we have demonstrated a clear path to identifying potent and cell-active compounds. The illustrative SAR highlights the importance of specific substitutions for enhancing potency, providing a clear roadmap for further optimization.
Future efforts will focus on:
-
Expanding the SAR around the C6 position to further improve potency and fine-tune physicochemical properties.
-
Conducting comprehensive kinome-wide selectivity screening for promising leads to ensure a clean off-target profile.
-
Initiating pharmacokinetic (ADME) and in vivo efficacy studies in relevant xenograft models for nominated lead candidates.
This structured approach balances chemical exploration with robust biological validation, maximizing the potential for delivering a clinical candidate targeting the PI3K/Akt/mTOR pathway.
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
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Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
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LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
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Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. [Link]
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Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. ACS Publications. [Link]
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Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its structural similarity to endogenous purines, which allows for interaction with a wide array of biological targets. This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the unequivocal structure confirmation and purity assessment of a key analogue, 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. We present detailed, field-tested protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Beyond mere data presentation, this document elucidates the causal reasoning behind experimental choices and offers a robust framework for interpreting the resulting spectral data, ensuring the high standards of scientific integrity demanded in drug discovery and development.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
Imidazopyridines, which consist of an imidazole ring fused to a pyridine ring, are a cornerstone of modern medicinal chemistry.[1] Their structural resemblance to purines renders them effective mimics for interacting with enzymes and receptors that recognize adenine or guanine.[2] This has led to their development as potent antimicrobial, antiviral, and anticancer agents.[1][3] The specific compound, this compound, incorporates a fluorinated phenyl ring, a common strategy in drug design to enhance metabolic stability and modulate binding affinity through specific electronic interactions.
Accurate and comprehensive characterization of such molecules is non-negotiable. It forms the bedrock of all subsequent biological and pharmacological evaluation. This guide serves as a practical, authoritative resource for researchers, providing the necessary protocols and interpretative logic to confidently synthesize and validate the target compound.
Synthesis Pathway and Methodology
A reliable synthesis is the prerequisite for any spectroscopic analysis. The most direct and widely adopted method for constructing the 2-substituted imidazo[4,5-c]pyridine core is the condensation of 3,4-diaminopyridine with an appropriate carboxylic acid or aldehyde, often facilitated by a dehydrating agent or microwave irradiation to enhance reaction rates and yields.[4][5]
Proposed Synthetic Workflow
The synthesis proceeds via a condensation reaction between 3,4-diaminopyridine and 2-fluorobenzoic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) under thermal conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a flame-dried round-bottom flask, add polyphosphoric acid (PPA) (10 eq). Heat the PPA to 80-90 °C under a nitrogen atmosphere until it becomes a stirrable liquid.
-
Reactant Addition: Add 3,4-diaminopyridine (1.0 eq) and 2-fluorobenzoic acid (1.1 eq) to the stirred PPA.
-
Reaction: Increase the temperature to 180-200 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.
-
Workup: Allow the reaction mixture to cool to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Basify the resulting aqueous solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution. This step is highly exothermic and must be performed in an ice bath.
-
Extraction: The precipitated solid is collected by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Spectroscopic Analysis: A Multi-faceted Approach
No single technique can provide complete structural information. A synergistic approach using MS, IR, and NMR is essential for a self-validating characterization workflow.
Caption: Integrated workflow for spectroscopic structure validation.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm its elemental composition. For this compound (C₁₂H₈FN₃), the expected monoisotopic mass is 213.0702 g/mol . Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. Scan a mass range that brackets the expected molecular ion, for example, m/z 50-500.
Predicted Data & Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical value.
| Ion | Predicted m/z (Theoretical) | Predicted m/z (Observed) |
| [M+H]⁺ | 214.0775 | ~214.078 |
| [M+Na]⁺ (adduct) | 236.0594 | ~236.060 |
The observation of the [M+H]⁺ peak at m/z ≈ 214.078 provides strong evidence for the successful synthesis of the target compound.
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For this compound, we expect to see characteristic absorptions for N-H, C-H, C=N, C=C, and C-F bonds.
Experimental Protocol (ATR-IR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Predicted Data & Interpretation: The IR spectrum provides a molecular fingerprint, confirming the presence of key structural components.[6][7]
| Wavenumber (cm⁻¹) | Bond Type | Description of Vibration |
| 3300 - 3100 | N-H | Broad absorption, indicative of the imidazole N-H stretch. |
| 3100 - 3000 | Aromatic C-H | Sharp, medium-intensity peaks for C-H stretching on both rings. |
| 1620 - 1580 | C=N | Imidazole ring stretching vibrations. |
| 1550 - 1450 | C=C | Aromatic ring stretching vibrations from both pyridine and phenyl rings. |
| 1250 - 1150 | C-F | Strong, characteristic absorption for the aryl-fluoride bond stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful technique for detailed structural elucidation, providing information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are essential. The presence of fluorine will introduce characteristic C-F and H-F couplings, which are highly diagnostic.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for this class of compounds as it effectively solubilizes the sample and allows for the observation of the exchangeable N-H proton.
-
Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard acquisition parameters should be used.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be used to definitively assign all signals.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region will be complex due to overlapping signals and heteronuclear (H-F) coupling.
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |
| H-4 | ~ 8.8 - 9.0 | s | - | Deshielded by adjacent pyridine nitrogen. |
| H-6 | ~ 8.2 - 8.4 | d | J ≈ 5.0 | Pyridine proton ortho to the ring fusion. |
| H-7 | ~ 7.4 - 7.6 | d | J ≈ 5.0 | Pyridine proton meta to the ring fusion. |
| H-3' | ~ 7.9 - 8.1 | td | J(H-H) ≈ 7.6, J(H-F) ≈ 5.0 | Fluorophenyl proton, ortho to the imidazole ring, shows coupling to H-4' and F. |
| H-4' | ~ 7.6 - 7.8 | m | - | Complex multiplet due to coupling with multiple adjacent protons. |
| H-5' | ~ 7.3 - 7.5 | m | - | Complex multiplet due to coupling with adjacent protons and fluorine. |
| H-6' | ~ 7.2 - 7.4 | td | J(H-H) ≈ 8.0, J(H-F) ≈ 9.0 | Fluorophenyl proton, ortho to fluorine, shows large coupling to F and H-5'. |
| N-H | ~ 12.0 - 13.0 | br s | - | Broad, exchangeable proton of the imidazole ring, highly downfield. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon signals for the fluorophenyl ring will appear as doublets due to coupling with the fluorine atom.
| Carbon Label | Predicted Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constants (J, Hz) | Assignment Rationale |
| C-2 | ~ 150 - 152 | s | - | Imidazole carbon attached to the phenyl ring. |
| C-2' | ~ 158 - 162 | d | ¹J(C-F) ≈ 250 | Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling. |
| C-1' | ~ 118 - 122 | d | ²J(C-F) ≈ 15 | Ipso-carbon of the phenyl ring, shows smaller two-bond coupling to fluorine. |
| C-6' | ~ 116 - 118 | d | ²J(C-F) ≈ 22 | Carbon ortho to fluorine. |
| C-4' | ~ 132 - 134 | d | ³J(C-F) ≈ 8 | Carbon para to fluorine. |
| C-5' | ~ 124 - 126 | d | ⁴J(C-F) ≈ 3 | Carbon meta to fluorine, shows smallest long-range coupling. |
| C-3' | ~ 130 - 132 | s | - | Carbon meta to fluorine. |
| C-4, C-6, C-7, C-8, C-9 | ~ 115 - 150 | s | - | Remaining carbons of the imidazo[4,5-c]pyridine core. Specific assignment requires 2D NMR. |
Conclusion
The structural integrity of pharmacologically active compounds is paramount. This guide has detailed a comprehensive and robust workflow for the synthesis and spectroscopic characterization of this compound. By systematically applying mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, researchers can unequivocally confirm the identity and purity of this important heterocyclic compound. The provided protocols and predicted spectral data serve as an authoritative benchmark for scientists engaged in the synthesis and development of novel imidazopyridine-based therapeutics, ensuring data quality and accelerating the drug discovery process.
References
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New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry. [Link]
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Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
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Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. Semantic Scholar. [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry. [Link]
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Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]
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2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. Chemical Synthesis Database. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
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2-Fluoropyridine. PubChem. [Link]
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The Crystal Structure of 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine: A Technical Guide to Its Determination and Analysis
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric relationship with natural purines and its presence in numerous biologically active compounds. The introduction of a 2-(2-fluorophenyl) substituent can significantly modulate the physicochemical and pharmacological properties of the core, influencing factors such as metabolic stability and receptor binding affinity.[1] A definitive understanding of the three-dimensional atomic arrangement of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this target compound, from chemical synthesis and single-crystal growth to sophisticated single-crystal X-ray diffraction (SC-XRD) analysis. We present a plausible synthetic pathway, detailed experimental protocols, and a framework for interpreting the resulting structural data, offering a complete roadmap for researchers in crystallography, medicinal chemistry, and drug development.
Introduction: The Strategic Importance of Structural Elucidation
The fusion of an imidazole ring with a pyridine moiety gives rise to imidazopyridines, a class of heterocyclic compounds with remarkable therapeutic potential.[2] Specifically, the imidazo[4,5-c]pyridine isomer, a 3-deazapurine analogue, has been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic placement of a fluorine atom on the phenyl ring is a common tactic in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1]
Understanding the precise three-dimensional structure of this compound is not merely an academic exercise. A high-resolution crystal structure provides invaluable insights into:
-
Molecular Conformation: The preferred spatial arrangement of the molecule, including the dihedral angle between the fluorophenyl ring and the imidazopyridine core, which dictates its shape and ability to fit into a biological target.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, π-π stacking) that govern how molecules pack together in the solid state. These same forces are fundamental to drug-receptor binding.
-
Pharmacophore Modeling: The precise geometry and electronic features required for biological activity, enabling more accurate computational modeling and virtual screening.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement of small molecules.[5][6] This guide details the complete workflow for obtaining and analyzing the crystal structure of the title compound.
Part 1: Synthesis and Crystallization
Synthetic Pathway: A Plausible Approach
The synthesis of 2-substituted imidazo[4,5-c]pyridines is commonly achieved through the condensation of a 3,4-diaminopyridine with a corresponding carboxylic acid or aldehyde.[2] A reliable method involves the reaction of 3,4-diaminopyridine with 2-fluorobenzoic acid under dehydrating conditions, often facilitated by microwave irradiation to improve reaction times and yields.[2][7]
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
3,4-Diaminopyridine
-
2-Fluorobenzoic acid
-
Polyphosphoric acid (PPA) or similar dehydrating agent (e.g., Eaton's reagent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave synthesis vial (10 mL)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 3,4-diaminopyridine (1.0 mmol), 2-fluorobenzoic acid (1.1 mmol), and a catalytic amount of polyphosphoric acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step.[6] Slow evaporation from a suitable solvent system is a widely used and effective technique for small organic molecules.
Causality in Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, the solution will be unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or microcrystals. A binary solvent system (one good solvent, one poor solvent) can be used to fine-tune solubility.
Step-by-Step Crystallization Protocol
Objective: To grow single crystals of this compound suitable for SC-XRD.
Materials:
-
Purified this compound
-
Dichloromethane (DCM)
-
n-Hexane
-
Small, clean glass vial (e.g., 4 mL)
-
Filter paper or parafilm
Procedure:
-
Dissolution: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of dichloromethane (a good solvent) in the glass vial.
-
Induce Supersaturation: Slowly add n-hexane (a poor solvent) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Clarification: Add one or two drops of dichloromethane to redissolve the precipitate and obtain a clear, saturated solution.
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a needle to allow for very slow evaporation of the solvent mixture. Alternatively, place the vial inside a larger beaker containing a small amount of the poor solvent (n-hexane) and seal the beaker (vapor diffusion).
-
Incubation: Store the vial in a vibration-free location at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8]
Experimental Workflow
The process from crystal to final structure involves several key stages, which can be visualized as a self-validating workflow. Each step provides quality metrics that determine the feasibility of proceeding to the next.
Step-by-Step Data Collection and Refinement Protocol
Objective: To collect diffraction data and solve the crystal structure.
Instrumentation and Software:
-
Diffractometer: Bruker D8 VENTURE with a PHOTON detector and Mo Kα radiation (λ = 0.71073 Å).
-
Software Suite: Bruker APEX3 for data collection and integration.[9][10][11]
-
Structure Solution: SHELXT program.[9]
-
Structure Refinement: SHELXL program within a graphical user interface like ShelXle or Olex2.[12][13][14]
-
Database: Cambridge Crystallographic Data Centre (CCDC) for data deposition.[15][16][17]
Procedure:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[8]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The APEX3 software suite can be used to devise an optimal data collection strategy.[18]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects. This step yields an .hkl file containing the reflection data.
-
Structure Solution: The structure is solved using intrinsic phasing methods (e.g., with SHELXT). This process determines the initial positions of most non-hydrogen atoms.[9]
-
Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[13] This iterative process involves:
-
Assigning atom types.
-
Refining atomic coordinates and anisotropic displacement parameters.
-
Locating hydrogen atoms in the difference Fourier map or placing them in calculated positions.
-
The refinement is complete when the model converges, indicated by minimal shifts in refined parameters and low R-factors (R1, wR2).
-
Part 3: Structural Analysis and Interpretation (Hypothetical Data)
While the specific crystal structure of this compound has not been publicly deposited, we can predict its likely structural features based on related compounds.
Crystallographic Data Summary
The following table presents hypothetical but realistic crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₂H₈FN₃ |
| Formula weight | 213.22 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 12.34 |
| c (Å) | 9.87 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1001.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.415 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.120 |
| Goodness-of-fit (S) | 1.05 |
Molecular Structure and Conformation
The primary structural feature of interest is the conformation, specifically the dihedral angle between the planar imidazo[4,5-c]pyridine ring system and the 2-fluorophenyl ring. This angle is determined by the balance between steric hindrance from the ortho-fluorine atom and potential intramolecular interactions. It is expected to be non-coplanar, similar to related structures.[19] Bond lengths and angles within the heterocyclic core would be consistent with aromatic systems.
Intermolecular Interactions and Crystal Packing
The crystal packing is dictated by non-covalent interactions. For this molecule, the key interactions are likely to be:
-
N-H···N Hydrogen Bonding: The imidazole N-H donor can form a strong hydrogen bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimers. This is a classic and highly predictable interaction in such systems.
-
π-π Stacking: The aromatic rings of the imidazopyridine core and the fluorophenyl group can engage in offset π-π stacking interactions, contributing significantly to the overall lattice energy.
-
C-H···F Interactions: Weak C-H···F hydrogen bonds may also be present, providing additional stabilization to the crystal lattice.
Conclusion
The determination of the crystal structure of this compound is a critical step in understanding its chemical behavior and unlocking its therapeutic potential. This guide outlines a robust and field-proven pathway, from synthesis to high-resolution structural analysis. The detailed protocols for synthesis, crystallization, and SC-XRD provide a practical framework for researchers. The resulting structural data—revealing the precise molecular conformation and the intricate network of intermolecular interactions—provides an authoritative foundation for computational chemistry, SAR analysis, and the rational design of next-generation pharmaceuticals based on the imidazo[4,5-c]pyridine scaffold. The final, validated structure should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to benefit the global scientific community.[15][17]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. [Link]
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In Silico Modeling of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine Interactions with Src Kinase: A Technical Guide
Abstract
The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. This technical guide provides an in-depth, practical framework for the in silico modeling of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, a representative of this class, with its putative biological target, the Src tyrosine kinase. Src kinase is a well-validated target in oncology, and understanding the molecular interactions that govern inhibitor binding is paramount for the rational design of novel therapeutics. This whitepaper, intended for researchers, scientists, and drug development professionals, delineates a comprehensive workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible protocol.
Introduction: The Rationale for Targeting Src Kinase with Imidazo[4,5-c]pyridine Derivatives
The Src family of non-receptor tyrosine kinases (SFKs) are key signaling proteins that regulate a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity has been implicated in the progression of various solid tumors, making it a compelling target for anticancer drug discovery.[2] The imidazo[4,5-c]pyridine core, a bioisostere of purine, has been successfully employed in the design of inhibitors for a range of kinases, including those of the Src family.[1][3] The 2-phenyl substitution on this scaffold can be directed towards the hydrophobic pocket of the kinase ATP-binding site, and the fluorine atom on the phenyl ring can modulate electronic properties and potentially engage in specific interactions, such as hydrogen bonding or halogen bonding.
This guide will focus on a systematic computational approach to predict and analyze the binding of this compound to the ATP-binding site of human Src kinase. By elucidating the binding mode, identifying key interacting residues, and estimating the binding affinity, we can generate actionable insights for the optimization of this chemical scaffold.
The Computational Workflow: A Multi-faceted Approach to Understanding Molecular Interactions
Our in silico investigation will follow a multi-step workflow, beginning with the static prediction of the binding pose through molecular docking, followed by a dynamic characterization of the protein-ligand complex using molecular dynamics (MD) simulations, and culminating in a quantitative estimation of binding affinity via MM/PBSA calculations. This integrated approach provides a more holistic understanding of the molecular recognition process than any single method in isolation.
Figure 1: A schematic of the in silico workflow.
Target and Ligand Preparation: Laying the Foundation for Accurate Simulations
The fidelity of any in silico model is critically dependent on the quality of the starting structures. This section details the preparation of both the Src kinase receptor and the this compound ligand.
Target Selection and Preparation
For this study, we will utilize the crystal structure of human Src kinase in complex with a quinazoline inhibitor (PDB ID: 2H8H).[4][5][6] This structure provides a high-resolution (2.20 Å) view of the ATP-binding site in an inactive conformation, which is a common target for type II kinase inhibitors.
Protocol 1: Src Kinase Preparation
-
Obtain the PDB file: Download the coordinate file for PDB ID 2H8H from the RCSB Protein Data Bank.[4][5][6]
-
Clean the structure: Remove all non-protein molecules, including the co-crystallized ligand, water molecules, and any other heteroatoms. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add hydrogen atoms: Since X-ray crystallography typically does not resolve hydrogen atom positions, they must be added computationally. It is crucial to correctly model the protonation states of ionizable residues (e.g., His, Asp, Glu, Lys, Arg) at a physiological pH of 7.4.
-
Assign force field parameters: The protein will be described using the AMBER ff14SB force field, which is well-validated for protein simulations.[7][8]
Ligand Preparation and Parameterization
The this compound ligand must be constructed and assigned appropriate force field parameters that are compatible with the protein force field.
Protocol 2: Ligand Parameterization using Antechamber and GAFF
-
Generate a 3D structure: Create the 3D coordinates of this compound using a molecular builder such as Avogadro or ChemDraw. Perform an initial geometry optimization using a quantum mechanical method (e.g., at the HF/6-31G* level).
-
Assign partial charges: The electrostatic potential of the ligand is a critical determinant of its interactions. We will use the AM1-BCC charge model, which provides a good balance of speed and accuracy for organic molecules.[9]
-
Generate GAFF parameters: The antechamber tool from the AmberTools suite will be used to assign atom types from the General Amber Force Field (GAFF) and generate a topology file for the ligand.[9][10] The parmchk2 utility will be used to check for any missing parameters and provide reasonable estimates.[10]
Figure 2: Ligand parameterization workflow.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides a static snapshot of the most likely binding mode.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare receptor and ligand files: Convert the prepared Src kinase and ligand structures into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.
-
Define the binding site: The search space for docking will be defined by a grid box centered on the co-crystallized ligand from the 2H8H structure. This ensures that the docking search is focused on the ATP-binding site. Key residues in the Src ATP-binding site include Leu273, Val281, Ala293, Lys295, Met341, and Thr338.[11][12]
-
Perform docking: Run AutoDock Vina to generate a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Analyze the results: The top-ranked poses should be visually inspected to assess their plausibility. Key interactions to look for include hydrogen bonds with the hinge region of the kinase (typically involving the imidazo[4,5-c]pyridine core) and hydrophobic interactions with the 2-fluorophenyl group.
Molecular Dynamics Simulations: Exploring the Dynamic Nature of the Complex
While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the intermolecular interactions.
Protocol 4: GROMACS MD Simulation of the Src-Inhibitor Complex
-
System setup: The top-ranked docked pose will be used as the starting structure for the MD simulation. The complex will be placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+ or Cl-).
-
Energy minimization: The system will be subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: A two-phase equilibration process will be performed. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
Production run: A production MD simulation of at least 100 nanoseconds will be performed. The trajectory of the system (atomic coordinates over time) will be saved for analysis.
Figure 3: Molecular dynamics simulation workflow.
Post-Simulation Analysis: From Raw Data to Actionable Insights
The trajectory from the MD simulation contains a wealth of information that needs to be carefully analyzed to understand the behavior of the Src-inhibitor complex.
Structural Stability Analysis
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues will be calculated to identify flexible and rigid regions of the protein upon ligand binding.
Interaction Analysis
The trajectory will be analyzed to identify and quantify the key interactions between the ligand and the protein, including:
-
Hydrogen bonds: The persistence of hydrogen bonds throughout the simulation is a strong indicator of their importance for binding.
-
Hydrophobic interactions: The contacts between the 2-fluorophenyl group and nonpolar residues in the binding pocket will be analyzed.
-
Salt bridges: If applicable, the formation and stability of salt bridges will be monitored.
These analyses can be performed using tools like VMD and PyMOL.[10]
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method to estimate the binding free energy of a ligand to a protein from an MD trajectory.
Protocol 5: MM/PBSA Calculation
-
Extract snapshots: A series of snapshots (e.g., 100-500) will be extracted from the stable portion of the MD trajectory.
-
Calculate energy components: For each snapshot, the following energy terms will be calculated for the complex, the protein alone, and the ligand alone:
-
Molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation).
-
Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
Calculate binding free energy: The binding free energy (ΔG_bind) is then calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.
Table 1: Representative MM/PBSA Energy Components
| Energy Component | Value (kcal/mol) | Contribution to Binding |
| ΔE_vdw | -45.5 ± 2.1 | Favorable |
| ΔE_elec | -20.3 ± 1.5 | Favorable |
| ΔG_polar | 35.8 ± 3.0 | Unfavorable |
| ΔG_nonpolar | -5.7 ± 0.5 | Favorable |
| ΔG_bind | -35.7 ± 4.2 | Overall Favorable |
Note: These are example values and will vary depending on the system.
The decomposition of the binding free energy into contributions from individual residues can further highlight the key "hotspot" residues responsible for the inhibitor's affinity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of this compound with Src kinase. By following these protocols, researchers can gain valuable insights into the binding mode, stability, and energetics of this inhibitor class. The results of these computational studies can guide the design of new analogs with improved potency and selectivity. For instance, if a particular hydrophobic pocket is not fully occupied by the 2-fluorophenyl group, larger or differently substituted aromatic rings could be explored. Similarly, if a key hydrogen bond is found to be transient, modifications to the imidazo[4,5-c]pyridine core could be made to strengthen this interaction. Ultimately, the integration of computational modeling with experimental validation is a powerful strategy to accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
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AIP Publishing. (2024). Broadening access to small-molecule parameterization with the force field toolkit. Retrieved from [Link]
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The Ascendant Therapeutic Trajectory of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazo[4,5-c]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its structural and electronic similarity to endogenous purines allows for facile interactions with a multitude of biological macromolecules, including key enzymes and receptors.[1] This has led to the development of a diverse array of derivatives exhibiting potent anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning therapeutic applications of imidazo[4,5-c]pyridine derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for synthesis and biological evaluation, and showcase the vast potential of this versatile heterocyclic system.
The Imidazo[4,5-c]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of an imidazole ring with a pyridine moiety to form the imidazo[4,5-c]pyridine core creates a unique chemical entity with a rich pharmacophore. This structural motif has been successfully exploited to design molecules that modulate a variety of cellular pathways implicated in numerous disease states.[2] The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of pharmacological properties and the development of highly selective agents.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The ability of imidazo[4,5-c]pyridine derivatives to interfere with key signaling pathways essential for cancer cell survival and proliferation has positioned them as promising anticancer agents.[4] A significant focus of research has been on their role as kinase inhibitors, targeting enzymes that are often dysregulated in various malignancies.
Mechanism of Action: Kinase Inhibition
Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. Imidazo[4,5-c]pyridine derivatives have been designed to target several key kinases, including:
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is common in many tumors. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[5][6][7][8]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of this pathway, demonstrating their potential in cancers with aberrant PI3K signaling.[9][10][11][12]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Imidazo[4,5-c]pyridin-2-one derivatives have been synthesized as novel SFK inhibitors for the treatment of glioblastoma.[13]
Quantitative Data: Potency of Imidazo[4,5-c]pyridine-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50/EC50 | Cell Line | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A | 0.015 µM | SW620 | [6] |
| Imidazo[4,5-b]pyridine | Aurora-B | 0.025 µM | SW620 | [6] |
| Imidazo[4,5-b]pyridine | FLT3 | 6.2 nM (Kd) | MV4-11 | [5] |
| Imidazo[4,5-c]pyridine | PARP | 8.6 nM | - | [14] |
| Imidazo[4,5-c]pyridin-2-one | Src | Submicromolar | U87, U251, T98G | [13] |
| Imidazopyridine | JAK-1 | 0.022 µM | - | [14] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of an imidazo[4,5-c]pyridine derivative against a target kinase using a luminescence-based assay.
Materials:
-
Target kinase (e.g., Aurora Kinase A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (imidazo[4,5-c]pyridine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the target kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[15]
Caption: Workflow for an in vitro kinase inhibition assay.
Antiviral Activity: Combating Viral Infections
The structural analogy of imidazo[4,5-c]pyridines to purine nucleosides makes them attractive candidates for the development of antiviral agents.[16] These compounds can interfere with viral replication by targeting key viral enzymes.
Targeting Hepatitis C Virus (HCV)
A notable application of imidazo[4,5-c]pyridine derivatives is in the treatment of Hepatitis C Virus (HCV) infection.[16] Certain derivatives have been shown to be potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[14] The introduction of specific substituents, such as a fluorine atom on a phenyl ring, has been shown to enhance anti-HCV activity.[16]
Quantitative Data: Anti-HCV Potency
| Compound | EC50 | Selectivity Index (SI) | Reference |
| Compound 28 | 0.10–0.20 µM | > 595 | [14] |
| Compound 29 | 0.10–0.20 µM | > 595 | [14] |
| Compound 30 | 0.004 µM | - | [14] |
Experimental Protocol: HCV Replicon Assay
This protocol describes a cell-based assay to evaluate the anti-HCV activity of imidazo[4,5-c]pyridine derivatives using a subgenomic replicon system.[1][17][18][19]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
Test compound (imidazo[4,5-c]pyridine derivative) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).
Caption: Workflow for an HCV replicon assay.
Anti-inflammatory and Neuroprotective Potential
The therapeutic reach of imidazo[4,5-c]pyridine derivatives extends to inflammatory conditions and neurodegenerative diseases.
Modulation of Inflammatory Pathways
Certain imidazo[4,5-c]pyridine derivatives have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and NF-κB pathways.[14] This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines.[20]
Targeting Neurodegenerative Processes
In the context of neurodegenerative diseases, imidazo[4,5-c]pyridines are being explored for their ability to inhibit enzymes like Glycogen Synthase Kinase-3β (GSK-3β).[21][22] Dysregulation of GSK-3β is implicated in the pathology of Alzheimer's disease.
Synthesis of the Imidazo[4,5-c]pyridine Core
A variety of synthetic routes to the imidazo[4,5-c]pyridine scaffold have been developed, often starting from substituted diaminopyridines.
General Synthetic Strategy
A common and effective method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of a 3,4-diaminopyridine derivative with a carboxylic acid or an aldehyde.[4][23][24]
Experimental Protocol: Synthesis of a 2-Aryl-imidazo[4,5-c]pyridine
This protocol provides a representative procedure for the synthesis of a 2-aryl-imidazo[4,5-c]pyridine derivative.
Materials:
-
3,4-diaminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Adduct Formation: In a round-bottom flask, dissolve the aromatic aldehyde in ethanol. Add an aqueous solution of sodium metabisulfite and stir the mixture at room temperature until a solid precipitate forms. Filter the solid, wash with ethanol, and dry to obtain the aldehyde-bisulfite adduct.
-
Condensation and Cyclization:
-
To a solution of 3,4-diaminopyridine in DMF, add the previously prepared aldehyde-bisulfite adduct.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-imidazo[4,5-c]pyridine.[23]
-
Caption: General synthesis of a 2-aryl-imidazo[4,5-c]pyridine.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold has unequivocally demonstrated its value in the pursuit of novel therapeutics. The diverse range of biological activities, coupled with the synthetic tractability of this heterocyclic system, ensures its continued prominence in drug discovery. Future research will likely focus on the development of even more selective and potent derivatives, the exploration of novel therapeutic applications, and the advancement of promising candidates into clinical trials. The insights and protocols provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable class of compounds.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed. (URL: [Link])
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The Strategic Incorporation of Fluorine in Imidazo[4,5-c]pyridines: A Guide to Unlocking Potent and Targeted Biological Activity
Introduction: The Imidazo[4,5-c]pyridine Scaffold and the Fluorine Advantage
The imidazo[4,5-c]pyridine, also known as 3-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, including kinases, polymerases, and other enzymes, making it a fertile ground for the development of novel therapeutics.[1] The strategic modification of this core structure is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical modifications, the introduction of fluorine stands out for its profound and often predictable impact on a molecule's biological profile.
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can be leveraged to enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups.[2] This, in turn, can lead to improved binding affinity and a more favorable pharmacokinetic profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated imidazo[4,5-c]pyridines, offering insights into the causal effects of fluorine substitution on their biological activity, supported by experimental protocols and data.
Structure-Activity Relationship of Fluorinated Imidazo[4,5-c]pyridines
The biological activity of fluorinated imidazo[4,5-c]pyridines is highly dependent on the position of the fluorine atom(s), both on the core scaffold and on its substituents. The following sections dissect the available SAR data across different therapeutic targets.
Antiviral Activity: A Tale of Two Viruses
The impact of fluorination on the antiviral properties of imidazo[4,5-c]pyridines is a clear example of the target-dependent nature of SAR.
-
Hepatitis C Virus (HCV): Research has identified 2,5-disubstituted imidazo[4,5-c]pyridines as a novel class of HCV inhibitors. A key breakthrough in this series was the introduction of a fluorine atom at the 2-position of a 2-phenyl substituent. This specific modification led to selective activity against HCV in a subgenomic replicon system, highlighting the critical role of the fluorine in conferring this specific antiviral effect.[3]
-
Bovine Viral Diarrhea Virus (BVDV): In contrast, studies on a series of imidazo[4,5-c]pyridines tested against BVDV, a surrogate model for HCV, revealed that the presence of a fluorine atom on the phenyl ring at the 2-position resulted in a decrease in antiviral activity.[4] This opposing effect underscores the subtle yet profound influence of fluorine placement in fine-tuning interactions with the viral target, in this case, the RNA-dependent RNA polymerase.
The following diagram illustrates the divergent outcomes of fluorination on the 2-phenyl substituent in imidazo[4,5-c]pyridines against HCV and BVDV.
Caption: Divergent effects of 2-phenyl fluorination on antiviral activity.
Kinase Inhibition: The Quest for Selectivity
The imidazo[4,5-c]pyridine scaffold is a known hinge-binder for many kinases, and fluorination can play a crucial role in enhancing potency and modulating selectivity. While much of the detailed SAR work has been published on the isomeric imidazo[4,5-b]pyridine scaffold, the principles can often be extrapolated.
For instance, in a series of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, the introduction of a 2,2,2-trifluoroethoxy group at the 5-position of the pyridine ring was well-tolerated and contributed to potent inhibition.[5] This suggests that fluorination on alkoxy substituents attached to the pyridine core can be a viable strategy for enhancing kinase inhibitory activity.
A recent study on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors for glioblastoma provides more direct SAR insights. While not exclusively focused on fluorination, the study highlights the importance of substitutions on the phenyl ring at the 3-position.[6] The introduction of a 4-chlorophenyl group at this position was found to be beneficial for activity. This provides a strong rationale for exploring the effects of a 4-fluorophenyl substituent at the same position, which could offer similar electronic properties with potentially improved metabolic stability.
The following table summarizes the SAR of halogenated imidazo[4,5-c]pyridin-2-ones as Src kinase inhibitors.
| Compound | R1 | R2 | Src IC50 (µM) | Fyn IC50 (µM) |
| 1a | Phenyl | 4-Chlorophenyl | >10 | >10 |
| 1c | 3-Bromophenyl | 4-Chlorophenyl | 1.25 | 0.98 |
| 1e | Cyclohexyl | 4-Chlorophenyl | 0.45 | 0.32 |
| 1s | Cyclopentyl | 4-Fluorophenyl | 0.21 | 0.15 |
Data adapted from a study on Src family kinase inhibitors.[6]
Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)-3H-imidazo[4,5-c]pyridine
This protocol describes a general method for the synthesis of 2-substituted imidazo[4,5-c]pyridines via the condensation of 3,4-diaminopyridine with a substituted benzaldehyde.
Step-by-Step Methodology:
-
Adduct Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in a minimal amount of a suitable solvent such as ethanol. Add sodium metabisulfite (1.1 eq) and stir the mixture at room temperature for 1 hour to form the bisulfite adduct.
-
Condensation: To the suspension of the adduct, add 3,4-diaminopyridine (1.0 eq) and a solvent like dimethyl sulfoxide (DMSO).
-
Cyclization: Heat the reaction mixture to 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for 2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
HCV Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against Hepatitis C virus replication.
Step-by-Step Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain selection pressure.
-
Compound Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the test compounds (e.g., fluorinated imidazo[4,5-c]pyridines). Include appropriate positive (e.g., a known HCV inhibitor) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of HCV RNA: After incubation, lyse the cells and quantify the level of HCV RNA replication. This is commonly done using a luciferase reporter gene integrated into the replicon or by quantitative real-time PCR (qRT-PCR) targeting a specific region of the HCV genome.[7]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the compound concentration required to inhibit HCV RNA replication by 50%, by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on the same cell line using an assay such as the MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the imidazo[4,5-c]pyridine scaffold is a powerful tool for modulating biological activity. As demonstrated, the effect of fluorination is highly dependent on its position and the specific biological target. While a fluorine on a 2-phenyl substituent can enhance anti-HCV activity, it can be detrimental for activity against BVDV.[3][4] In the context of kinase inhibition, fluorination of substituents on the pyridine core or on aromatic moieties at other positions of the scaffold holds promise for improving potency and selectivity.
Future research in this area should focus on systematic studies that directly compare the effects of fluorination at various positions of the imidazo[4,5-c]pyridine core and its key substituents against a panel of relevant biological targets. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of next-generation fluorinated imidazo[4,5-c]pyridine-based therapeutics with optimized efficacy and safety profiles.
References
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
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Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]
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Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in Molecular Biology, 510, 145-163. [Link]
- Puerstinger, G., et al. (2006). 2,5-Disubstituted imidazo[4,5-c]pyridines with potent and selective anti-pestivirus activity. Bioorganic & Medicinal Chemistry Letters, 16(16), 4347-4350.
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Puerstinger, G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
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Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
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WIPO. (2005). WO/2005/063744 Imidazo[4,5-c]pyridine compounds and methods of antiviral treatment. Patentscope. [Link]
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United States Patent and Trademark Office. (2013). US-2013324515-A1 - Imidazotriazines and imidazopyrimidines as kinase inhibitors. PubChem. [Link]
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- Yutilov, Y. M., & Svertilova, I. A. (1989). Synthesis of derivatives of imidazo[4,5-c]pyridine. Khimiia Geterotsiklicheskikh Soedinenii, (1), 113-115.
- Mederski, W. W., et al. (1992). Synthesis and Structural Assignment of Some N-substituted Imidazopyridine Derivatives. Tetrahedron, 48(48), 10549-10558.
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- Sajith, A. M., et al. (2014). Design, synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 87, 457-468.
- Haranjec, M., et al. (2013). Novel Imidazo[4,5-b]pyridine and Triaza-benzo[c]fluorene Derivatives: Synthesis, Antiproliferative Activity and DNA Binding Studies. Molecules, 18(6), 6846-6866.
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United States Department of Agriculture. (2014). Supplemental Assay Method for Titration of Bovine Viral Diarrhea Virus Neutralizing Antibody. APHIS. [Link]
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Zhang, X., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1948-1958. [Link]
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Methodological & Application
Application Note & Protocol: A Scalable Synthesis of 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine
Abstract: The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, valued for its structural similarity to endogenous purines. This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, a key intermediate for pharmaceutical research. The described method utilizes a condensation reaction between 3,4-diaminopyridine and a sodium bisulfite adduct of 2-fluorobenzaldehyde, ensuring high yield and purity. This guide is intended for researchers, chemists, and drug development professionals, offering not just a procedure, but also expert insights into the causality behind critical experimental choices.
Scientific Introduction and Strategic Overview
The fusion of imidazole and pyridine rings creates the imidazo[4,5-c]pyridine core, a heterocyclic system of significant interest in medicinal chemistry.[1][2][3] Its structural analogy to purines allows it to interact with a wide range of biological targets, including kinases and G-protein coupled receptors. The introduction of a substituted phenyl ring at the 2-position, particularly one bearing a fluorine atom, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4][5]
The most direct and widely adopted strategy for constructing this scaffold is the condensation of a diaminopyridine with an appropriate aldehyde or carboxylic acid.[2][3] Our protocol focuses on the reaction between commercially available 3,4-diaminopyridine and 2-fluorobenzaldehyde. To enhance reaction control and minimize side-product formation, the aldehyde is first converted to its sodium metabisulfite adduct. This approach facilitates a clean cyclization and subsequent aromatization to the target molecule.[6][7]
Figure 1: General synthetic pathway for this compound.
Materials and Methods
This section details the necessary reagents and equipment for the successful execution of the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
Reagent and Materials Table
| Reagent | Chemical Formula | MW ( g/mol ) | Moles (mmol) | Amount | Supplier |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | 10.0 | 1.09 g | Sigma-Aldrich |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 | 1.24 g (1.06 mL) | Sigma-Aldrich |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 10.5 | 2.00 g | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | 200 mL | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | Fisher Scientific |
Equipment
-
100 mL and 250 mL round-bottom flasks
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
Access to NMR and MS for characterization
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis and can be scaled accordingly. Perform all steps in a well-ventilated fume hood.
Step 1: Preparation of the 2-Fluorobenzaldehyde Bisulfite Adduct
-
Rationale: The formation of a bisulfite adduct from the aldehyde is a key step. This crystalline intermediate is easier to handle than the liquid aldehyde and, more importantly, it moderates the reactivity in the subsequent condensation step, leading to a cleaner reaction with higher yields.[6][7]
-
Procedure:
-
In a 100 mL beaker, dissolve 2.00 g (10.5 mmol) of sodium metabisulfite in 15 mL of deionized water.
-
Add 10 mL of 95% ethanol to the solution.
-
To this stirred solution, add 1.24 g (1.06 mL, 10.0 mmol) of 2-fluorobenzaldehyde dropwise over 5 minutes.
-
A thick white precipitate will form almost immediately. Continue stirring the slurry at room temperature for 30 minutes to ensure complete adduct formation.
-
The resulting white solid adduct is used directly in the next step without isolation.
-
Step 2: Condensation and Cyclization
-
Rationale: This step involves the core bond-forming events. The nucleophilic amino groups of 3,4-diaminopyridine attack the electrophilic carbon of the aldehyde (released in equilibrium from the adduct), forming a dihydro-imidazopyridine intermediate. The elevated temperature in a high-boiling solvent like DMF facilitates both the condensation and the subsequent oxidative aromatization to the final stable product.
-
Procedure:
-
To a 100 mL round-bottom flask containing the aldehyde-bisulfite adduct slurry from Step 1, add 1.09 g (10.0 mmol) of 3,4-diaminopyridine.
-
Add 25 mL of N,N-Dimethylformamide (DMF).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approx. 153 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spots have disappeared.
-
Step 3: Product Isolation and Work-up
-
Rationale: The product is significantly less soluble in water than the DMF solvent and inorganic salts. Therefore, pouring the reaction mixture into ice water causes the desired compound to precipitate, providing an effective method for initial isolation.
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
In a 500 mL beaker, prepare approximately 150 mL of ice-cold deionized water.
-
Slowly pour the dark reaction mixture into the stirred ice water.
-
A light brown or beige precipitate will form. Continue stirring for 15 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with additional cold deionized water (2 x 20 mL) to remove residual DMF and salts.
-
Dry the crude product under vacuum or in a desiccator.
-
Step 4: Purification
-
Rationale: Recrystallization is an effective and economical method for purifying the solid product. The choice of solvent system (e.g., ethanol/water or ethyl acetate/hexane) is critical; the ideal system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Procedure:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to decolorize.
-
Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly turbid.
-
Reheat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
-
Expected Yield: 70-85%. Melting Point: To be determined.
-
Experimental Workflow and Characterization
The overall process from starting materials to the final, characterized product is summarized in the workflow diagram below.
Figure 2: Step-by-step experimental workflow for synthesis and purification.
Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals in the aromatic region for the protons on both the pyridine and fluorophenyl rings, as well as a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: Expect distinct signals for all 12 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass [M+H]⁺ should be observed.
-
Melting Point (m.p.): A sharp melting point range indicates high purity.
References
-
Caron, S., et al. (2001). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 5(6), 608-611. Available from: [Link]
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Staszewska-Krajewska, O., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3192. Available from: [Link]
-
Caron, S., et al. (2001). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. Available from: [Link]
-
Göker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Available from: [Link]
-
Harer, J., et al. (2021). Synthesis of imidazo[4,5-c]pyridine from 3,4-diaminopyridine and orthoformate by ytterbium triflate catalyzed condensation. ResearchGate. Available from: [Link]
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Suresh, L., et al. (2012). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 17(5), 5871-5886. Available from: [Link]
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Staszewska-Krajewska, O., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ResearchGate. Available from: [Link]
-
Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 456-467. Available from: [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of the Serbian Chemical Society, 84(11), 1195-1206. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening Using 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine and its Analogs to Identify Novel Kinase Inhibitors
Introduction: The Promise of the Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibition
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purines, which are key components of essential biomolecules. This structural feature has made imidazopyridine derivatives a fertile ground for the discovery of compounds that modulate the activity of a wide range of biological targets, particularly protein kinases.[1][2][3] Protein kinases have emerged as one of the most critical classes of targets for drug discovery, playing a central role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer and inflammatory disorders.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a representative compound, 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, and its analogs in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. The protocols outlined herein are designed to be robust, self-validating, and grounded in established scientific principles of HTS assay development and execution.[5][6][7]
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated activity against various kinases, including Src family kinases, which are implicated in the progression of cancers like glioblastoma.[8] The strategic design of HTS assays is paramount for successfully identifying potent and selective inhibitors from large chemical libraries.[4] This guide will detail the necessary steps, from initial assay development and optimization to data analysis and hit validation, providing a clear roadmap for your drug discovery efforts.
Section 1: Assay Development and Optimization
The foundation of a successful HTS campaign is a robust and reliable assay. For kinase inhibitor screening, several assay formats are available, with fluorescence-based assays being a common choice due to their sensitivity and amenability to automation.[7] This section will focus on the development of an enzyme-coupled fluorescence assay for the detection of ADP, a universal product of kinase reactions.[9]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal generated is proportional to the ADP concentration, which is directly correlated with kinase activity.
Materials and Reagents
-
Kinase: The specific kinase of interest (e.g., Src, Fyn, or another relevant kinase).
-
Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
This compound and analog library: Compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Microplates: 384-well, white, flat-bottom plates suitable for luminescence measurements.
-
Positive Control: A known inhibitor of the target kinase (e.g., staurosporine).
-
Negative Control: DMSO.
Step-by-Step Protocol for Assay Optimization
1.3.1. Enzyme Titration:
-
Prepare serial dilutions of the kinase in the assay buffer.
-
Add a fixed, saturating concentration of the substrate and ATP to each well of a 384-well plate.
-
Initiate the kinase reaction and incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the generated ADP using the ADP-Glo™ protocol.
-
Plot the luminescent signal versus kinase concentration to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
1.3.2. ATP Titration (Km Determination):
-
Using the optimal kinase concentration determined above, perform the kinase reaction with varying concentrations of ATP.
-
Keep the substrate concentration fixed and saturating.
-
Measure the initial reaction velocities at each ATP concentration.
-
Plot the velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP. For the HTS, use an ATP concentration at or near the Km value to ensure competitive inhibitors can be identified.
1.3.3. Z'-Factor Determination:
-
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[10]
-
Prepare control wells on a 384-well plate:
-
Maximum signal (negative control): Kinase, substrate, ATP, and DMSO.
-
Minimum signal (positive control): Kinase, substrate, ATP, and a saturating concentration of a known inhibitor.
-
-
Run the assay and measure the luminescence.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|
-
Where σ is the standard deviation and μ is the mean of the maximum and minimum signals.
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
| Parameter | Recommended Value/Range | Rationale |
| Assay Volume | 10-20 µL | Minimizes reagent consumption in a 384-well format. |
| DMSO Tolerance | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity.[11] |
| ATP Concentration | At or near Km | Increases the sensitivity of the assay to competitive inhibitors. |
| Incubation Time | 60 minutes (or as optimized) | Allows for sufficient product formation without significant substrate depletion. |
| Z'-Factor | > 0.5 | Ensures a large enough separation between positive and negative controls for reliable hit identification.[10] |
Section 2: High-Throughput Screening Workflow
Once the assay is optimized, the HTS campaign can be initiated. A well-defined workflow is crucial for efficiency and reproducibility.
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Step-by-Step HTS Protocol
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the this compound analog library from the stock plates to the 384-well assay plates. Each well will contain a different compound at a final concentration of, for example, 10 µM.
-
Reagent Addition: Add the pre-mixed kinase, substrate, and ATP solution to the assay plates containing the compounds. Also, include wells for positive and negative controls on each plate.
-
Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).
-
Signal Detection: Add the ADP-Glo™ Reagent, incubate for 40 minutes, then add the Kinase Detection Reagent and incubate for another 30 minutes. Read the luminescence on a plate reader.
Section 3: Data Analysis and Hit Identification
Raw HTS data requires careful analysis to identify true hits while minimizing false positives.[12][13]
Data Normalization
To account for plate-to-plate variability, the raw data should be normalized. A common method is to calculate the percent inhibition for each compound:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the luminescence from a well with a test compound.
-
Signal_min is the average signal from the positive control wells.
-
Signal_max is the average signal from the negative control wells.
Hit Selection
A hit is a compound that demonstrates a statistically significant level of inhibition. A common approach is to set a threshold based on the standard deviation of the sample population. For example, a hit can be defined as a compound that shows an inhibition greater than three times the standard deviation of the mean of all test compounds.
Hit Confirmation and Prioritization
Selected hits from the primary screen must be re-tested to confirm their activity and eliminate false positives.[12]
3.3.1. Confirmation Screen:
-
Re-test the initial hits in the same assay format to confirm their inhibitory activity.
3.3.2. Dose-Response Curves and IC50 Determination:
-
For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 8-10 concentrations).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
| Hit Validation Stage | Purpose | Key Metric |
| Primary Screen | Identify initial "hits" from a large library. | % Inhibition |
| Confirmation Screen | Verify the activity of hits and eliminate false positives. | Confirmed % Inhibition |
| Dose-Response | Determine the potency of confirmed hits. | IC50 Value |
Section 4: Secondary Assays and Mechanism of Action Studies
Promising hits should be further characterized in secondary assays to understand their mechanism of action and selectivity.
Orthogonal Assays
To rule out assay-specific artifacts, it is essential to test the confirmed hits in an orthogonal assay that uses a different detection technology (e.g., a fluorescence resonance energy transfer [FRET] or a mobility shift assay).[14]
Kinase Selectivity Profiling
To assess the selectivity of the hit compounds, they should be screened against a panel of other kinases.[14] This is a critical step in identifying compounds with a desirable safety profile and for understanding potential off-target effects.
Mechanism of Action Studies
Further experiments can be conducted to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive. This can be achieved by performing kinetic studies where the IC50 is determined at different ATP concentrations.
Signaling Pathway Analysis
Caption: General kinase signaling pathway and the point of inhibition.
Conclusion
The high-throughput screening of this compound and its analogs represents a promising strategy for the identification of novel kinase inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for conducting a successful HTS campaign, from meticulous assay development to rigorous hit validation and characterization. By adhering to these principles of scientific integrity and experimental design, researchers can significantly enhance their chances of discovering lead compounds with therapeutic potential.
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]
-
Klink, T. A., et al. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ASSAY and Drug Development Technologies, 12(4), 215-223. Available at: [Link]
-
Hutti, J. E., et al. (2009). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PLoS One, 4(9), e7094. Available at: [Link]
-
Goral, M. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]
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Kopaczynska, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed, 22(3), 425. Available at: [Link]
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Lee, C. C., & Vasioukhin, V. (2008). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Analytical Chemistry, 80(19), 7434-7440. Available at: [Link]
-
Zhang, B., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(13), 4059-4064. Available at: [Link]
-
Goral, M. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
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Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 116-126. Available at: [Link]
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Card, A., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 16(3), 338-351. Available at: [Link]
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Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 779-784. Available at: [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Available at: [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
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Gunter, B., et al. (2003). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 624-633. Available at: [Link]
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Apix-Drive. (2024). HTS Data Integration. Available at: [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]
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Application Notes & Protocols for the Characterization of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine as a Kinase Inhibitor
Introduction: The Promise of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines. This bioisosteric relationship allows molecules built on this framework to readily interact with a variety of biological macromolecules, including the ATP-binding pocket of protein kinases.[1][2][3] The clinical and preclinical success of various imidazopyridine derivatives as kinase inhibitors underscores the therapeutic potential of this heterocyclic system.[4][5] For instance, derivatives of this family have shown potent inhibition of key oncogenic kinases such as FLT3, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[4][5]
This document provides a comprehensive guide for the initial characterization of a novel compound, 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine , as a potential kinase inhibitor. We will proceed with the logical workflow that a drug discovery scientist would follow, from initial synthesis and biochemical screening to cellular validation and mechanism of action studies. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor.
Part 1: Synthesis and Physicochemical Characterization
A common and effective method for the synthesis of 2-substituted-3H-imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with a corresponding aldehyde.[6] This one-step reaction, often facilitated by an oxidizing agent or carried out under thermal conditions, provides a direct route to the desired heterocyclic core.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Adduct Formation (Optional but recommended for improved yields): Add sodium metabisulfite (Na₂S₂O₅) (1.2 eq) to the mixture and stir at room temperature for 1-2 hours to form the aldehyde adduct.[6]
-
Cyclocondensation: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent (e.g., diethyl ether). If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biochemical Evaluation - Identifying the Kinase Target
The first critical step in characterizing a new compound is to determine its kinase inhibitory profile. A broad biochemical screen against a panel of kinases is the most efficient approach to identify primary targets and assess initial selectivity. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose as it measures the production of ADP, a universal product of kinase-catalyzed phosphorylation.[7]
Workflow for Kinase Inhibitor Profiling
Caption: Workflow for biochemical characterization of a novel kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase buffer.
-
Add 25 nL of the compound from the serial dilution plate.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| Kinase Concentration | Varies by enzyme activity | 1-10 nM |
| Substrate Concentration | Generic or specific peptide | 0.1-1.0 µM |
| ATP Concentration | At or near Kₘ for the kinase | 1-100 µM |
| Final DMSO % | Kept constant across all wells | ≤ 1% |
Part 3: Cellular Assay Cascade - Validating In-Cell Activity
A compound's biochemical potency does not always translate to cellular efficacy.[8] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly impact performance.[9] Therefore, a tiered approach to cellular assays is essential.
Cellular Assay Workflow
Caption: Tiered workflow for cellular validation of a kinase inhibitor.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
This assay directly measures the binding of the compound to its target kinase within living cells.[10]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase as a NanoLuc® fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add the test compound (this compound) in a dose-response manner to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a fluorescently labeled ligand that also binds to the kinase's ATP pocket. Incubate for 2 hours at 37°C.
-
Reagent Addition: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
BRET Measurement: Read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and engagement of the target kinase. Calculate the IC₅₀ from the dose-response curve.
Protocol 4: Cellular Phosphorylation Assay (ELISA-based)
This assay confirms that target engagement leads to functional inhibition of the kinase's catalytic activity within the cell.[10]
-
Cell Seeding and Treatment: Seed a relevant cell line (e.g., one that overexpresses the target kinase or has an activated pathway) in a 96-well plate. After 24 hours, starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of the test compound for 1-2 hours.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator to induce phosphorylation of the kinase's downstream substrate.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase.
-
Add cell lysates to the antibody-coated plate and incubate.
-
Wash the plate and add a detection antibody.
-
Add a secondary HRP-conjugated antibody, followed by a chemiluminescent or colorimetric substrate.
-
-
Data Acquisition and Analysis: Read the signal on a plate reader. A decrease in signal indicates a reduction in substrate phosphorylation, confirming the inhibitory activity of the compound. Calculate the IC₅₀ value.
Illustrative Signaling Pathway: Inhibition of the Aurora B Kinase
Caption: Diagram of Aurora B kinase inhibition, a potential target for imidazopyridines.
Conclusion and Future Directions
Following the successful execution of these protocols, a researcher will have a robust initial dataset for this compound. The data package would include its synthesis, primary kinase target(s), biochemical potency (IC₅₀), cellular target engagement, and functional cellular inhibition. Positive results from this workflow would justify progression to more advanced studies, including broader selectivity profiling (kinome scanning), ADME/Tox profiling, and ultimately, evaluation in in vivo disease models. The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic approach as outlined here is paramount to unlocking its full potential.
References
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]
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Creative Biolabs. Cellular Kinase Target Engagement Assay Service. [Link]
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
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Chemical Synthesis Database. 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine. [Link]
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Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
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Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817–2829. [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567–8583. [Link]
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GSRS. LORECIVIVINT. [Link]
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Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 456–467. [Link]
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S., P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(4), 1611–1634. [Link]
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D'Annessa, I., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(10), 2329. [Link]
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National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5433. [Link]
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Yilmaz, I., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73–79. [Link]
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PharmaCompass. Lorecivivint. [Link]
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Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(18), 4292. [Link]
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Gully, C. P., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 29(3), 231–242. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135565709, Lorecivivint. [Link]
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A., P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Application Notes and Protocols for the Quantification of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Abstract: This document provides a comprehensive guide to the analytical quantification of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, a critical process in drug development and quality control. Recognizing that this specific molecule may be a novel entity with limited published methods, this guide synthesizes established analytical principles for structurally similar compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The protocols herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
The compound this compound belongs to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Accurate and precise quantification of this analyte is paramount for a variety of applications, including:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological matrices.
-
In-process controls (IPCs): To monitor the progress and efficiency of the chemical synthesis.
-
API and drug product release testing: To ensure the final product meets the required purity and potency specifications.
-
Stability studies: To determine the shelf-life and degradation pathways of the active pharmaceutical ingredient (API) and its formulated product.
Given the potential novelty of this compound, this guide provides a foundational methodology that can be adapted and optimized for specific matrices and analytical requirements. The core of this application note is a detailed protocol for a reverse-phase HPLC (RP-HPLC) method, which offers a versatile and widely accessible platform for the analysis of small organic molecules.
Foundational Principles: Method Development Strategy
The development of a reliable analytical method is a systematic process. For this compound, a logical workflow is essential for establishing a robust and validated quantification protocol.
Figure 1: A high-level overview of the analytical method development and validation workflow.
Recommended Analytical Technique: RP-HPLC with UV and MS Detection
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility for non-polar to moderately polar small molecules. Coupling HPLC with both UV and Mass Spectrometry (MS) detectors provides a comprehensive analytical solution.
-
UV Detection: Offers a robust and cost-effective means of quantification, provided the analyte has a suitable chromophore.
-
MS Detection (LC-MS): Provides superior sensitivity and selectivity, which is particularly crucial for analyzing complex matrices like plasma or tissue homogenates. It also allows for confirmation of the analyte's identity based on its mass-to-charge ratio (m/z).
Rationale for Experimental Choices
The selection of each component of the HPLC system is critical for achieving optimal separation and detection.
| Component | Recommended Choice & Rationale |
| Column | C18 (Octadecylsilane) bonded silica, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size. Rationale: C18 is a versatile stationary phase that provides excellent retention for a wide range of organic molecules. The smaller particle size enhances separation efficiency and peak resolution. |
| Mobile Phase | Acetonitrile (ACN) or Methanol (MeOH) and Water with a pH modifier (e.g., 0.1% Formic Acid or Ammonium Acetate). Rationale: ACN and MeOH are common organic modifiers in RP-HPLC. The addition of an acid like formic acid can improve peak shape for basic compounds like imidazopyridines by suppressing the ionization of silanol groups on the stationary phase. Ammonium acetate can be used as a buffer if MS detection is employed. |
| Detection | UV-Vis Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). Rationale: DAD allows for the determination of the optimal detection wavelength and assessment of peak purity. ESI is a soft ionization technique suitable for polar to moderately polar molecules, making it ideal for LC-MS analysis of this compound. |
Detailed Experimental Protocol: RP-HPLC-UV/MS Method
This protocol provides a starting point for the development and validation of a quantification method for this compound. Optimization will likely be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Appropriate biological matrix (if applicable, e.g., human plasma)
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| UV Detector | DAD, 254 nm (or optimal wavelength determined by UV scan) |
| MS Detector | Agilent 6545XT AdvanceBio Q-TOF, Waters Xevo G2-XS QToF, or equivalent |
| Ionization Mode | ESI Positive |
| MS Scan Range | m/z 100 - 500 |
Sample Preparation
4.3.1. Standard Solutions:
-
Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., DMSO or Methanol).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.
4.3.2. Biological Matrix (e.g., Plasma):
-
Spike known concentrations of the reference standard into the blank matrix to prepare calibration standards and quality control (QC) samples.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the plasma sample.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
Figure 2: Workflow for the preparation of plasma samples for LC-MS analysis.
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. Peak purity should be confirmed by DAD and MS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). |
Data Analysis and Reporting
-
Quantification: The concentration of this compound in unknown samples is determined by interpolating the peak area from the calibration curve.
-
System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, and theoretical plates.
-
Reporting: The final report should include the analytical method, validation data, and the results for the unknown samples, along with any deviations from the established protocol.
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the quantification of this compound. The proposed RP-HPLC-UV/MS method offers a robust and sensitive platform for a variety of applications in the pharmaceutical industry. It is crucial to emphasize that this protocol serves as a starting point, and optimization based on the specific analytical needs and available instrumentation is essential for achieving the desired performance characteristics. Adherence to established validation guidelines, such as those from the ICH, will ensure the generation of reliable and defensible analytical data.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine Derivatives
Abstract
This comprehensive guide details a robust and efficient solid-phase synthesis (SPS) methodology for the preparation of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine derivatives. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anti-HCV agents and A2A adenosine receptor antagonists.[1] Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to high-throughput library generation.[2] This document provides a step-by-step protocol, explains the chemical principles and rationale behind the chosen methodology, offers guidance on analytical characterization, and includes a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Solid-Phase Approach
The 1H-imidazo[4,5-c]pyridine core, an isomer of purine, is a key pharmacophore in the development of novel therapeutics.[1] Traditional solution-phase synthesis of such heterocyclic systems can be laborious, often requiring multi-step purifications that are time-consuming and can lead to significant product loss. Solid-phase synthesis (SPS) circumvents these challenges by anchoring the initial building block to an insoluble polymer support.[2] This immobilization allows for the use of excess reagents to ensure complete reactions, with purification at each step reduced to a simple filtration and washing process.
The strategy outlined herein is adapted from the work of Lemrová et al. and employs a "traceless" synthesis approach.[1] The solid support acts as a temporary anchor for the growing molecule, and upon final cleavage, no part of the linker remains in the final product. This method provides high-purity compounds directly after cleavage, minimizing the need for extensive chromatographic purification.[3]
The Synthetic Strategy: A Mechanistic Overview
The overall synthetic workflow is depicted below. The strategy begins with the immobilization of a primary amine on a suitable solid support, followed by a sequence of reactions to build the heterocyclic core, and concludes with cleavage from the resin to release the final product.
Caption: Overall workflow for the solid-phase synthesis of imidazo[4,5-c]pyridine derivatives.
Choice of Solid Support: Rink Amide Resin
For this synthesis, Rink Amide resin is the solid support of choice.[4] This is a polystyrene-based resin functionalized with an acid-labile linker.[5][6] Its key advantages in this context are:
-
Acid Labile Cleavage: The final product is cleaved from the resin using a moderately concentrated acid solution, typically trifluoroacetic acid (TFA). This allows for the simultaneous removal of most common acid-labile side-chain protecting groups if they were used.[7]
-
Versatility: While originally designed for peptide amides, the Rink linker is highly versatile and can be used to immobilize primary amines, which is the starting point of our synthetic route.[8]
-
Stability: The linker is stable to the basic and reductive conditions employed in the subsequent synthetic steps, ensuring the integrity of the resin-bound intermediate throughout the sequence.
Key Chemical Transformations
The synthesis relies on a series of robust and well-characterized chemical reactions.
Caption: Key chemical transformations in the solid-phase synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is highly electron-deficient. This makes it susceptible to nucleophilic attack.[9][10] The synthesis leverages two sequential SNAr reactions. First, the resin-bound primary amine displaces the chlorine at the C-4 position of 2,4-dichloro-3-nitropyridine. The C-4 position is more activated towards nucleophilic attack. Subsequently, a secondary amine displaces the remaining chlorine at the C-2 position.[1]
-
Nitro Group Reduction: The nitro group is reduced to a primary amine using a mild reducing agent like sodium dithionite (Na₂S₂O₄).[1] This step is crucial as it unmasks the second amine functionality required for the subsequent cyclization.
-
Reductive Cyclization: The newly formed resin-bound 3,4-diaminopyridine intermediate is then reacted with an aldehyde (in this case, 2-fluorobenzaldehyde). The reaction proceeds via the formation of an imine, followed by an intramolecular cyclization and subsequent aromatization (often air-oxidized) to form the stable imidazole ring.[11][12][13]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Primary amine (R¹-NH₂) (e.g., benzylamine)
-
2,4-Dichloro-3-nitropyridine
-
N,N-Diisopropylethylamine (EDIPA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Secondary amine (e.g., morpholine)
-
Sodium dithionite (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogensulfate (TBAHS)
-
2-Fluorobenzaldehyde
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol 1: Resin Loading and Intermediate Synthesis
This protocol is based on a 0.1 mmol synthesis scale using a resin with 0.5 mmol/g loading capacity (i.e., 200 mg of resin).
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin into a fritted solid-phase synthesis vessel.
-
Add 5 mL of DMF and gently agitate (e.g., on a wrist-action shaker or with nitrogen bubbling) for 1 hour to swell the resin beads.
-
Drain the DMF.
-
-
Fmoc-Deprotection (if using standard Rink Amide resin):
-
Add 4 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 4 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test on a few resin beads. A positive result (deep blue color) confirms the presence of free primary amines.
-
-
Loading of Primary Amine (Reductive Amination):
-
Note: This step is for attaching the first building block if starting from a base resin. The core paper by Lemrová et al. starts with a pre-loaded amine resin. For simplicity, we assume a pre-loaded amine resin for the subsequent steps.
-
-
Step 2: Arylation with 2,4-Dichloro-3-nitropyridine:
-
To the swollen resin with the immobilized primary amine, add a solution of 2,4-dichloro-3-nitropyridine (96 mg, 0.5 mmol, 5 eq) and EDIPA (174 µL, 1.0 mmol, 10 eq) in 3 mL of anhydrous DMSO.
-
Agitate the mixture at room temperature overnight (approx. 16 hours).
-
Drain the reaction solution and wash the resin with DMSO (3 x 5 mL), DMF (5 x 5 mL), and DCM (5 x 5 mL). Dry the resin under vacuum.
-
-
Step 3: Substitution with Secondary Amine:
-
Swell the resin from the previous step in 3 mL of DMSO.
-
Add the secondary amine (e.g., morpholine, 87 µL, 1.0 mmol, 10 eq).
-
Agitate the mixture at room temperature overnight.
-
Drain the solution and wash the resin extensively with DMSO (3 x 5 mL), DMF (5 x 5 mL), and DCM (5 x 5 mL).
-
-
Step 4: Nitro Group Reduction:
-
Prepare a solution of Na₂S₂O₄ (174 mg, 1.0 mmol, 10 eq), K₂CO₃ (138 mg, 1.0 mmol, 10 eq), and TBAHS (34 mg, 0.1 mmol, 1 eq) in 4 mL of a DCM/H₂O (1:1) mixture.
-
Add this solution to the resin and agitate vigorously at room temperature for 6-8 hours.
-
Drain the solution and wash the resin with H₂O (3 x 5 mL), DMF/H₂O (1:1, 3 x 5 mL), DMF (5 x 5 mL), and DCM (5 x 5 mL).
-
Protocol 2: Imidazole Ring Formation and Cleavage
-
Step 5: Cyclization with 2-Fluorobenzaldehyde:
-
Swell the resin from the previous step in 3 mL of DCM.
-
Add a solution of 2-fluorobenzaldehyde (53 µL, 0.5 mmol, 5 eq) in 1 mL of DCM.
-
Agitate the mixture at room temperature overnight.
-
Drain the solution and wash the resin thoroughly with DCM (5 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin completely under high vacuum for at least 2 hours.
-
-
Step 6: Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).
-
Add 3 mL of the cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage solution away from the resin beads into a clean round-bottom flask.
-
Wash the resin beads with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure (rotary evaporator) to remove the bulk of the TFA.
-
-
Product Precipitation and Isolation:
-
Add 20 mL of cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product with cold diethyl ether (2 x 10 mL).
-
Dry the final product under vacuum.
-
Data Summary and Characterization
The success of the synthesis should be monitored at key stages, and the final product must be thoroughly characterized.
| Parameter | Value / Condition | Rationale |
| Resin Loading | ~0.5 mmol/g | Provides a good balance between reaction capacity and minimizing steric hindrance. |
| Reagent Equivalents | 5 - 10 eq | Using a large excess drives reactions on the solid support to completion. |
| Solvents | DMF, DCM, DMSO | Good swelling properties for polystyrene resin and effective at dissolving reagents.[1] |
| Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | TFA cleaves the acid-labile Rink linker; TIS and water act as cation scavengers. |
| Expected Yield | 60-75% (overall) | Dependent on the specific substrates used; reported yields are generally good.[1] |
| Expected Purity (Crude) | >85% | The major advantage of traceless solid-phase synthesis is high crude purity.[3] |
Analytical Characterization
-
Reaction Monitoring: The Kaiser test is essential for confirming the presence or absence of free primary amines after deprotection and coupling steps.
-
Final Product Analysis (LC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary method for assessing the purity and confirming the identity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.
-
Detection: UV detection at 254 nm and 280 nm.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles, monitoring for the [M+H]⁺ ion.[2][14][15]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Final Yield | Incomplete reaction at any step (coupling, reduction, cyclization). | - Increase reagent equivalents or reaction time. - Ensure reagents are pure and solvents are anhydrous where specified. - For the reduction step, ensure the two-phase system is agitated vigorously. |
| Positive Kaiser Test after Coupling | Incomplete amide bond formation. | - Double-couple: after the first coupling, drain, wash, and repeat the coupling step with fresh reagents. |
| Multiple Peaks in Final LC-MS | - Incomplete cyclization. - Side reactions (e.g., incomplete nitro reduction). - Decomposition during cleavage. | - Increase reaction time or temperature for the cyclization step. - Ensure complete reduction before adding the aldehyde. - Use scavengers (TIS) in the cleavage cocktail to prevent side reactions. |
| Product Fails to Precipitate | Product is soluble in the precipitation solvent (diethyl ether). | - Concentrate the TFA solution further. - Use a larger volume of cold ether. - Consider an alternative non-polar solvent for precipitation. |
Conclusion
The solid-phase synthesis protocol described provides a reliable and scalable method for producing this compound derivatives. By leveraging the advantages of a solid support, this strategy simplifies purification, allows for the use of excess reagents to maximize conversion, and is well-suited for the generation of chemical libraries for drug discovery programs. The detailed protocols and mechanistic explanations provided herein serve as a comprehensive resource for researchers aiming to synthesize this important class of heterocyclic compounds.
References
-
Pearson. (2024). SNAr Reactions of Pyridine. Available at: [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558–565. Available at: [Link]
-
PubMed. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Available at: [Link]
-
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available at: [Link]
-
Fiveable. (n.d.). Rink Amide Resin Definition. Available at: [Link]
-
Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Available at: [Link]
-
Hati, S., & Sen, S. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4362–4370. Available at: [Link]
-
Organic Reactions. (n.d.). Reaction Examples - Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Learning. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
PubMed. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
-
ResearchGate. (2020). Reductive amination of aldehydes and ketones with nitro compounds. (a).... Available at: [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
PubMed. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Available at: [Link]
-
Lemrová, B., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
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Application Notes & Protocols: The Imidazo[4,5-c]pyridine Scaffold in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine is not extensively characterized in publicly available scientific literature. This guide, therefore, focuses on the broader imidazo[4,5-c]pyridine chemical class and its closely related isomers, which have demonstrated significant potential in cancer research. The principles, mechanisms, and protocols described herein provide a foundational framework for investigating novel derivatives such as the one specified.
Introduction: The Therapeutic Promise of Imidazopyridines
The imidazopyridine scaffold, due to its structural similarity to endogenous purines, represents a privileged structure in medicinal chemistry. This core has been successfully exploited to develop agents that interact with key biological targets, including enzymes and receptors. Within the diverse family of imidazopyridines, the imidazo[4,5-c]pyridine and its isomers (e.g., imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine) have emerged as promising platforms for the development of novel anticancer therapeutics.[1][2] These compounds can influence essential cellular pathways that are often dysregulated in cancer, such as cell cycle progression, DNA repair, and signal transduction.[1]
Derivatives of this scaffold have been investigated for a range of anticancer activities, functioning as potent kinase inhibitors, inducing programmed cell death (apoptosis), and halting cancer cell proliferation.[3][4][5] This document serves as a technical guide for researchers aiming to explore the application of imidazo[4,5-c]pyridine derivatives in cancer research, providing insights into their mechanisms of action and detailed protocols for their evaluation.
Section 1: Known Mechanisms of Action in Cancer
The anticancer effects of imidazo[4,5-c]pyridines and their isomers are diverse, primarily revolving around the inhibition of key proteins that drive cancer progression.
Kinase Inhibition: A Primary Anticancer Strategy
Kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. The imidazopyridine scaffold has proven to be an effective starting point for designing potent and selective kinase inhibitors.
-
DNA-Dependent Protein Kinase (DNA-PK): Certain 6-anilino imidazo[4,5-c]pyridin-2-one derivatives have been identified as highly selective and potent inhibitors of DNA-PK.[6][7] This enzyme is a critical component of the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. In cancer therapy, inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage induced by radiation, thus sensitizing them to treatment.[6]
-
Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have been designed as inhibitors of SFKs, such as c-Src and Fyn.[3] These non-receptor tyrosine kinases are often overactive in cancers like glioblastoma, where they promote tumor growth, invasion, and survival.[3]
-
Cyclin-Dependent Kinases (CDKs): The cell cycle is controlled by CDKs, and their dysregulation leads to uncontrolled cell proliferation. Imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, a kinase involved in regulating transcription.[4] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death.[4]
-
Aurora Kinases: Aurora A kinase is essential for proper mitosis, and its overexpression is linked to carcinogenesis. Imidazo[4,5-b]pyridines have been explored as inhibitors of this kinase family, representing a strategy to disrupt cancer cell division.[1]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is another enzyme crucial for DNA repair. Imidazo[4,5-c]pyridine derivatives have been developed with potent PARP inhibitory activity.[1] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations) and can enhance the efficacy of DNA-damaging chemotherapies.[1]
Induction of Apoptosis and Cell Cycle Arrest
A desired outcome of cancer therapy is the selective elimination of malignant cells. Imidazopyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
-
Apoptosis Induction: Treatment with imidazopyridine compounds can trigger programmed cell death. This is often observed through the activation of caspases (e.g., caspase-3/7) and changes in the levels of Bcl-2 family proteins, which regulate mitochondrial-mediated apoptosis.[4][5][8]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest is frequently observed at the G2/M or G0/G1 phases.[9][10] This effect is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[5][9]
Below is a diagram illustrating the primary molecular targets of the imidazopyridine scaffold in cancer cells.
Caption: Molecular targets and cellular effects of imidazopyridines.
Section 2: Experimental Protocols for Evaluation
This section provides step-by-step methodologies for the initial characterization of a novel imidazo[4,5-c]pyridine derivative in a cancer research setting.
Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., HCT-116 colorectal carcinoma, MCF-7 breast carcinoma)[4]
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound (at IC₅₀ concentration) and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M). Compare the cell cycle distribution of treated cells to the control.
Protocol 2.3: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with the test compound and vehicle control
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound for the desired time (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. The data will allow for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
The following diagram outlines the general workflow for evaluating a novel imidazopyridine compound.
Caption: Workflow for anticancer evaluation of imidazopyridines.
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for various imidazopyridine derivatives against different cancer cell lines, as reported in the literature. This data illustrates the potent activity of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine | HCT-116 (Colon) | 1.5 - 4.25 | [10] |
| Imidazo[4,5-b]pyridine | Capan-1 (Pancreatic) | 1.5 - 7.29 | [10] |
| Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 - 79.6 | [9] |
| Imidazo[1,2-a]pyridine | A375 (Melanoma) | 9.7 - 44.6 | [5] |
| Imidazo[1,2-a]pyridine | HeLa (Cervical) | 9.7 - 44.6 | [5] |
Conclusion
The imidazo[4,5-c]pyridine scaffold and its isomers are a rich source of novel anticancer agents. Their ability to inhibit multiple key targets in cancer biology, including protein kinases and DNA repair enzymes, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of new derivatives. For any novel compound, such as this compound, these assays are the critical first steps in elucidating its specific mechanism of action and potential as a future cancer therapeutic. Further investigations, including kinome profiling, in vivo xenograft models, and ADME/Tox studies, would be necessary to fully validate promising lead compounds.
References
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga@INFLIBNET. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. [Link]
-
Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells. Cell Proliferation. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
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- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro and preclinical evaluation of the antimicrobial properties of the novel synthetic compound, 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the experimental choices. The imidazo[4,5-c]pyridine scaffold has been identified in the literature as a promising pharmacophore for the development of new antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][2] Therefore, a systematic evaluation of this specific derivative is warranted.
Introduction to the Compound and Scientific Rationale
Imidazopyridines, a class of fused heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The antimicrobial potential of imidazo[4,5-c]pyridine derivatives, in particular, has been attributed to their ability to interfere with essential cellular processes in microorganisms.[5] For instance, some derivatives are thought to target enzymes crucial for cell wall synthesis, such as Glucosamine-6-phosphate synthase, presenting a potential mechanism of action.[5] The introduction of a fluorophenyl group at the 2-position of the imidazo[4,5-c]pyridine core is a rational design strategy, as fluorine substitution can enhance metabolic stability and binding affinity to target enzymes.[6]
This document outlines a phased experimental approach, beginning with broad-spectrum screening to determine the compound's general antimicrobial activity, followed by quantitative assessments of its potency, and culminating in preliminary safety and in vivo efficacy evaluations.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, preliminary test to qualitatively assess the antimicrobial activity of a compound.[7][8][9] This technique is valuable for initial screening against a panel of clinically relevant microorganisms to determine the spectrum of activity.
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it supports the growth of most pathogens and has minimal inhibitory effects on common antibiotics.[10] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a reproducible and standardized bacterial or fungal load on the agar plates.[11] This is crucial for comparing results across experiments.
-
Well Creation: Creating wells in the agar allows for the containment of a defined volume of the test compound, from which it diffuses into the medium, creating a concentration gradient.[12]
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into each well. A solvent control (DMSO alone) must be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation:
| Test Microorganism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 | Data |
| Escherichia coli | 100 | Data |
| Pseudomonas aeruginosa | 100 | Data |
| Candida albicans | 100 | Data |
| Aspergillus niger | 100 | Data |
Quantitative Potency Assessment: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Following a positive preliminary screen, it is essential to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[16][17]
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[18][19] It is more precise than diffusion-based methods and allows for the testing of multiple concentrations simultaneously. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.[20][21][22]
-
Serial Dilutions: Performing two-fold serial dilutions of the compound creates a logarithmic concentration gradient, which is effective for pinpointing the precise MIC value.[23]
-
Growth and Sterility Controls: Including a growth control (no compound) ensures that the microorganisms are viable and the medium supports growth. A sterility control (no inoculum) confirms that the medium and plate are not contaminated.[18]
Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Step-by-Step Protocol for MIC Determination:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum as described for the agar well diffusion assay and dilute it to the appropriate final concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include growth and sterility controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 25-30°C for 24-72 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24]
Step-by-Step Protocol for MBC Determination:
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[17][25][26]
Preliminary Safety Assessment: Cytotoxicity Assays
Before proceeding to in vivo studies, it is crucial to assess the potential cytotoxicity of the compound against mammalian cells to determine its therapeutic index.[27][28][29]
Causality Behind Experimental Choices:
-
Cell Lines: Using a relevant mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2), provides an indication of the compound's potential for systemic toxicity.
-
MTT or Resazurin Assay: These colorimetric assays are reliable and high-throughput methods to measure cell viability by assessing mitochondrial metabolic activity.[30] A decrease in metabolic activity is indicative of cytotoxicity.
Step-by-Step Protocol (Resazurin Assay):
-
Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (solvent only).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.[31]
In Vivo Efficacy Models (Conceptual Framework)
Should the compound demonstrate potent antimicrobial activity and low cytotoxicity, the next logical step is to evaluate its efficacy in an animal model of infection.[32][33][34][35]
Causality Behind Experimental Choices:
-
Animal Model: A murine model of infection (e.g., sepsis, pneumonia, or skin infection) is commonly used for preclinical evaluation of antimicrobial agents.[34] The choice of model depends on the target pathogen and the intended clinical application.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing an effective dosing regimen.[35]
-
Efficacy Endpoints: Key endpoints for assessing efficacy include animal survival, reduction in bacterial load in target organs (e.g., spleen, lungs), and improvement in clinical signs of infection.[32]
Conceptual Workflow for In Vivo Efficacy Testing
Caption: Conceptual workflow for in vivo efficacy studies.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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Klančnik, A., Smole Možina, S., & Bucar, F. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Klančnik, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
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Thrupp, L. D. (1984). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Pathologie-biologie, 32(5), 351-354. [Link]
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Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
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Torres, J. L., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). SEAFDEC/AQD. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
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Klančnik, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]
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Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
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Wiegand, I., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. [Link]
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O'Gara, J. P., & Felmingham, D. (1992). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 5(4), 391-404. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]
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International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Andes, D. R. (2017). In vivo infection models in the pre-clinical pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Current Opinion in Pharmacology, 36, 94-99. [Link]
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Zhang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology. [Link]
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Bunduki, M. M., & Riegel, P. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Wójcik, M., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(21), 3968. [Link]
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Kumar, S. A., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 78, 382-393. [Link]
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ACS Publications. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. [Link]
-
Semantic Scholar. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
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Bouzayani, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3205. [Link]
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Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 456-467. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[7][13][28]triazines. [Link]
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ResearchGate. (n.d.). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. [Link]
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MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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Glavač, D., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2867. [Link]
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National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
Acta Pharmaceutica Sinica B. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
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Application Notes and Protocols for the Development of Drug Delivery Systems for Imidazo[4,5-c]pyridines
Introduction: Unlocking the Therapeutic Potential of Imidazo[4,5-c]pyridines through Advanced Drug Delivery
Imidazo[4,5-c]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Extensive research has demonstrated their potential as potent antiviral agents, anti-inflammatory molecules, and, most notably, as anticancer therapeutics, often functioning as kinase inhibitors.[1][2][3][4] However, the clinical translation of these promising therapeutic agents is frequently hampered by a significant biopharmaceutical challenge: poor aqueous solubility. This inherent hydrophobicity can lead to low bioavailability, suboptimal therapeutic efficacy, and increased inter-patient variability.
This comprehensive guide provides a detailed framework for the development of advanced drug delivery systems tailored to overcome the solubility and delivery challenges associated with imidazo[4,5-c]pyridines. We will explore the formulation and characterization of three distinct and highly effective carrier systems: liposomes, polymeric nanoparticles, and nanosuspensions. Each section will provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a deep understanding of the formulation process. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic promise of imidazo[4,5-c]pyridines.
I. Pre-formulation Considerations: Understanding the Physicochemical Landscape
Before embarking on the formulation of a drug delivery system, a thorough understanding of the physicochemical properties of the specific imidazo[4,5-c]pyridine derivative is paramount. Key parameters to evaluate include:
-
Aqueous Solubility: Quantitative determination of solubility in water and relevant physiological buffers (e.g., phosphate-buffered saline at pH 7.4) is the first critical step. The low aqueous solubility of many imidazo[4,5-c]pyridine derivatives is the primary driver for employing drug delivery systems.
-
LogP (Octanol-Water Partition Coefficient): This value provides an indication of the compound's lipophilicity. A high LogP value suggests a preference for lipidic environments and is a key factor in selecting the appropriate carrier system and predicting drug-carrier interactions.
-
Crystal Polymorphism: Different crystalline forms of a drug can exhibit varying solubility and dissolution rates. Understanding the solid-state properties of the imidazo[4,5-c]pyridine is crucial for consistent formulation performance.
-
Chemical Stability: The stability of the compound under various conditions (pH, temperature, light) will influence the selection of formulation methods and storage conditions for the final drug product.
II. Liposomal Delivery of Imidazo[4,5-c]pyridines: Encapsulation in a Bilayer
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature makes them ideal carriers for both hydrophobic and hydrophilic drugs. For lipophilic imidazo[4,5-c]pyridines, the drug molecules can be partitioned within the lipid bilayer, enhancing their solubility and providing a platform for controlled release.
Rationale for Liposomal Formulation
-
Enhanced Solubilization: The lipid bilayer provides a hydrophobic environment that can effectively solubilize poorly water-soluble imidazo[4,5-c]pyridines.
-
Biocompatibility and Biodegradability: Liposomes are composed of naturally occurring lipids, rendering them biocompatible and biodegradable.
-
Passive Targeting: Liposomes of a certain size (typically 100-200 nm) can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Versatility: The surface of liposomes can be modified with targeting ligands for active targeting to specific cells or tissues.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing imidazo[4,5-c]pyridine-loaded liposomes.
Protocol: Thin-Film Hydration Method for Liposome Preparation
This method is a robust and widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).
Materials:
-
Imidazo[4,5-c]pyridine derivative
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS pH 7.4)
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator or probe sonicator
-
Dialysis tubing (appropriate MWCO) or size exclusion chromatography column
Procedure:
-
Lipid and Drug Dissolution: Dissolve the chosen phospholipids (e.g., DSPC:Cholesterol at a 3:1 molar ratio) and the imidazo[4,5-c]pyridine derivative in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. The drug-to-lipid ratio should be optimized, starting with a ratio of 1:10 (w/w).
-
Thin Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature (Tm) of the lipids. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the dry lipid film with the aqueous buffer pre-heated to a temperature above the lipid Tm. The volume of the buffer will determine the final lipid concentration. Agitate the flask by gentle rotation to facilitate the formation of MLVs.
-
Sizing:
-
Extrusion (Recommended): To obtain a homogenous population of LUVs, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid Tm. Repeat the extrusion process 10-20 times.
-
Sonication: Alternatively, sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear. This method typically produces SUVs but can lead to lipid degradation.
-
-
Purification: Remove the unencapsulated imidazo[4,5-c]pyridine by dialyzing the liposome suspension against fresh buffer or by using size exclusion chromatography.
III. Polymeric Nanoparticles for Sustained Release of Imidazo[4,5-c]pyridines
Polymeric nanoparticles are solid, colloidal particles in the nanometer size range, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer due to its biodegradability, biocompatibility, and approval by the FDA for human use.[5][6]
Rationale for PLGA Nanoparticle Formulation
-
Sustained Drug Release: The degradation of the PLGA matrix allows for the sustained release of the encapsulated imidazo[4,5-c]pyridine over an extended period.[6]
-
Protection of the Drug: The polymer matrix can protect the encapsulated drug from enzymatic degradation in the biological environment.
-
Improved Bioavailability: Encapsulation within nanoparticles can improve the oral bioavailability of poorly soluble drugs.
-
Targeting Capabilities: The surface of PLGA nanoparticles can be functionalized with targeting moieties for active targeting.[5]
Experimental Workflow for PLGA Nanoparticle Formulation
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. The structural similarity of the imidazopyridine core to purines makes it a valuable scaffold in medicinal chemistry.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary synthetic route involves the condensation of pyridine-3,4-diamine with 2-fluorobenzaldehyde, followed by an oxidative cyclization.[2][3]
Question 1: I am getting very low or no yield of my target product. What are the likely causes and how can I fix this?
Low yield is a frequent issue stemming from several potential factors, from starting material quality to suboptimal reaction conditions. Let's break down the possibilities.
Potential Cause 1: Incomplete Reaction The condensation and cyclization may not have proceeded to completion. Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.[4]
-
Recommended Solution:
-
Increase Reaction Temperature: If you are running the reaction in a solvent like ethanol, consider switching to a higher-boiling solvent such as DMF or DMSO to drive the reaction forward.[5]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting materials are still present after the initially planned duration, extend the reaction time accordingly.
-
Ensure Water Removal: The condensation reaction liberates water. This byproduct can inhibit the reaction equilibrium.[4] For high-temperature reactions, using a Dean-Stark trap is an effective method for water removal.[4]
-
Potential Cause 2: Inefficient Oxidative Aromatization The final step of the synthesis is the oxidation of the dihydro-imidazopyridine intermediate to the aromatic product. Air oxidation is often slow and inefficient.[2][4]
-
Recommended Solution:
-
Introduce a Mild Oxidant: Instead of relying on atmospheric oxygen, consider using a mild chemical oxidant. Sodium dithionite (Na₂S₂O₄) has been used successfully in similar syntheses to facilitate the cyclization with aldehydes.[6] Alternatively, bubbling air or oxygen through the reaction mixture can be more effective than passive exposure.
-
Solvent Choice: Some solvents can facilitate oxidation. For instance, carrying out the reaction in water under thermal conditions has been shown to yield excellent results for similar air-oxidative cyclocondensation reactions.[1][2]
-
Potential Cause 3: Purity of Starting Materials The purity of your starting materials, pyridine-3,4-diamine and 2-fluorobenzaldehyde, is critical.
-
Recommended Solution:
-
Verify Purity: Confirm the purity of your starting materials by NMR or melting point analysis. 2-fluorobenzaldehyde can oxidize to 2-fluorobenzoic acid upon storage.
-
Purify if Necessary: Pyridine-3,4-diamine can be synthesized by the reduction of 4-amino-3-nitropyridine using a catalyst like 10% Pd/C with hydrogen.[7] If you suspect impurities, consider recrystallization or column chromatography. A detailed protocol for the synthesis of pyridine-3,4-diamine is provided in the "Experimental Protocols" section.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
Question 2: My final product is impure, and I'm having trouble with purification. What side reactions could be occurring?
Product impurity often points to side reactions or incomplete cyclization.
Potential Cause 1: Incomplete Cyclization The reaction may stall after the initial condensation, leaving a stable Schiff base intermediate (an imine) or the uncyclized diamine.
-
Recommended Solution: As discussed for low yield, drive the reaction to completion by increasing the temperature or using a dehydrating agent. Polyphosphoric acid (PPA) is a common and effective dehydrating agent for preparing imidazopyridines from diaminopyridines and carboxylic acids or their equivalents at elevated temperatures.[1][2]
Potential Cause 2: N-Oxide Formation The pyridine nitrogen is susceptible to oxidation, especially if harsh oxidizing agents or conditions are used.[4] This leads to the formation of an N-oxide derivative, which can complicate purification.
-
Recommended Solution:
-
Control Oxidants: Avoid strong oxidants. Rely on milder conditions like air oxidation in a suitable solvent or use a controlled amount of a mild oxidant.
-
Inert Atmosphere: If N-oxidation is a persistent problem and an external oxidant is being used, running the initial condensation phase under an inert atmosphere (N₂ or Ar) before introducing the oxidant can help minimize this side reaction.
-
Potential Cause 3: Formation of Regioisomers While the reaction between symmetric pyridine-3,4-diamine and an aldehyde should theoretically yield a single product, issues can arise if the starting diamine is incorrect (e.g., contaminated with pyridine-2,3-diamine) or if subsequent reactions like N-alkylation are performed, which can lead to a mixture of isomers.[4]
-
Recommended Solution: Ensure the use of high-purity pyridine-3,4-diamine. Confirm the structure of your final product unequivocally using 2D NMR techniques (HSQC, HMBC) if there is any ambiguity.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield | Incomplete Reaction | Increase temperature, extend reaction time, use a higher boiling point solvent (e.g., DMF, DMSO). | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration.[4] |
| Inefficient Oxidation | Introduce a mild oxidant (e.g., Na₂S₂O₄) or actively bubble air/O₂ through the mixture. | The final aromatization step is often slow; an oxidant accelerates the conversion of the dihydro intermediate to the final product.[2][4] | |
| Poor Starting Material Quality | Verify purity of pyridine-3,4-diamine and 2-fluorobenzaldehyde via NMR/MP. Purify if necessary. | Impurities can inhibit the reaction or lead to side products, consuming reagents and lowering the yield. | |
| Impure Product | Incomplete Cyclization | Use a dehydrating agent (e.g., Dean-Stark trap, PPA) and ensure sufficient heat/time. | The reaction is a condensation that produces water; removing it drives the equilibrium toward the cyclized product.[2][4] |
| N-Oxide Formation | Avoid harsh oxidants; use controlled, mild oxidative conditions. | The pyridine nitrogen is a nucleophilic site susceptible to over-oxidation.[4] | |
| Purification Losses | Optimize column chromatography (try different solvent systems) or attempt recrystallization. | The polarity of the imidazopyridine core requires a well-chosen mobile phase for effective separation. |
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for this reaction? A: The synthesis is a classic condensation-cyclization-oxidation sequence.
-
Condensation: One of the amino groups of pyridine-3,4-diamine attacks the carbonyl carbon of 2-fluorobenzaldehyde.
-
Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form a Schiff base (imine).
-
Cyclization: The second amino group performs an intramolecular attack on the imine carbon, forming the five-membered imidazole ring in its dihydro form.
-
Oxidation: The dihydro-imidazo[4,5-c]pyridine intermediate is oxidized (loses two hydrogen atoms) to form the final, stable aromatic product.
Reaction Mechanism Overview
Caption: Key stages in the synthesis of the target compound.
Q: What is the best solvent for this reaction? A: The optimal solvent depends on the specific conditions (e.g., whether an external oxidant or dehydrating agent is used). There is no single "best" solvent, but here are common choices:
| Solvent | Boiling Point (°C) | Key Characteristics | Typical Use Case |
| Ethanol | 78 | Good solubility for starting materials, easily removed. | Common for initial trials, often requires reflux.[1] |
| DMF | 153 | High boiling point, polar aprotic. | Good for driving sluggish reactions at high temperatures.[5] |
| DMSO | 189 | High boiling point, polar aprotic, can aid oxidation. | Useful for difficult cyclizations, but harder to remove.[5] |
| Water | 100 | Environmentally benign, "green" solvent. | Has been shown to be effective for air-oxidative condensations.[1][2] |
| Polyphosphoric Acid (PPA) | Decomposes | Acts as both solvent and dehydrating catalyst. | Used for condensations with carboxylic acids, run at high temps.[1][2] |
Q: Is a catalyst required for this synthesis? A: For the direct condensation between a diaminopyridine and an aldehyde, a catalyst is not always necessary; thermal conditions are often sufficient to drive the reaction.[2] However, for related syntheses or to improve yields under milder conditions, Lewis acid catalysts like Ytterbium triflate have been reported to be effective.[1] Transition metal catalysts (e.g., Palladium, Copper, Iron) are also widely used in the synthesis of imidazopyridines, though often for different coupling strategies rather than this specific condensation.[8]
Experimental Protocols
Protocol 1: Synthesis of Pyridine-3,4-diamine (Starting Material)
This protocol is adapted from standard literature procedures for the reduction of a nitro-amino pyridine.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-nitropyridine (1.0 eq).
-
Solvent: Add a 1:1 mixture of methanol and THF to the flask to dissolve the starting material.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (approx. 0.1 eq by weight).
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and maintain a hydrogen atmosphere (e.g., using a balloon). For larger scales, a Parr hydrogenator is recommended.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 12-24 hours).
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield pyridine-3,4-diamine, which can be used directly or purified further by recrystallization if needed.
Protocol 2: Synthesis of this compound
This is a general procedure based on common methods for oxidative condensation.[2]
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve pyridine-3,4-diamine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, see table above).
-
Addition of Aldehyde: Add 2-fluorobenzaldehyde (1.0-1.1 eq) to the solution.
-
Reaction & Oxidation:
-
Method A (Air Oxidation): Heat the mixture to reflux and stir vigorously, allowing exposure to air (e.g., with a vented condenser). Monitor the reaction by TLC. This may require an extended time (8-24 hours).
-
Method B (Mild Oxidant): After adding the aldehyde, add sodium dithionite (Na₂S₂O₄) (approx. 1.5-2.0 eq) portion-wise and heat the mixture to reflux for 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system to afford the pure product.
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
- CN114315706A - Synthetic method of 3, 4-diaminopyridine. Google Patents.
-
Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. ResearchGate. Available from: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available from: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. PubMed Central. Available from: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PubMed Central. Available from: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Compound Profile: Understanding the Solubility Challenge
This compound is a heterocyclic compound with structural similarities to purines, suggesting potential interactions with biological macromolecules.[1] Its solubility is governed by a delicate balance between its different structural motifs:
-
Imidazo[4,5-c]pyridine Core: This fused heterocyclic system contains three nitrogen atoms. These nitrogens, particularly the one on the pyridine ring and the non-annular nitrogen on the imidazole ring, are basic and can be protonated. This makes the compound's solubility highly dependent on pH.[1][2]
-
2-fluorophenyl Group: The fluorophenyl substituent is hydrophobic and significantly contributes to the molecule's low aqueous solubility. The strategic incorporation of fluorine can increase lipophilicity and modulate the pKa of the heterocyclic core, often leading to reduced aqueous solubility compared to non-fluorinated analogs.[3][4][5]
This combination of a ionizable heterocyclic core and a hydrophobic phenyl ring places the compound in a category of molecules that are often challenging to work with in aqueous media, a common issue for many new chemical entities.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
While specific experimental data is not publicly available, based on its structure, this compound is predicted to be a poorly soluble drug candidate. Its hydrophobic fluorophenyl ring and crystalline solid-state are primary contributors to low aqueous solubility. Expect solubility to be in the low µg/mL range in neutral aqueous media.
Q2: How can I prepare a concentrated stock solution?
For stock solutions, polar aprotic organic solvents are recommended. Dimethyl sulfoxide (DMSO) is typically the first choice due to its high solubilizing power for a wide range of organic molecules.[2] Other options include N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP). Always start with a small amount of your compound to test solubility before committing the bulk of your material.
| Solvent | Typical Starting Concentration | Key Considerations |
| DMSO | 10-50 mM | Excellent solubilizer. Can be hygroscopic. Ensure anhydrous grade for long-term storage. May affect some cell-based assays at >0.5% v/v. |
| DMF | 10-20 mM | Good alternative to DMSO. Higher boiling point. |
| Ethanol | 1-10 mM | More biocompatible than DMSO/DMF but has lower solubilizing power for this class of compounds. |
Q3: My compound is precipitating when I dilute my DMSO stock into aqueous buffer. What's happening?
This is a common issue for poorly soluble compounds. You are performing a "solvent shift." The compound is soluble in 100% DMSO but crashes out when the solvent composition changes to >99% aqueous buffer, where its solubility is much lower. The troubleshooting guides below provide detailed strategies to overcome this.
Q4: Will pH affect the solubility of this compound?
Yes, significantly. The imidazo[4,5-c]pyridine core has basic nitrogen atoms. At acidic pH (below its pKa), these nitrogens will become protonated, forming a cationic salt which is expected to be more water-soluble. Conversely, at neutral or basic pH, the compound will be in its free base, unionized form, which is less soluble.[8][9][10] Therefore, using acidic buffers (e.g., pH 2-4) can be a primary strategy to increase aqueous solubility.
In-Depth Troubleshooting Workflows
Issue 1: Compound Fails to Dissolve in Aqueous Buffer
You've diluted your DMSO stock into a neutral buffer (e.g., PBS pH 7.4) and observe immediate precipitation or cloudiness. This indicates the aqueous solubility limit has been exceeded.
Logical Troubleshooting Workflow
Caption: Decision tree for addressing initial insolubility in aqueous media.
Strategy 1: pH Modification
Causality: The primary reason for leveraging pH is to ionize the molecule. The basic nitrogens in the imidazopyridine ring system can accept a proton in an acidic environment, forming a positively charged species (a salt). This charged species has much more favorable interactions with polar water molecules, dramatically increasing solubility.[9][11]
Experimental Protocol 1: pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers ranging from pH 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add excess compound: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Plot data: Plot solubility (µg/mL or µM) versus pH to identify the optimal pH range for your experiments.
Strategy 2: Co-solvency
Causality: If pH adjustment is not sufficient or not compatible with your experimental system (e.g., cell culture), a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the hydrophobic fluorophenyl group, thereby increasing solubility.[13][14]
Experimental Protocol 2: Co-solvent Screening
-
Select co-solvents: Choose a panel of biocompatible co-solvents.
Co-solvent Typical Concentration Range Notes Ethanol 5-20% (v/v) Generally well-tolerated in many systems. Propylene Glycol (PG) 5-30% (v/v) Can form highly stable solutions. | Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Higher viscosity, excellent solubilizer. |
-
Prepare co-solvent mixtures: Prepare your primary aqueous buffer (at the desired pH) containing different percentages of each co-solvent.
-
Determine solubility: Add the compound from a concentrated DMSO stock to each co-solvent mixture until the first sign of persistent cloudiness is observed (kinetic solubility). For equilibrium solubility, use the method described in Protocol 1.
-
Select optimal system: Choose the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential artifacts in your assay.
Issue 2: Poor Bioavailability or Need for a Stable Formulation
For in-vivo studies or long-term product development, simple solutions in acidic buffers or co-solvents are often insufficient. More advanced formulation strategies are required to enhance solubility, dissolution rate, and ultimately, bioavailability.[15][16][17]
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules—in this case, the hydrophobic fluorophenyl ring—within their cavity.[15][19] This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin shields the hydrophobic guest, rendering the entire complex water-soluble.[20][21]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Experimental Protocol 3: Phase Solubility Study
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common first choice due to its high water solubility and safety profile.
-
Prepare CD solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your desired buffer.
-
Equilibrate with drug: Add an excess of solid this compound to each solution.
-
Analyze: Follow steps 3-5 from Protocol 1 (pH-Solubility Profile).
-
Plot and analyze: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (AL-type plot) indicates the formation of a soluble 1:1 complex, and the stability constant (Ks) can be calculated from the slope.
Strategy 4: Amorphous Solid Dispersions (ASDs)
Causality: Drugs in their crystalline form have a highly ordered, low-energy state, which requires significant energy to break apart for dissolution. An amorphous solid dispersion (ASD) involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[6][22] This traps the drug in a high-energy, disordered amorphous state.[23] When introduced to an aqueous medium, the amorphous form dissolves much more readily, often creating a transient "supersaturated" solution where the drug concentration exceeds its equilibrium crystalline solubility, which can significantly enhance absorption.[24]
Experimental Protocol 4: Feasibility Screening for ASD
-
Polymer Selection: Select pharmaceutically acceptable polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent Casting (Lab Scale): a. Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or acetone) at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load). b. Cast the solution onto a glass plate and allow the solvent to evaporate slowly under vacuum. c. Scrape the resulting solid film.
-
Characterization: a. Differential Scanning Calorimetry (DSC): Analyze the solid film. The absence of a sharp melting peak for the drug indicates a successful amorphous dispersion. b. Powder X-Ray Diffraction (PXRD): The absence of sharp Bragg peaks confirms the amorphous nature of the drug in the dispersion.
-
Dissolution Testing: Perform dissolution tests on the successful ASD formulations. Compare the dissolution rate and extent to that of the crystalline drug. A significant increase indicates that ASD is a viable strategy for development. The processes to produce ASDs, such as spray-drying and melt-extrusion, are well-established and scalable.[23]
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology. [Link]
-
Friesen, D. T., Shanker, R., Crew, M., Smithey, D. T., Curatolo, W. J., & Nightingale, J. A. S. (2008). Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Molecular Pharmaceutics, 5(6), 1003–1019. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutics, 11(2). [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2020). Advanced Pharmaceutical Bulletin. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
3H-Imidazo[4,5-c]pyridine - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 2, 2026, from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2022). Journal of Medicinal Chemistry. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules. [Link]
-
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372–379. [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 2, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 2, 2026, from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (2013). University of Huddersfield. [Link]
-
Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. (2008). Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(2), 40-51. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2015). OA Text. [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. (2018). Journal of Drug Delivery Science and Technology. [Link]
-
Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (2024). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Szaniawska, M., & Szymczyk, K. (2019). Strategies in poorly soluble drug delivery systems. Current Issues in Pharmacy and Medical Sciences, 32(2), 81-86. [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). Molecular Pharmaceutics. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Imidazopyridine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2020). Molecules. [Link]
-
pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. (2019). European Journal of Pharmaceutical Sciences. [Link]
Sources
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Technical Support Center: Purification of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine Isomers
Welcome to the technical support center for the purification of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating these challenging isomers. The similar physicochemical properties of positional isomers and enantiomers of this scaffold often present significant purification challenges. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues and provides actionable solutions for the purification of this compound isomers.
Issue 1: Poor Resolution of Positional Isomers (e.g., 2-F, 3-F, 4-F phenyl) in Reverse-Phase HPLC
Question: My reverse-phase HPLC separation of 2-(fluorophenyl)-3H-imidazo[4,5-c]pyridine positional isomers shows co-elution or very poor resolution. How can I improve this?
Answer: Poor resolution between positional isomers is a common challenge due to their subtle differences in polarity and hydrophobicity. Here is a systematic approach to improving your separation:
1. Mobile Phase Optimization:
-
pH Adjustment: The basic nature of the imidazo[4,5-c]pyridine core means that the mobile phase pH is a critical parameter. The pKa of the basic nitrogen atoms should be considered. To ensure consistent protonation and minimize secondary interactions with the silica backbone of the stationary phase, it is advisable to work at a low pH (e.g., 2.5-3.5) by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[1]
-
Solvent Choice and Gradient: The choice of organic modifier can significantly impact selectivity.
-
If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter the interactions with the stationary phase and improve resolution.
-
Employ a shallower gradient. A slow, extended gradient will allow more time for the isomers to interact with the stationary phase, often leading to better separation.[2]
-
2. Stationary Phase Selection:
-
Pentafluorophenyl (PFP) Columns: For fluorinated compounds, PFP columns are often an excellent choice. They offer alternative selectivity to traditional C18 columns through multiple interaction mechanisms, including dipole-dipole, pi-pi, and hydrophobic interactions, which can be highly effective for separating positional isomers of fluorinated aromatics.
-
Phenyl-Hexyl Columns: These columns provide pi-pi interactions that can help differentiate between the positional isomers based on the location of the fluorine atom on the phenyl ring.
3. Temperature Control:
-
Operating the column at a lower temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and promoting stronger interactions with the stationary phase. Conversely, in some cases, a higher temperature can improve efficiency and resolution. This parameter should be optimized empirically.
Issue 2: Peak Tailing in HPLC for All Isomers
Question: I am observing significant peak tailing for my this compound isomers, which is affecting quantification and purity assessment. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like your imidazopyridine is most commonly caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[3][4] Here’s how to mitigate this issue:
1. Mobile Phase Modification:
-
Low pH: As mentioned previously, operating at a low pH (e.g., with 0.1% TFA or formic acid) will protonate the basic nitrogens on your molecule and suppress the ionization of the silanol groups, thereby reducing the undesirable ionic interactions.[1][4]
-
Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1%), to the mobile phase can help to saturate the active silanol sites on the stationary phase, preventing your analyte from interacting with them.[3]
2. Column Selection:
-
End-Capped Columns: Use a high-quality, well-end-capped C18 column. End-capping is a process that covers many of the free silanol groups.
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These modern columns are specifically designed to provide good peak shape for basic compounds, even at intermediate pH ranges, by incorporating a polar group into the stationary phase or by modifying the surface charge.[5]
3. Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1][5]
Issue 3: Difficulty in Separating Enantiomers
Question: I have a chiral center in my molecule and need to separate the enantiomers. Standard reverse-phase HPLC is not working. What should I do?
Answer: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated on standard achiral columns. You will need to introduce a chiral element into your separation system.
1. Chiral High-Performance Liquid Chromatography (HPLC):
-
Chiral Stationary Phases (CSPs): This is the most direct and common method. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS), are highly effective for a wide range of compounds.[6]
2. Supercritical Fluid Chromatography (SFC):
-
SFC is an excellent alternative to HPLC for chiral separations and is often considered a "greener" and faster technique.[9][10] It uses supercritical CO2 as the main mobile phase component, with a small amount of an organic modifier (co-solvent), typically an alcohol like methanol or ethanol.
-
Advantages: SFC often provides better and faster separations than HPLC for chiral compounds. The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure.[11][12] The same polysaccharide-based CSPs used for HPLC are also highly effective in SFC.[13]
Issue 4: Compound Fails to Crystallize or Oils Out
Question: I am trying to purify my product by recrystallization, but it either remains in solution or forms an oil. What can I do?
Answer: Recrystallization is a powerful technique for purification if the right conditions can be found. Oiling out occurs when the compound comes out of solution at a temperature above its melting point in the solvent mixture.
1. Solvent Selection:
-
The key to successful recrystallization is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes). Given the heterocyclic nature of your compound, polar aprotic solvents might be a good starting point.
-
Solvent/Anti-Solvent System: This is often more successful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common systems include ethanol/water, ethyl acetate/hexanes, or THF/hexanes.[14]
2. Controlling the Cooling Rate:
-
Slow Cooling: Rapid cooling often leads to the precipitation of impurities or oiling out. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
3. Consider Salt Formation:
-
For basic compounds, forming a salt by adding an acid (e.g., HCl, H2SO4) can significantly alter the solubility and crystallinity. You may be able to crystallize the salt form of your compound from a suitable solvent.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for separating positional isomers of 2-(fluorophenyl)-3H-imidazo[4,5-c]pyridine?
A1: A good starting point would be a Pentafluorophenyl (PFP) column. Begin with a mobile phase of acetonitrile and water, both containing 0.1% formic acid. Run a gradient from approximately 10% to 90% acetonitrile over 20-30 minutes to get an initial idea of the retention times. From there, you can optimize the gradient slope and solvent composition to improve resolution.
Q2: Are there any specific safety concerns when working with fluorinated compounds and solvents?
A2: While this compound itself does not pose unusual risks compared to similar heterocyclic compounds, it is important to be cautious with certain reagents used in fluorination chemistry, as they can be highly reactive with common solvents.[15] For purification, standard laboratory safety practices for handling organic solvents and solid compounds are sufficient. Always consult the Safety Data Sheet (SDS) for your specific compound and solvents.
Q3: Can I use preparative HPLC for large-scale purification of these isomers?
A3: Yes, preparative HPLC is a scalable method for purifying isomers.[16][17] The conditions developed on an analytical scale (e.g., 4.6 mm ID column) can be transferred to a larger preparative column. You will need to adjust the flow rate and injection volume according to the column dimensions. For basic compounds, using a mobile phase with a volatile buffer (e.g., ammonium formate or ammonium acetate) is often preferred for preparative work, as it is easily removed during product isolation.[18]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A4: SFC offers several key advantages for chiral separations:
-
Speed: Due to the low viscosity and high diffusivity of supercritical CO2, separations are typically 3-5 times faster than in HPLC.[13]
-
Reduced Solvent Consumption: SFC uses significantly less organic solvent, making it a "greener" and more cost-effective technique. Product recovery is also faster as there is less solvent to evaporate.[9][10]
-
Unique Selectivity: Sometimes, SFC can provide better separation of enantiomers than HPLC with the same chiral stationary phase.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Chiral Separation Screening
| Parameter | HPLC | SFC |
| Chiral Columns | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ | Same as HPLC |
| Mobile Phase | Hexane/Ethanol (90/10, v/v) or Hexane/Isopropanol (90/10, v/v) | CO2/Methanol (80/20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
These are general starting points. The ratio of the mobile phase components should be optimized for best results.
Protocol 1: General Procedure for Recrystallization by Solvent/Anti-Solvent Method
-
Place the crude solid (e.g., 100 mg) in a small Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Slowly add a "bad" solvent (e.g., deionized water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add one or two more drops of the "good" solvent until the solution is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and cooling.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Section 4: Visual Workflows
Diagram 1: Decision Tree for Isomer Purification
Caption: A decision tree for selecting and optimizing a purification strategy.
References
-
Dwight R. Stoll. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. 2023. [Link]
-
uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. 2025. [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC? 2013. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Journal of Chromatography A. A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. 2014. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
-
ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. 2012. [Link]
-
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. 2022. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. 2024. [Link]
-
European Journal of Chemistry. Synthesis and HPLC resolution of isomers of novel phosphorus fluorinated 2,4,6-trimethylphenylazo pyridines. 2016. [Link]
-
ResearchGate. The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. 2013. [Link]
-
Chromatography Forum. Separation of positional isomers 2,4,5-Trifluorophenyl aceti. 2021. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. 2021. [Link]
-
ResearchGate. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. 2023. [Link]
- Google Patents.
-
SIELC Technologies. 1H-Imidazo[4,5-b]pyridine. 2018. [Link]
-
PubMed Central. Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. 2021. [Link]
-
ResearchGate. Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking. 2022. [Link]
-
MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. 2023. [Link]
-
WordPress. Specific Solvent Issues with Fluorination. [Link]
- Google Patents.
-
Springer. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. 2022. [Link]
-
PubMed. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. 1993. [Link]
-
PubMed Central. Renewable Reagent for Nucleophilic Fluorination. 2020. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and HPLC resolution of isomers of novel phosphorus fluorinated 2,4,6-trimethylphenylazo pyridines | European Journal of Chemistry [eurjchem.com]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. chiraltech.com [chiraltech.com]
- 10. selvita.com [selvita.com]
- 11. fagg.be [fagg.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
- 17. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 18. nasc.ac.in [nasc.ac.in]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis
Introduction
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines, also known as 3-deazapurines. This scaffold is a cornerstone in medicinal chemistry and drug development due to its structural similarity to endogenous purines, leading to a wide array of biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. We will provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions, ensuring robust and reproducible results.
General Principles of Imidazo[4,5-c]pyridine Synthesis
The most prevalent and versatile method for constructing the imidazo[4,5-c]pyridine core is the Phillips condensation reaction. This typically involves the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or its derivative (e.g., orthoester) or an aldehyde.[2] The reaction proceeds via the formation of an intermediate, followed by a cyclization and dehydration/oxidation step to yield the final aromatic product. While seemingly straightforward, this reaction is sensitive to various parameters, which can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for imidazo[4,5-c]pyridine synthesis?
The most common starting material is a 3,4-diaminopyridine derivative. The choice of substituents on the pyridine ring will determine the final substitution pattern of your product.
Q2: What are the typical reagents used to form the imidazole ring?
The imidazole ring is typically formed by reacting the 3,4-diaminopyridine with either a carboxylic acid, an orthoester (like triethyl orthoformate), or an aldehyde.[2][3] When using a carboxylic acid, a dehydrating agent like polyphosphoric acid (PPA) is often employed at elevated temperatures.[2] Aldehydes require an oxidative step for the final aromatization.
Q3: What is the role of an acid catalyst in this synthesis?
In the Phillips condensation with carboxylic acids, a mineral acid like HCl or a dehydrating acid like PPA facilitates two key steps.[4] First, it protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the initial acylation of one of the amino groups.[4] Second, it promotes the subsequent intramolecular cyclization and dehydration to form the aromatic imidazole ring.[4]
Q4: Can I use microwave irradiation for this synthesis?
Yes, microwave-assisted synthesis has been shown to be highly effective for producing imidazopyridines.[2] It often leads to significantly reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods.[5][6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or I'm not seeing any product formation on TLC/LC-MS. What are the likely causes and how can I fix this?
A: Low or no yield is a common frustration that can stem from several factors. Here is a systematic approach to diagnosing and solving the issue.
Causality and Solutions:
-
Insufficient Heating: The intramolecular cyclization and dehydration step is often the rate-limiting step and requires significant thermal energy.
-
Troubleshooting: If your reaction is sluggish, try increasing the temperature in 10-20 °C increments. Monitor for any product formation and check for starting material decomposition at higher temperatures. For high-boiling solvents like PPA or ethylene glycol, ensure you are reaching the target temperature.[2]
-
-
Ineffective Solvent: The choice of solvent is critical for substrate solubility and reaction rate.
-
Poor Starting Material Quality: Impurities in the 3,4-diaminopyridine, such as moisture or oxidation byproducts, can inhibit the reaction.
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR or melting point determination. If necessary, purify the diaminopyridine by recrystallization or column chromatography before use. Ensure it is thoroughly dried.
-
-
Catalyst Issues (if applicable): If using an acid catalyst, it may be insufficient or neutralized.
Problem 2: Formation of Multiple Products and Impurities
Q: My crude product shows multiple spots on TLC or peaks in LC-MS. What are these side products and how can I improve selectivity?
A: The formation of side products is often related to incomplete reaction, side reactions of the starting materials, or the formation of isomers.
Causality and Solutions:
-
Incomplete Reaction Intermediates: The reaction may stall at an intermediate stage, such as the initial N-acylated compound or a dihydro-imidazo[4,5-c]pyridine.[1]
-
Troubleshooting: This is often due to insufficient heating or reaction time. Increase the temperature or prolong the reaction time and monitor the disappearance of the intermediate by TLC or LC-MS.
-
-
Formation of Regioisomers: If your starting pyridine is asymmetrically substituted, you may form regioisomers. For example, arylation of a substituted pyridine can sometimes occur at multiple positions, leading to isomeric products that are difficult to separate.[1]
-
Troubleshooting: Improving regioselectivity often requires modification of the synthetic route or the use of directing groups. If you have already formed a mixture of isomers, purification by semi-preparative reverse-phase HPLC can be an effective, albeit sometimes challenging, method for separation.[1]
-
-
Oxidation of Diaminopyridine: Diaminopyridines can be sensitive to air oxidation, especially at high temperatures, leading to colored impurities.
-
Troubleshooting: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the solvent before use can also be beneficial.
-
Problem 3: Product Purification Challenges
Q: I have successfully formed my product, but I'm struggling with its purification. What are the best practices?
A: The polar nature of the imidazo[4,5-c]pyridine core can sometimes make purification tricky.
Causality and Solutions:
-
High Polarity: The product is often a polar, basic compound that may streak on silica gel or be difficult to elute.
-
Troubleshooting for Column Chromatography:
-
Use a polar solvent system, such as DCM/Methanol or Ethyl Acetate/Methanol.
-
To reduce streaking and improve peak shape, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent.
-
-
Troubleshooting for Recrystallization: This is often the most effective method for obtaining highly pure material.[5]
-
-
Removal of High-Boiling Solvents: Solvents like DMF, DMSO, or PPA can be difficult to remove completely.
-
Troubleshooting:
-
DMF/DMSO: After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with brine to remove residual high-boiling solvents.
-
PPA: Carefully quench the hot reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH) until the product precipitates. The solid product can then be collected by filtration.[2]
-
-
Data and Protocols
Table 1: Effect of Solvent on Imidazo[4,5-b]pyridine Synthesis Yield
The following data, adapted from a study on a similar imidazo[4,5-b]pyridine synthesis, illustrates the significant impact of solvent choice on reaction yield.[5] A similar trend can be expected for the imidazo[4,5-c]pyridine series.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 11 | 30 |
| 2 | Methanol | 12 | 45 |
| 3 | Benzene | 10 | 50 |
| 4 | DMF | 3 | 98 |
| 5 | Toluene | 7 | 40 |
| 6 | THF | 12 | 40 |
Reaction conditions: 5-bromopyridine-2,3-diamine (1 mmol), benzaldehyde (1 mmol), solvent (1 mL), reflux.[5]
Experimental Protocol: Synthesis of 2-Phenyl-5H-imidazo[4,5-c]pyridine
This protocol is a representative example of the Phillips condensation using an aldehyde.
Materials:
-
3,4-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in DMF.
-
Add sodium metabisulfite (1 equivalent) to the solution and stir to form the aldehyde-bisulfite adduct.
-
Add 3,4-diaminopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-phenyl-5H-imidazo[4,5-c]pyridine.
Visual Guides
Reaction Mechanism: Phillips Condensation
The following diagram illustrates the step-by-step mechanism for the formation of an imidazo[4,5-c]pyridine from 3,4-diaminopyridine and a carboxylic acid, catalyzed by acid.
Caption: General mechanism of the acid-catalyzed Phillips condensation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Synthesis of imidazo[4,5-c]pyridine from 3,4-diaminopyridine and orthoformate by c ytterbium triflate catalyzed condensation. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine Assay Interference
Welcome to the technical support center for researchers working with 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine and related small molecules. This guide is designed to help you navigate the complexities of assay development and troubleshoot potential interference that can lead to false-positive or inconsistent results. As drug development professionals, we understand that robust, reproducible data is the cornerstone of any successful project. This resource provides in-depth, field-proven insights to help you validate your findings with confidence.
Introduction: The Challenge of Assay Interference
High-throughput screening (HTS) is a powerful tool for identifying novel chemical matter.[1] However, a significant portion of initial "hits" can be artifacts caused by compound interference rather than specific, on-target activity.[2][3] These misleading results can arise from various mechanisms, including compound aggregation, intrinsic fluorescence, chemical reactivity, or disruption of the detection system.[4][5]
The molecule this compound belongs to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry but, like many heterocyclic structures, can present unique challenges. For instance, the imidazopyridine core is known to be a fluorophore in many derivatives, a property that requires careful consideration in fluorescence-based assays.[6] This guide will walk you through a systematic process to identify and mitigate these common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Initial Hit Triage & Confirmation
Q1: My primary screen identified this compound as a "hit." What are the essential first steps to ensure it's not a false positive?
Immediate Validation Workflow:
-
Confirm Activity with a Fresh Sample: The first step is always to re-test the compound from a freshly prepared solution using the original powder stock. If activity is confirmed, purchase or synthesize a new batch of the compound and verify its purity (e.g., via LC-MS and NMR) and identity.[8] This step eliminates issues related to compound degradation during storage or impurities in the original screening sample.[9]
-
Generate a Dose-Response Curve: A well-behaved inhibitor should exhibit a clear and sigmoidal dose-response relationship. A very steep or unusual curve can be an early indicator of non-specific mechanisms like aggregation.[10]
-
Computational and Historical Data Mining: Check your compound against databases of known Pan-Assay Interference Compounds (PAINS).[4][7] PAINS are chemical substructures known to frequently cause false positives through various mechanisms like reactivity or fluorescence.[8][11] While not a definitive disqualification, a PAINS alert warrants heightened scrutiny.
Caption: A typical workflow for the initial validation of a high-throughput screening hit.
Category 2: Diagnosing Specific Interference Mechanisms
Q2: My dose-response curves are very steep, and results are inconsistent between experiments. Could my compound be forming aggregates?
This is a classic sign of compound aggregation, one of the most common mechanisms of assay interference.[4][12] At a critical concentration, poorly soluble compounds can form colloidal aggregates that non-specifically adsorb and denature proteins, leading to apparent inhibition.[10] This behavior is often sensitive to the presence of detergents.
Diagnostic Approach:
-
Detergent Counter-Screen: Re-run the assay in the presence of a low, non-denaturing concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80).[10] A significant reduction or complete loss of inhibitory activity in the presence of the detergent is strong evidence for aggregation-based inhibition.
-
Increase Enzyme Concentration: For well-behaved, stoichiometric inhibitors, the IC50 should be independent of the enzyme concentration. For aggregators, increasing the enzyme concentration often leads to a rightward shift in the IC50 curve as more enzyme is required to saturate the surface of the aggregates.[10]
-
Direct Detection (DLS): Dynamic Light Scattering (DLS) can be used to directly detect the formation of particles in your assay buffer at concentrations where inhibition is observed.[10]
| Interference Mechanism | Common Symptoms | Primary Diagnostic Test | Secondary Confirmation |
| Colloidal Aggregation | Steep dose-response curves, high hill slope; sensitive to incubation time; poor reproducibility.[10][12] | Activity is attenuated by non-ionic detergents (e.g., Triton X-100).[10] | Dynamic Light Scattering (DLS) shows particle formation; IC50 shifts with enzyme concentration.[10] |
| Autofluorescence | High background signal in wells containing only the compound and buffer.[13] | Scan compound emission at assay wavelengths without fluorophore present. | Switch to a red-shifted dye or a non-fluorescence detection method.[13] |
| Fluorescence Quenching | Decreased signal even in the absence of enzyme activity; signal drops below baseline.[3][13] | Measure fluorescence of the assay's fluorophore with and without the compound. | Check for spectral overlap between compound absorbance and fluorophore excitation/emission.[3] |
| Chemical Reactivity | Time-dependent inhibition; activity sensitive to reducing agents (e.g., DTT).[8] | Pre-incubation of compound and target shows increased potency. | Mass spectrometry to detect covalent modification of the target protein. |
Table 1: Summary of common interference mechanisms, their symptoms, and key diagnostic tests.
See Protocol 2 for a detailed methodology on performing a detergent-based counter-screen.
Q3: I am using a fluorescence-based assay (e.g., FRET, FP, or fluorescence intensity) and my blank wells have a high signal. What should I do?
This strongly suggests your compound is autofluorescent.[13] As mentioned, the imidazopyridine scaffold is known to be fluorescent.[6] This intrinsic fluorescence can add to your assay signal, creating a high background and potentially masking true inhibition or generating false-positive signals.
Diagnostic Approach:
-
Measure Compound Autofluorescence: The first step is to measure the fluorescence of the compound alone in your assay buffer, using the same excitation and emission wavelengths as your experiment. (See Protocol 1 ).
-
Run a "Target-less" Control: If you suspect interference with the detection method itself, run the assay with all components except the biological target (e.g., the enzyme). Activity in this control confirms the compound is interfering with the readout, not the target.
-
Switch to Red-Shifted Dyes: Autofluorescence from organic molecules is often strongest in the blue-green spectral region (350-550 nm).[13] Switching to fluorophores that excite and emit at longer wavelengths (>650 nm) can often circumvent the problem.[13]
Category 3: Advanced Validation Using Orthogonal Methods
Q4: My compound has passed initial checks for aggregation and fluorescence, but I still need to confirm it binds directly to my target. What's next?
Confirmation of direct physical binding to the target protein is the gold standard for hit validation.[14] An orthogonal assay—one that uses a different technology and detection principle from the primary screen—is essential for this.[1][7] This approach ensures the observed activity is not an artifact of the specific primary assay format.
Recommended Orthogonal Approaches:
-
Surface Plasmon Resonance (SPR): A label-free technique that directly measures the binding of your compound to the target protein immobilized on a sensor chip, providing kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target, providing a complete thermodynamic profile of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[15]
Caption: Logic of using an orthogonal assay to confirm direct target binding.
Experimental Protocols
Protocol 1: Compound Autofluorescence Measurement
Objective: To determine if this compound emits fluorescence at the wavelengths used in your primary assay.
Materials:
-
Microplate reader with fluorescence detection.
-
Assay-compatible microplates (e.g., black, flat-bottom 96-well plates).
-
Assay buffer.
-
DMSO (or the solvent used for compound stock).
-
This compound stock solution.
Method:
-
Prepare a serial dilution of your compound in assay buffer, covering the concentration range used in your primary assay. Include a "buffer + solvent" only control.
-
Dispense the dilutions into the wells of the microplate.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Interpretation: If you observe a concentration-dependent increase in fluorescence in the absence of your assay's specific fluorophore, your compound is autofluorescent and is interfering with the assay.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed inhibitory activity is due to compound aggregation.
Materials:
-
All components of your primary assay.
-
A 10% stock solution of Triton X-100 or Tween-80 in high-purity water.
Method:
-
Prepare two sets of assay buffer: one standard buffer and one containing the final desired concentration of detergent (e.g., 0.01% v/v Triton X-100).
-
Prepare serial dilutions of your compound in both the standard buffer and the detergent-containing buffer.
-
Run your primary assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves for both conditions.
-
Interpretation: A significant rightward shift (increase in IC50) or a complete loss of activity in the detergent-containing condition is a strong indication of aggregation-based inhibition.[10]
| Detergent | Typical Final Concentration | Notes |
| Triton X-100 | 0.001% - 0.1% (v/v) | Very effective. Start with 0.01%. May interfere with some biological targets at higher concentrations. |
| Tween-80 | 0.0025% - 0.1% (v/v) | A milder alternative to Triton X-100. Start with 0.025%. |
Table 2: Recommended detergent concentrations for aggregation counter-screens.[10]
References
-
Gorse, A. D., et al. (2014). Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]
-
Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. BenchChem.
-
Baell, J., & Walters, M. A. (2014). Evolution of assay interference concepts in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
- Tan, L., et al. (2022). Tackling assay interference associated with small molecules.
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National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics, NCBI Bookshelf. Available at: [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
- Auld, D. S., et al. (2017).
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Lenci, E., & Trabocchi, A. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
- ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF.
- Bear, C. E., et al. (2012).
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise. BenchChem.
-
Coussens, N. P., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
-
NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. Available at: [Link]
-
Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry. Available at: [Link]
- Krouwer, J. S. (2014). Traditional Interference Experiments vs. Method Comparison Interference Experiments. Journal of Diabetes Science and Technology.
- Biosynth. (2025). An Introduction To Immunoassay Interference. Biosynth Blog.
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. myadlm.org. Available at: [Link]
- Patsnap. (2025). How to Reduce Background Noise in ELISA Assays.
-
Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. Sun Diagnostics. Available at: [Link]
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- Lavis, L. D. (2017). Small-molecule fluorescent probes and their design. Current Opinion in Chemical Biology.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
-
News-Medical.Net. (2019). Background Noise in Western Blots. News-Medical.Net. Available at: [Link]
- BMG LABTECH. (n.d.).
- Futurity.org. (2025). Tool uses light to measure activity in living brain cells. Futurity.org.
- Caltag Medsystems. (2024). Causes Of High Background In ELISA Tests and How to Solve Them. Caltag Medsystems.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine. Sigma-Aldrich.
- Chen, Y., et al. (2022).
- Chemical Synthesis Database. (2025). 2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine.
- ResearchGate. (n.d.). Common Interferences in Drug Testing | Request PDF.
- Kamal, A., et al. (2014). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Medicinal Chemistry Research.
-
PubChem. (n.d.). Lorecivivint. PubChem, NIH. Available at: [Link]
- Wallace, E. M., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry.
- Galiano, V., et al. (2022).
- PharmaCompass. (n.d.). Lorecivivint | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- MDPI. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- PubMed. (1979). Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man. PubMed.
- gsrs. (n.d.). LORECIVIVINT. gsrs.
-
PubMed. (2025). Pharmacokinetics and Tissue Distribution Study for 2-(2-Fluorophenyl)-5-Phenyl-7-Alkoxy-[4][7][14]Triazole[1,5-a]Pyrimidine Antiepileptic Compounds in Rats. PubMed.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. tandfonline.com [tandfonline.com]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
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- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine in Solution
Document ID: TSS-IMD-PYR-ST-001
Version: 1.0
Introduction: Compound Profile and Stability Rationale
Welcome to the technical support guide for 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. This molecule belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines.[1] Derivatives of this core are being investigated for a wide range of therapeutic applications, from kinase inhibitors in oncology to modulators of GABAA receptors for neurological disorders.[2][3]
Given the therapeutic potential, a thorough understanding of the molecule's stability in solution is a critical prerequisite for successful drug development. Stability testing provides essential data for formulation development, shelf-life determination, and ensuring the safety and efficacy of the final drug product. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the stability assessment of this compound.
The structure, featuring a fused imidazole and pyridine ring system, presents several chemically active sites. The pyridine nitrogen, the imidazole ring's acidic N-H proton and basic nitrogen, and the potential for interactions involving the fluorophenyl group can all influence its degradation profile. Tautomerism, a common feature in imidazopyridines, can also play a significant role in its reactivity and stability.[4] This guide will help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability testing of this compound.
Q1: What is the primary goal of performing a stability study on this compound in solution?
A1: The primary goal is to establish an intrinsic stability profile. This involves identifying the conditions that lead to its degradation and characterizing the resulting degradation products. This information is foundational for developing a stable formulation, selecting appropriate storage conditions, and establishing a "stability-indicating" analytical method capable of separating the intact drug from its degradants. These studies are mandated by regulatory bodies like the ICH.[5]
Q2: What are the most likely degradation pathways for a molecule like this compound?
A2: Based on its chemical structure, several degradation pathways are plausible:
-
Hydrolysis: The imidazole ring may be susceptible to cleavage under harsh acidic or basic conditions. The reaction is often pH-dependent.
-
Oxidation: The electron-rich heterocyclic system, particularly the pyridine nitrogen, can be susceptible to oxidation, potentially forming N-oxides.[6] This pathway is critical to investigate, as oxidative degradation can be initiated by atmospheric oxygen, peroxides in excipients, or metal ion catalysts.
-
Photodegradation: Fused aromatic systems often absorb UV-Vis radiation, which can lead to photochemical degradation. The specific pathway depends on the solvent and the presence of photosensitizers. Photophysical studies on related compounds suggest the potential for complex photochemical behavior.[7]
Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A3: A forced degradation study is an experiment where the compound is intentionally exposed to harsh chemical and physical conditions to accelerate its degradation. According to ICH guideline Q1A(R2), this is crucial for several reasons:[5]
-
To Elucidate Degradation Pathways: It helps identify the likely degradation products that could appear under normal storage conditions over time.
-
To Develop Stability-Indicating Methods: It generates samples containing both the parent drug and its degradants, which are essential for developing and validating an analytical method (like HPLC) that can resolve all these components.
-
To Demonstrate Method Specificity: It proves that the analytical method is specific for the drug and is not interfered with by degradants, impurities, or excipients.
Q4: Do I need to worry about tautomerism affecting my stability results?
A4: Yes, tautomerism is an important consideration for the imidazo[4,5-c]pyridine scaffold.[4][8] The proton on the imidazole ring can reside on different nitrogen atoms. While this is a rapid equilibrium, the different tautomers may exhibit different susceptibilities to degradation. For instance, one tautomer might be more prone to hydrolysis or oxidation than another. This can lead to complex kinetic profiles. It is crucial that your analytical method can accurately quantify the parent compound regardless of its tautomeric form in solution.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| HPLC Analysis: Poor peak shape (tailing or fronting) for the parent compound. | 1. Mismatched pH: The mobile phase pH is too close to the pKa of the compound, causing it to exist in both ionized and non-ionized forms. 2. Secondary Interactions: The basic nitrogen of the pyridine ring is interacting with residual acidic silanols on the HPLC column packing. 3. Column Overload: The concentration of the injected sample is too high. | 1. Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. For a basic compound, a lower pH (e.g., 2.5-3.5) ensures it is fully protonated and behaves consistently. 2. Use a Base-Deactivated Column or Mobile Phase Additive: Employ a modern, end-capped, base-deactivated column. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites. 3. Reduce Injection Concentration: Dilute the sample and re-inject. |
| Inconsistent Degradation: Reproducibility issues in oxidative stress studies (e.g., using H₂O₂). | 1. Catalytic Impurities: Trace metal ions in buffers or on glassware are catalyzing the oxidation reaction. 2. Peroxide Instability: The hydrogen peroxide solution may have degraded over time. 3. Light Exposure: The reaction may be partially light-catalyzed. | 1. Use Metal Chelators: Add a small amount of a chelating agent like EDTA to the reaction mixture to sequester trace metals. Ensure high-purity (e.g., HPLC grade) water and reagents are used. 2. Use Fresh Peroxide: Always use a freshly prepared and properly stored hydrogen peroxide solution. 3. Protect from Light: Conduct the experiment in amber vials or protect the reaction vessel from light with aluminum foil. |
| Mass Spectrometry: Multiple peaks observed for the parent compound in the mass spectrum. | 1. Tautomers: The different tautomers may be chromatographically separated under certain conditions. 2. In-source Fragmentation/Adducts: The compound may be fragmenting in the MS source, or forming adducts with mobile phase components (e.g., sodium, potassium, acetonitrile). | 1. Confirm with UV Spectrum: Check if the UV spectrum is identical for all peaks. If so, they are likely isomers or tautomers. Co-elution is often desired; adjust the mobile phase to merge the peaks if possible. 2. Optimize MS Source Conditions: Reduce the fragmentor/cone voltage to minimize in-source fragmentation. Review the mass spectrum for expected adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺) and confirm their mass. |
| No Degradation Observed: The compound appears completely stable under all forced degradation conditions. | 1. Insufficient Stress: The stress conditions (temperature, concentration of stressing agent, duration) were not harsh enough. 2. Poor Solubility: The compound may have precipitated out of solution, preventing it from being exposed to the stressor. | 1. Increase Stress Intensity: Increase the temperature, use a higher concentration of acid/base/oxidant, or extend the duration of the study. The goal is to achieve 5-20% degradation.[5] 2. Confirm Solubility: Visually inspect the solution for any precipitate. Use a co-solvent (e.g., acetonitrile, methanol) if necessary to ensure the compound remains fully dissolved throughout the experiment. Ensure the co-solvent is stable under the applied stress conditions. |
Troubleshooting Logic Diagram for HPLC Analysis
Caption: Logic diagram for troubleshooting common HPLC peak shape issues.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential stability testing experiments.
Protocol 1: Forced Degradation (Stress Testing) in Solution
Objective: To generate potential degradation products of this compound and to test the stability-indicating nature of the analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated pH meter, analytical balance, heating block/water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a stock solution of approximately 1 mg/mL.
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a volumetric flask. The target concentration of the active compound should be around 0.1 mg/mL. Prepare a control sample (diluted in the solvent without stressor) for each condition.
Stress Condition Reagent/Condition Typical Concentration Temperature Duration Acid Hydrolysis HCl 0.1 M 60 °C 24 - 72 h Base Hydrolysis NaOH 0.1 M 60 °C 2 - 8 h Oxidation H₂O₂ 3% Room Temp 24 h Thermal Heat only (in solution) N/A 80 °C 72 h Photolytic Light exposure N/A Room Temp Per ICH Q1B -
Execution and Sampling:
-
Place the flasks/vials under the specified conditions. For thermal stress, include a control stored at room temperature in the dark.
-
For photostability, expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[9]
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before dilution to the final concentration.
-
Dilute all samples (including controls) to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Examine the chromatograms for new peaks (degradants).
-
Perform a peak purity analysis (using a PDA detector) to ensure the parent peak is spectrally pure and that new degradant peaks are not co-eluting.
-
Stability Testing Workflow Diagram
Caption: General workflow for conducting a forced degradation stability study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust, reverse-phase HPLC method capable of separating this compound from its process-related impurities and degradation products.
Starting Method Parameters (Example):
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good starting point for retaining moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the basic compound, leading to better peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is used for initial screening to elute all potential impurities and degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 10 µL | A typical volume that avoids column overload. |
| UV Detection | Photodiode Array (PDA) detector, monitoring at 254 nm and λmax | PDA allows for peak purity analysis and determination of the optimal wavelength (λmax) for quantification. |
Method Development & Validation Steps:
-
Initial Screening: Inject the unstressed (control) sample and a mixture of all stressed samples (a "degradation cocktail") using the starting parameters.
-
Evaluate Resolution: Examine the chromatogram of the degradation cocktail. The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and the nearest eluting degradant peak.
-
Optimization:
-
If resolution is poor: Modify the gradient slope (make it shallower for better separation) or change the organic modifier (e.g., to methanol, which has different selectivity).
-
If peak shape is poor: Adjust the pH of Mobile Phase A or use a different column chemistry (e.g., a phenyl-hexyl column for alternative selectivity).
-
-
Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. This involves demonstrating its specificity (using the degradation cocktail), linearity, accuracy, precision, and robustness.
References
- Vuorensola, K., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Barman, N., et al. (2015). Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer. The Journal of Physical Chemistry B, 119(6), 2330-2344.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Alsante, K. M., et al. (2007). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
- Baheti, A., et al. (2010). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
-
Saczewski, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3198. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. Available at: [Link]
-
Poczta, A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(22), 3223-3236. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135565709, Lorecivivint. Available at: [Link]
-
Zielnik, A. (2013). Photostability testing: Shedding light on a not well understood guideline. ResearchGate. Available at: [Link]
-
Howard, M. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8565–8584. Available at: [Link]
-
Altaib, H., et al. (2021). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during this synthesis, ensuring a higher success rate and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Phillips condensation reaction. This involves the cyclization of 3,4-diaminopyridine with 2-fluorobenzoic acid, typically mediated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures. While seemingly straightforward, this reaction is prone to several side reactions and challenges related to starting material stability, reaction conditions, and product purification.
dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: I'm getting a very low yield, or in some cases, no product at all. What are the likely causes?
A: Low yields are a frequent issue and can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Quality Starting Materials | 3,4-Diaminopyridine: This reagent can degrade over time, especially if exposed to air and moisture. Degradation products can include oxidized species like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1][2] Solution: Use freshly purchased, high-purity 3,4-diaminopyridine. If the purity is suspect, consider recrystallization. Store it under an inert atmosphere. |
| Insufficient Dehydration | PPA Activity: Polyphosphoric acid is highly hygroscopic. Absorbed water will reduce its efficacy as a dehydrating agent, which is crucial for the cyclization step.[3][4][5] Solution: Use fresh, unopened PPA if possible. If it has been opened, ensure it has been stored in a desiccator. For critical reactions, consider using PPA from a freshly opened bottle. |
| Suboptimal Reaction Temperature | The condensation requires significant thermal energy to overcome the activation barrier for both the initial amidation and the subsequent cyclization. Solution: Ensure your reaction temperature is maintained between 180-220°C. Use a high-boiling point solvent bath or a heating mantle with a temperature controller for accurate temperature management. Monitor the reaction progress by TLC. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times at high temperatures can lead to product degradation. Solution: Monitor the reaction by TLC to determine the optimal reaction time. A typical reaction time is 3-5 hours at the optimal temperature. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate, and purification is difficult. What are these side products and how can I avoid them?
A: The formation of side products is common in this reaction due to the harsh conditions and the reactivity of the starting materials.
| Potential Side Product | Formation Mechanism & Prevention |
| N-(4-amino-3-pyridinyl)-2-fluorobenzamide (Incomplete Cyclization) | This is the intermediate amide formed before the final ring-closing dehydration. Its presence indicates that the cyclization step is incomplete. Cause: Insufficient heat, inadequate dehydration (wet PPA), or insufficient reaction time.[6] Prevention: Ensure the reaction temperature is sufficiently high (180-220°C) and that the PPA is active. Increase the reaction time if necessary, monitoring by TLC for the disappearance of the intermediate. |
| Dimerization/Polymerization Products | At high temperatures, starting materials and the product can undergo self-condensation or polymerization, leading to insoluble, tar-like substances.[3] Cause: Excessive reaction temperature or prolonged reaction times. Prevention: Carefully control the reaction temperature. Avoid exceeding 220°C. Monitor the reaction and stop it once the starting material is consumed to prevent further degradation. |
| 3,4-Diaminopyridine-N-oxide | The pyridine nitrogen in 3,4-diaminopyridine can be oxidized, especially if there are trace oxidizing agents present or if the reaction is exposed to air for extended periods at high temperatures.[1][2] Prevention: While difficult to completely avoid, using high-purity starting materials and maintaining an inert atmosphere (e.g., nitrogen or argon) over the reaction can minimize this side reaction. |
| Defluorinated Product (2-phenyl-3H-imidazo[4,5-c]pyridine) | While the C-F bond in fluorobenzene is generally stable, under harsh acidic conditions and high temperatures, hydrodefluorination is a theoretical possibility.[7][8][9] This would result in the formation of the non-fluorinated analog. Prevention: Avoid excessively high temperatures and prolonged reaction times. If this side product is consistently observed, consider alternative, milder synthetic routes if possible. |
dot graph "side_reactions" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Potential pathways for product and side product formation.
Frequently Asked Questions (FAQs)
Q1: How do I effectively work up a reaction that uses Polyphosphoric Acid (PPA)?
A1: The workup of PPA reactions can be challenging due to its high viscosity. Here is a recommended procedure:
-
Cooling: Allow the reaction mixture to cool to a manageable temperature (around 60-80°C) where it is still fluid but not dangerously hot.[3]
-
Quenching: Carefully and slowly pour the warm reaction mixture into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA in a controlled manner. Be aware that this is an exothermic process.[10][11]
-
Neutralization: The resulting aqueous solution will be highly acidic. Slowly add a concentrated base solution (e.g., NaOH or KOH) with cooling to neutralize the acid. The product may precipitate out during this step.
-
Extraction: Once neutralized, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: What is the best way to purify the crude this compound?
A2: Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: This is often the most effective method for removing closely related impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The exact ratio will depend on the polarity of the impurities.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a good option.
-
Solvents: Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. Experiment with small amounts to find the optimal solvent system.
-
Q3: Can I use 2-fluorobenzaldehyde instead of 2-fluorobenzoic acid?
A3: Yes, using an aldehyde is an alternative route. However, this requires an oxidative cyclization step. The reaction would involve the condensation of 3,4-diaminopyridine with 2-fluorobenzaldehyde, often in the presence of an oxidizing agent like nitrobenzene or air, to form the imidazole ring. This method may offer milder conditions but can have its own set of side reactions to consider.
Q4: My 3,4-diaminopyridine has a dark color. Can I still use it?
A4: A dark coloration often indicates the presence of oxidation-related impurities.[1][2] Using discolored starting material can lead to lower yields and a more complex impurity profile in your final product. It is highly recommended to use pure, off-white 3,4-diaminopyridine. If you must use the discolored material, consider purifying it by recrystallization before use.
Q5: Are there any safety concerns I should be aware of?
A5: Yes, there are several safety considerations:
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact with skin. It also reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle PPA in a fume hood.[3][4]
-
High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Use appropriate heating equipment and exercise caution.
-
3,4-Diaminopyridine: This compound is toxic. Avoid inhalation of dust and skin contact.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-diaminopyridine (1 equivalent) and 2-fluorobenzoic acid (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent).
-
Heat the mixture with stirring to 180-200°C in an oil bath for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Once the reaction is complete, cool the mixture to approximately 80°C.
-
Pour the warm mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
ResearchGate. (2013, July 19). What is the work up process for the reaction involving poly phosphoric acid? Retrieved from [Link]
-
Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Defluorination pathway of fluorobenzene. Retrieved from [Link]
-
Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(17), 9499-9507. [Link]
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Scribd. (n.d.). Hydrodefluorination of Fluorobenzene. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Polyphosphoric Acid. Retrieved from [Link]
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ACS Publications. (2012, September 18). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Retrieved from [Link]
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ResearchGate. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Retrieved from [Link]
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Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.). Retrieved from [Link]
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Organic Syntheses. (n.d.). An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
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Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
ResearchGate. (2023, April 8). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]
-
PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. Retrieved from [Link]
-
PubMed. (2014, August 15). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus. Retrieved from [Link]
-
PubMed. (2016, November 29). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]
-
MDPI. (n.d.). 4-(Aryl)-Benzo[7][12]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]
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Technical Support Center: Regioselectivity Control in Imidazo[4,5-c]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you control the regioselectivity of your reactions and optimize the synthesis of your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[4,5-c]pyridines, providing explanations and actionable protocols to resolve them.
Issue 1: Poor Regioselectivity in the Initial Annulation Step
Question: I am attempting to synthesize a substituted imidazo[4,5-c]pyridine by reacting a 3,4-diaminopyridine with an aldehyde, but I am observing the formation of the undesired imidazo[4,5-b]pyridine isomer. How can I improve the regioselectivity of this cyclization?
Answer:
The cyclization of 3,4-diaminopyridine with aldehydes can indeed lead to a mixture of imidazo[4,5-c] and imidazo[4,5-b]pyridine isomers. The regioselectivity is primarily governed by the differential nucleophilicity of the two amino groups on the pyridine ring. The amino group at the 4-position is generally more nucleophilic than the one at the 3-position due to electronic effects of the pyridine nitrogen.
Causality and Strategic Solutions:
-
Steric Hindrance: The presence of substituents on the pyridine ring or the aldehyde can influence the regioselectivity. A bulky substituent on the pyridine ring adjacent to one of the amino groups can sterically hinder its attack on the aldehyde, favoring cyclization at the less hindered position.
-
Electronic Effects: Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the amino groups, while electron-withdrawing groups can decrease it. The position of these substituents relative to the amino groups is crucial.
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly impact the protonation state of the diamine. Under acidic conditions, the pyridine nitrogen and the amino groups can be protonated, altering their nucleophilicity. Careful control of pH can favor the desired reaction pathway.
-
Catalyst Choice: The use of specific catalysts can direct the cyclization towards the desired isomer. For instance, some Lewis acids may preferentially coordinate to one of the amino groups, directing the reaction.
-
Oxidizing Agent: In syntheses involving aldehydes, an oxidative cyclization is often required to form the aromatic imidazole ring. The choice of oxidizing agent can influence the reaction outcome.[1]
-
Experimental Protocol for Improved Regioselectivity:
This protocol aims to enhance the formation of the desired imidazo[4,5-c]pyridine isomer by optimizing the reaction conditions.
Materials:
-
Substituted 3,4-diaminopyridine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Solvent (e.g., ethanol, DMF, or a mixture)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Oxidizing agent (e.g., air, Na₂S₂O₅, or other mild oxidants)[2]
Step-by-Step Procedure:
-
Dissolve the 3,4-diaminopyridine in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the solution and stir for 10-15 minutes.
-
Slowly add the aldehyde to the reaction mixture at room temperature.
-
If required, gently heat the mixture to a temperature determined by the solvent's boiling point and the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Once the formation of the intermediate Schiff base is complete, introduce the oxidizing agent. If using air, simply stirring the reaction mixture open to the atmosphere may be sufficient.
-
Continue to monitor the reaction until the starting material is consumed and the desired product is formed.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product using column chromatography or recrystallization to separate the regioisomers.
DOT Diagram: Factors Influencing Annulation Regioselectivity
Caption: Interplay of factors dictating regioselectivity.
Issue 2: Lack of Regiocontrol in N-Alkylation/Arylation
Question: I am trying to functionalize the imidazole nitrogen of my 2-substituted imidazo[4,5-c]pyridine, but I'm getting a mixture of N1 and N3 alkylated/arylated products. How can I selectively target one nitrogen over the other?
Answer:
The alkylation or arylation of the imidazole core in imidazo[4,5-c]pyridines can be challenging due to the presence of two reactive nitrogen atoms (N1 and N3). The regioselectivity of this reaction is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.
Causality and Strategic Solutions:
-
Electronic Effects: The electron density at the N1 and N3 positions can be influenced by the substituent at the C2 position. Electron-donating groups at C2 can increase the nucleophilicity of both nitrogens, while electron-withdrawing groups can decrease it. The relative basicity of the two nitrogens also plays a crucial role.
-
Steric Hindrance: A bulky substituent at the C2 position will sterically hinder the approach of the electrophile to the adjacent N1 nitrogen, thereby favoring substitution at the more accessible N3 position.
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the imidazole NH, generating an anion. The subsequent reaction with the electrophile can be sensitive to the counter-ion and solvent. Weaker bases like potassium carbonate (K₂CO₃) may lead to different selectivity profiles.[2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the electrophile, thereby affecting the regioselectivity. Common solvents include DMF, THF, and acetonitrile.
-
Temperature: Reaction temperature can also impact the isomer ratio. Running the reaction at lower temperatures may favor the thermodynamically more stable product.
-
Table 1: General Guide for N-Alkylation/Arylation Regioselectivity
| Desired Isomer | C2-Substituent | Suggested Conditions | Rationale |
| N1-substituted | Small, electron-donating | Weaker base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Favors the more basic nitrogen; less steric hindrance. |
| N3-substituted | Bulky, electron-withdrawing | Strong base (e.g., NaH), non-polar solvent (e.g., THF) | Steric hindrance at N1 directs to N3; stronger base for less nucleophilic system. |
Experimental Protocol for Selective N-Alkylation:
This protocol provides a starting point for optimizing the selective N-alkylation of a 2-substituted imidazo[4,5-c]pyridine.
Materials:
-
2-substituted imidazo[4,5-c]pyridine (1.0 eq)
-
Alkylating/Arylating agent (e.g., alkyl halide, benzyl bromide) (1.1 eq)
-
Base (e.g., NaH or K₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., DMF or THF)
Step-by-Step Procedure:
-
To a solution of the 2-substituted imidazo[4,5-c]pyridine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add the alkylating/arylating agent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers. The structural assignment of the isomers can be confirmed using 2D NMR techniques like NOESY and HMBC.[2]
DOT Diagram: Decision Workflow for N-Alkylation
Sources
Technical Support Center: Scaling Up the Production of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
An overview of a technical support center for scaling up the production of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine is provided below. It includes troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues users might encounter during their experiments.
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound. As a Senior Application Scientist, this document provides field-proven insights and scientifically grounded protocols to navigate the challenges of this process, from bench-scale synthesis to pilot-plant production.
Section 1: Synthesis Pathway and Lab-Scale Protocol
The most common and scalable method for synthesizing 2-aryl-3H-imidazo[4,5-c]pyridines is the condensation of 3,4-diaminopyridine with an appropriate benzaldehyde. This reaction, a variation of the Phillips condensation, involves the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the aromatic imidazopyridine core.[1][2]
Primary Synthetic Route
The primary route involves the reaction of 3,4-diaminopyridine with 2-fluorobenzaldehyde. An oxidizing agent is often necessary to facilitate the final aromatization step.
Sources
Validation & Comparative
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Kinase Inhibitor Template Explored Through a Comparative Analysis of Lorecivivint and Other Key Inhibitors
The imidazo[4,5-c]pyridine core, a bioisostere of the purine nucleus, represents a versatile and privileged scaffold in medicinal chemistry. Its structural and electronic properties facilitate interactions with the ATP-binding sites of a diverse range of protein kinases, making it a cornerstone for the development of targeted inhibitors. This guide provides an in-depth comparative analysis of a prominent clinical-stage molecule featuring this core, Lorecivivint (SM04690), against other inhibitors of its designated targets. Furthermore, we will explore the broader utility of the related imidazopyridine scaffold in targeting other critical kinases, such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), to illustrate the scaffold's adaptability in addressing various therapeutic areas.
Part 1: Lorecivivint - A Modulator of the Wnt Pathway via CLK2/DYRK1A Inhibition
Lorecivivint (SM04690) is a first-in-class small molecule inhibitor under investigation as a disease-modifying osteoarthritis drug (DMOAD).[1][2] It contains a 7-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine core. Its primary mechanism of action is the modulation of the Wnt signaling pathway, not through direct interaction with pathway components like β-catenin, but by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][3]
In vitro biochemical assays have demonstrated that Lorecivivint is a potent inhibitor of both CLK2 and DYRK1A, with IC50 values of 7.8 nM and 26.9 nM , respectively.[4] This dual inhibition leads to a cascade of effects beneficial for chondrocyte health and function while simultaneously suppressing inflammation, key pathological features of osteoarthritis.[3]
Wnt Signaling Pathway and Point of Intervention
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation.[5][6] In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding to its receptor complex disrupts this process, allowing β-catenin to accumulate and translocate to the nucleus, where it activates gene transcription. Lorecivivint acts downstream of β-catenin, modulating Wnt pathway activity through the inhibition of CLK2 and DYRK1A, which are involved in processes like splicing regulation and phosphorylation of transcription factors.[3]
Caption: Lorecivivint's intervention in the Wnt signaling cascade.
Comparative Performance Analysis: Lorecivivint vs. Other Kinase Inhibitors
To contextualize the inhibitory profile of Lorecivivint, we compare its potency against other known inhibitors of CLK2 and DYRK1A.
Table 1: Comparative Potency of CLK2 Inhibitors
| Inhibitor | Target(s) | CLK2 IC50 (nM) | Reference(s) |
|---|---|---|---|
| Lorecivivint (SM04690) | CLK2, DYRK1A | 7.8 | [4] |
| TG-003 | CLK1, CLK2, CLK4, DYRK1A/B | 200 | [7][8][9] |
| SM08502 (Cirtuvivint) | CLK2, CLK3 | 2 | [7] |
| CTX-712 (Rogocekib) | CLK2 | 1.4 | [7] |
| Compound 670551 | CLK2 | 619.7 |[10] |
Table 2: Comparative Potency of DYRK1A Inhibitors
| Inhibitor | Target(s) | DYRK1A IC50 (nM) | Reference(s) |
|---|---|---|---|
| Lorecivivint (SM04690) | CLK2, DYRK1A | 26.9 | [4] |
| Harmine | DYRK1A, DYRK2, DYRK3 | 80 | [11][12][13] |
| Leucettine L41 | DYRK1A, DYRK2, CLK1 | 40 | [5][14] |
| Dyrk1A-IN-5 | DYRK1A | 6 |[5] |
From these data, it is evident that Lorecivivint is a highly potent dual inhibitor. While some compounds like CTX-712 and Dyrk1A-IN-5 show slightly higher potency for their respective primary targets, Lorecivivint's efficacy lies in its balanced and potent inhibition of both CLK2 and DYRK1A, a profile that is central to its proposed therapeutic effect in osteoarthritis.
Part 2: The Imidazopyridine Scaffold in Innate Immunity - Targeting TBK1/IKKε
The versatility of the imidazopyridine scaffold extends beyond Wnt signaling. It also serves as a foundational structure for inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical non-canonical IKK kinases that regulate innate immune responses.[15] Aberrant activation of these kinases is implicated in inflammatory diseases and certain cancers.[1]
A specific compound, identified as TBK1/IKKε-IN-1 in patent literature, features a disubstituted imidazo[4,5-b]pyridine core and demonstrates dual inhibitory activity against TBK1 and IKKε with IC50 values under 100 nM.[16] While this specific molecule is not as extensively characterized in public literature as Lorecivivint, its existence validates the utility of the imidazopyridine core for targeting this kinase family. This allows us to draw a comparison with other well-established TBK1/IKKε inhibitors.
TBK1/IKKε Signaling Pathway in Innate Immunity
Upon detection of pathogen-associated molecular patterns (PAMPs) by receptors like TLRs or RLRs, a signaling cascade is initiated that converges on the activation of TBK1 and IKKε. These kinases then phosphorylate the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent induction of type I interferons (IFN-I) and other inflammatory genes.[17][18][19]
Caption: The TBK1/IKKε pathway in innate immune signaling.
Comparative Performance Analysis: Key TBK1/IKKε Inhibitors
Below is a comparison of several widely used small molecule inhibitors that target TBK1 and IKKε.
Table 3: Comparative Potency of TBK1/IKKε Inhibitors
| Inhibitor | TBK1 IC50 (nM) | IKKε IC50 (nM) | Key Features & Selectivity | Reference(s) |
|---|---|---|---|---|
| TBK1/IKKε-IN-1 | < 100 | < 100 | Imidazo[4,5-b]pyridine scaffold; dual inhibitor. | [16] |
| BX795 | 6 | 41 | Potent dual inhibitor; also inhibits PDK1 (6 nM). | [5][7] |
| Amlexanox | ~1000-2000 | ~1000-2000 | Selective for TBK1/IKKε over IKKα/β. | [4][6] |
| MRT67307 | 19 | 160 | Dual inhibitor; also inhibits ULK1/2; highly selective against IKKα/β. |[5][11] |
This comparison highlights the diverse potency and selectivity profiles among TBK1/IKKε inhibitors. While BX795 and MRT67307 offer high potency in the low nanomolar range, their off-target effects on kinases like PDK1 and ULK1/2 are important considerations for experimental design. Amlexanox, though less potent, offers good selectivity over the canonical IKKs. The existence of an imidazopyridine-based inhibitor like TBK1/IKKε-IN-1 underscores the scaffold's potential in developing potent and potentially selective agents for this kinase family.
Part 3: Experimental Methodologies
The determination of inhibitor potency (IC50) and the elucidation of cellular mechanisms rely on robust and validated experimental protocols. As a senior application scientist, I emphasize that the choice of assay is critical and depends on the specific research question, be it high-throughput screening, lead optimization, or mechanistic studies.
Biochemical Kinase Inhibition Assays
These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is a universal method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.
-
Principle: The assay is performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.
-
Workflow:
-
Kinase Reaction: Set up a reaction mixture in a multi-well plate containing the kinase of interest (e.g., CLK2, DYRK1A, or TBK1), a suitable substrate peptide, and ATP in kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., Lorecivivint) or a vehicle control (DMSO) to the wells.
-
Initiation & Incubation: Initiate the reaction by adding the ATP/substrate mixture and incubate at room temperature (typically for 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes to deplete unused ATP.
-
ADP Conversion & Detection: Add Kinase Detection Reagent, incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Determination: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Radiometric Filter Binding Assay ([³²P]-ATP)
This is considered a "gold standard" method that directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
-
Principle: A kinase reaction is performed with radiolabeled ATP. The reaction mixture is then spotted onto a phosphocellulose filter membrane that binds the peptide or protein substrate. Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified.
-
Workflow:
-
Reaction Setup: Prepare a reaction mix containing kinase, substrate, unlabeled ATP, and [γ-³²P]ATP in kinase buffer. Add the test inhibitor or vehicle.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Spotting: Stop the reaction and spot an aliquot onto a phosphocellulose P81 filter paper.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filter paper and quantify the radioactivity using a scintillation counter or phosphorimager.
-
Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50.
-
Cellular Assays for Target Engagement
To confirm that an inhibitor affects its target within a cellular context, assays that measure the phosphorylation of a known downstream substrate are essential.
Protocol 3: Western Blotting for Phospho-Substrates
This technique allows for the detection of changes in the phosphorylation state of a specific protein in cell lysates.[20]
-
Principle: Cells are treated with the inhibitor, then lysed. The proteins in the lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the phosphorylated form of the target substrate. A second antibody against the total amount of the substrate protein is used as a loading control.
-
Workflow:
-
Cell Treatment: Culture appropriate cells (e.g., HEK293T, THP-1) and treat with various concentrations of the inhibitor for a specified time. If necessary, stimulate the relevant pathway (e.g., with LPS to activate the TBK1 pathway).
-
Lysis: Harvest the cells and prepare lysates using a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-IRF3 for TBK1 activity). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total (unphosphorylated) substrate protein to confirm equal loading and quantify the change in phosphorylation relative to the total protein level.
-
Conclusion
The 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine scaffold, exemplified by Lorecivivint, is a powerful starting point for the design of potent and selective kinase inhibitors. The detailed analysis of Lorecivivint reveals a sophisticated mechanism of action through the dual inhibition of CLK2 and DYRK1A, positioning it as a promising therapeutic for osteoarthritis. Furthermore, the successful application of the related imidazopyridine core in developing inhibitors for the innate immunity kinases TBK1 and IKKε highlights the scaffold's remarkable versatility. This comparative guide, supported by quantitative data and detailed methodologies, serves as a critical resource for researchers aiming to understand, evaluate, and develop novel kinase inhibitors based on this privileged heterocyclic system.
References
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National Center for Biotechnology Information. (n.d.). Wnt signal transduction pathways. PubMed Central. Retrieved from [Link]
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- Andrews, M. J., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters.
- Krause, M., et al. (2017).
- Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Ace Therapeutics. (n.d.). Leucettine L41. Ace Therapeutics. Retrieved from [Link]
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- Deshmukh, V., et al. (2019). Lorecivivint (SM04690) was a potent inhibitor of CLKs and DYRK1A.
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National Center for Biotechnology Information. (n.d.). Viral suppression of innate immunity via spatial isolation of TBK1/IKKε from mitochondrial antiviral platform. PubMed Central. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed Central. Retrieved from [Link]
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Comparative Analysis of Imidazo[4,5-c]pyridine Analogs: A Guide to Structure-Activity Relationships in p38 MAPK Inhibition
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of kinase inhibitors. While the core interest lies in 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine analogs, the most detailed and instructive public data originates from the closely related imidazo[4,5-b]pyridin-2-one scaffold. The principles of molecular interaction and the strategic evolution of these compounds offer a robust and highly applicable framework for understanding the SAR of related imidazopyridine-based inhibitors targeting the p38 mitogen-activated protein (MAP) kinase.
The dysregulation of the p38 MAPK signaling pathway is a cornerstone of inflammatory diseases and certain cancers, making it a critical target for therapeutic intervention.[1] This pathway responds to cellular stress and inflammatory cytokines, leading to the production of downstream effectors like Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[2] The compounds discussed herein are designed to interrupt this cascade by competitively binding to the ATP-binding pocket of p38α MAP kinase, thereby preventing its activation.[3][4]
The Foundational Pharmacophore and Strategic Design
The development of potent and selective p38 MAPK inhibitors from the imidazopyridine family is a testament to the power of structure-based drug design. Initial high-throughput screening often yields hits with moderate potency. The critical evolution into lead candidates, however, relies on a detailed understanding of the kinase's active site.
X-ray crystallography of early-stage inhibitors bound to p38α revealed a key interaction: a hydrogen bond between the inhibitor and the hinge region of the enzyme, specifically with the backbone amide of Met109.[5][6] Furthermore, a hydrophobic pocket, often occupied by a 4-fluorophenyl group, is a prerequisite for high potency and selectivity.[3][4] The strategic design of the imidazo[4,5-b]pyridin-2-one series was guided by scaffold transformation of an initial hit, aiming to maintain these crucial hydrogen bond interactions while optimizing other properties.[5][7]
Caption: Standard workflow for p38 MAPK inhibitor evaluation.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase. It measures the amount of ADP produced, which directly correlates with kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to generate a light signal. Lower luminescence in the presence of an inhibitor indicates less ADP formation and therefore, potent kinase inhibition.
Materials:
-
Recombinant human p38α kinase
-
ATF2 substrate protein
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well low-volume assay plates
-
Multilabel plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
-
Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing ATF2 and ATP at their Km values) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP back to ATP and contains luciferase/luciferin to generate light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based TNF-α Production Assay in Human Whole Blood
This assay provides a more physiologically relevant measure of a compound's efficacy, as it accounts for cell permeability, plasma protein binding, and interaction with other cellular components.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of monocytes in whole blood, leading to the activation of the p38 MAPK pathway and the subsequent production and release of TNF-α. The inhibitory effect of the compounds is measured by quantifying the reduction in TNF-α levels in the plasma after stimulation.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI 1640 cell culture medium.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Centrifuge.
Procedure:
-
Compound Pre-incubation:
-
Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 180 µL of human whole blood to each well.
-
Mix gently and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare an LPS solution in RPMI 1640 medium.
-
Add 20 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 20 µL of medium only.
-
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection:
-
After incubation, centrifuge the plates at 1,800 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) from each well for analysis.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in each plasma sample using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The structure-activity relationship for imidazopyridine-based p38 MAPK inhibitors is a well-defined field, guided by principles of structure-based design. The comparative data from the closely related imidazo[4,5-b]pyridin-2-one series demonstrates a clear path to optimizing these analogs. The key to success lies not only in achieving high enzymatic potency but also in fine-tuning the molecule's physicochemical properties to ensure robust activity in a complex cellular environment. The evolution from Compound 1 to Compound 25 shows that a hybrid strategy, combining a core scaffold that interacts effectively with the kinase hinge with a carefully selected peripheral fragment, can dramatically improve cell-based and in vivo efficacy. [2] For researchers working on this compound analogs, the lessons are clear:
-
Maintain Key Interactions: Ensure the 2-(2-fluorophenyl) group is positioned to occupy the primary hydrophobic pocket and that a nitrogen atom on the imidazo[4,5-c]pyridine core can form the critical hydrogen bond with the Met109 hinge residue.
-
Optimize Peripheral Groups: Systematically modify other positions on the scaffold to improve cellular potency, metabolic stability, and pharmacokinetic properties. The use of whole blood assays is a critical tool for identifying compounds that will translate to in vivo models.
-
Validate with Orthogonal Assays: Correlate direct enzymatic inhibition with downstream cellular effects (e.g., cytokine production) to build a comprehensive and trustworthy SAR profile.
By applying these principles, the development of novel and highly effective p38 MAPK inhibitors based on the imidazo[4,5-c]pyridine scaffold can be pursued with a high degree of scientific rigor and a clear path toward potential therapeutic applications.
References
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Kaieda, A., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1022-1030. [5]2. PubMed. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. National Center for Biotechnology Information. [7]3. Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(11), 1649-1663. [3]4. Kaieda, A., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 14(24), 2093-2101. [2]5. Bentham Science. (2011). Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold. Bentham Science. [4]6. Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2029-2046.
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Azizi, Z., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 14(4), 1065-1072. [6]8. Piotrowska-Kempisty, H., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(24), 5937.
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Rastogi, S., & Keer, A. (2019). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Biointerface Research in Applied Chemistry, 9(4), 4160-4170.
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Perišić, N., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(17), 3048.
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Kumar, A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Medicinal Chemistry Research, 25(8), 1672-1682.
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ResearchGate. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2.
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Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
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Xing, L. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. European Journal of Inflammation, 14(2), 79-97. [1]15. Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2048-2059.
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Abdel-Maksoud, M. S., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Archiv der Pharmazie, e2400030.
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Navigating the Kinase Inhibitor Landscape: An In Vivo Efficacy Comparison of a Representative 2-Aryl-3H-imidazo[4,5-c]pyridine
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to purines and thus interacting with a wide array of biological targets.[1] This has led to their exploration for various therapeutic applications, including oncology, inflammation, and infectious diseases.[2] Within this class, 2-aryl-substituted derivatives have garnered significant attention as potent kinase inhibitors. This guide provides a comparative analysis of the in vivo efficacy of a representative compound, termed IPK-242 (2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine) , a hypothetical but representative molecule based on published research on related analogs.[3][4]
The objective of this document is to offer researchers, scientists, and drug development professionals a framework for evaluating such compounds. We will delve into the rationale behind the experimental design for in vivo efficacy studies, compare IPK-242's hypothetical performance against a known multi-kinase inhibitor, and provide detailed experimental protocols.
While direct in vivo efficacy data for the specific molecule this compound is not available in the public domain, this guide synthesizes data from closely related imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine derivatives to construct a scientifically grounded, representative comparison.[3][4] The focus will be on the therapeutic potential of this class of compounds as inhibitors of Src family kinases (SFKs), which are often dysregulated in various cancers, including glioblastoma.[3]
Comparative Efficacy of IPK-242 vs. Dasatinib in a Glioblastoma Xenograft Model
To assess the in vivo anti-tumor activity of IPK-242, a subcutaneous xenograft model using a human glioblastoma cell line with high Src activity (e.g., U87-MG) would be a standard and appropriate choice. Dasatinib, a potent, clinically approved SFK inhibitor, serves as a relevant comparator to benchmark the efficacy of our representative compound.
| Compound | Target(s) | In Vitro Potency (IC50, Src Kinase Assay) | In Vivo Model | Treatment Dose & Schedule | Efficacy (Tumor Growth Inhibition) |
| IPK-242 | Src Family Kinases | ~15 nM (Hypothetical) | U87-MG Xenograft (Nude Mice) | 50 mg/kg, oral, daily | ~60% |
| Dasatinib | Multi-kinase (including Src, Bcr-Abl) | ~0.8 nM | U87-MG Xenograft (Nude Mice) | 25 mg/kg, oral, daily | ~75% |
Interpretation of Comparative Data:
The hypothetical data presented in the table suggests that while IPK-242 demonstrates significant tumor growth inhibition, its potency may be lower than the established multi-kinase inhibitor, Dasatinib. However, a potentially more selective kinase inhibition profile for IPK-242 could translate to an improved safety profile, a critical consideration in drug development. The choice between a highly potent, broad-spectrum inhibitor and a more selective agent often depends on the therapeutic window and the specific clinical indication.
Experimental Protocols
In Vivo Xenograft Study Protocol
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
- U87-MG human glioblastoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- Female athymic nude mice (nu/nu), 6-8 weeks old, are used for the study. Animals are allowed to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation:
- U87-MG cells are harvested during their exponential growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
- Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 cells in a total volume of 100 µL.
3. Treatment:
- When the tumors reach an average volume of 100-150 mm³, the mice are randomized into three groups (n=8 per group):
- Vehicle control (e.g., 0.5% methylcellulose in water)
- IPK-242 (50 mg/kg)
- Dasatinib (25 mg/kg)
- Treatments are administered orally, once daily, for 21 consecutive days.
4. Efficacy Evaluation:
- Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
- Body weight is recorded twice weekly as an indicator of toxicity.
- At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics, histology).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vivo efficacy study.
Caption: Targeted Src signaling pathway in glioblastoma.
Caption: In vivo xenograft study workflow.
Conclusion
The representative 2-aryl-3H-imidazo[4,5-c]pyridine, IPK-242, demonstrates promising, albeit hypothetical, anti-tumor efficacy in a preclinical glioblastoma model. While not as potent as the broader-spectrum inhibitor Dasatinib in this model, its potential for a more targeted kinase inhibition profile warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic analyses to better understand the exposure-response relationship, as well as toxicology studies to establish a safety profile. The methodologies and comparative framework presented here provide a robust foundation for the continued preclinical development of novel imidazo[4,5-c]pyridine-based kinase inhibitors.
References
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. PubMed Central. Available at: [Link]
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. NIH. Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine
For researchers and professionals in drug development, the efficient and scalable synthesis of heterocyclic scaffolds is a cornerstone of innovation. The 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development efforts.
Introduction to this compound
The imidazo[4,5-c]pyridine ring system is an isomer of purine, a fundamental component of nucleic acids. This structural analogy makes it a compelling scaffold for designing molecules that can interact with a wide array of biological targets. The inclusion of a 2-fluorophenyl group can enhance metabolic stability and introduce specific steric and electronic interactions, making this compound a molecule of significant interest. The choice of synthetic route to this compound can have a profound impact on yield, purity, scalability, and overall cost-effectiveness.
This guide will focus on the two most prevalent and logical synthetic strategies, both of which utilize the key intermediate, 3,4-diaminopyridine. We will explore:
-
Route A: The condensation of 3,4-diaminopyridine with 2-fluorobenzoic acid.
-
Route B: The oxidative cyclocondensation of 3,4-diaminopyridine with 2-fluorobenzaldehyde.
We will also briefly discuss the synthesis of the crucial starting material, 3,4-diaminopyridine, as its availability and purity are paramount to the success of the subsequent steps.
The Critical Starting Material: Synthesis of 3,4-Diaminopyridine
Before delving into the comparative routes, it is essential to understand the preparation of 3,4-diaminopyridine. A common and reliable method involves the reduction of 3-amino-4-nitropyridine.
Experimental Protocol: Synthesis of 3,4-Diaminopyridine
-
Hydrogenation Setup: To a solution of 3-amino-4-nitropyridine (1.0 eq) in ethanol in a high-pressure hydrogenation vessel, add 5% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminopyridine, which can be purified by recrystallization or column chromatography to obtain a product of high purity.
Comparative Analysis of Synthesis Routes
The primary distinction between the two main routes lies in the choice of the carbon source for the imidazole ring: a carboxylic acid (Route A) or an aldehyde (Route B). This choice dictates the reaction conditions and can influence the overall efficiency.
dot
Caption: Overview of synthetic pathways to the target molecule.
Route A: Condensation with 2-Fluorobenzoic Acid
This classical approach, often referred to as the Phillips condensation, involves the reaction of an o-diaminoazine with a carboxylic acid at elevated temperatures, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1]
dot
Caption: Mechanistic workflow for Route A.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves a dual role. It acts as a solvent and a powerful dehydrating agent, driving the equilibrium towards the formation of the cyclized product by removing water. It also facilitates the initial acylation of the more nucleophilic amino group of the diaminopyridine.
-
Elevated Temperature: High temperatures (typically 150-200 °C) are necessary to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.
Experimental Protocol: Route A
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-diaminopyridine (1.0 eq) and 2-fluorobenzoic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (10-20 times the weight of the diaminopyridine) to the flask.
-
Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Work-up: Allow the mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9, which will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Route B: Oxidative Cyclocondensation with 2-Fluorobenzaldehyde
This route offers an alternative by using an aldehyde as the C1 source for the imidazole ring. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the final aromatic product.
dot
Caption: Mechanistic workflow for Route B.
Causality Behind Experimental Choices:
-
Solvent and Catalyst: The reaction can be performed in various solvents, including acetic acid or even water.[2] Acetic acid can act as both a solvent and a catalyst for the initial condensation.
-
Oxidizing Agent: The dihydro-imidazo[4,5-c]pyridine intermediate formed after cyclization needs to be oxidized to the aromatic product. This can be achieved using an external oxidizing agent, or in some cases, by air oxidation, especially at elevated temperatures.[2] A recently described method utilizes a sodium bisulfite adduct of the aldehyde, which facilitates the reaction.[3]
Experimental Protocol: Route B (Using Sodium Bisulfite Adduct)
-
Adduct Formation: Prepare the sodium bisulfite adduct of 2-fluorobenzaldehyde by stirring the aldehyde with an equimolar amount of sodium bisulfite in an aqueous ethanol solution.
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Addition of Adduct: Add the pre-formed sodium bisulfite adduct of 2-fluorobenzaldehyde (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 8-12 hours.
-
Monitoring: Track the reaction progress by TLC or HPLC.
-
Work-up: After cooling, pour the reaction mixture into water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.
Performance Comparison
| Parameter | Route A (Carboxylic Acid) | Route B (Aldehyde) | Rationale & Insights |
| Starting Materials | 2-Fluorobenzoic acid is generally stable and readily available. | 2-Fluorobenzaldehyde is also common but can be susceptible to oxidation. | Both starting materials are commercially available, offering little differentiation in terms of accessibility. |
| Reaction Conditions | Harsh: High temperatures (160-180 °C) and a strong, corrosive acid (PPA). | Milder: Typically refluxing in organic solvents (e.g., ethanol, DMF) or water. | Route B offers more benign conditions, which can be advantageous for substrates with sensitive functional groups and for process safety. |
| Work-up & Purification | Can be challenging due to the viscous nature of PPA and the need for careful neutralization. | Generally more straightforward, involving precipitation and filtration. | The PPA work-up in Route A is a significant operational disadvantage, especially at a larger scale. |
| Yield | Generally good to excellent (typically >75%).[2] | Can be variable depending on the specific conditions and oxidizing agent used, but often in the range of 60-85%.[3] | While both can provide good yields, Route A is often cited as being very reliable for this type of cyclization. |
| Scalability | The handling of large quantities of hot, viscous PPA poses significant engineering challenges. | More amenable to scale-up due to milder conditions and simpler work-up procedures. | From a process chemistry perspective, Route B is generally more favorable for large-scale synthesis. |
| Green Chemistry | Poor: High energy input, use of a corrosive reagent that is difficult to recycle. | Better: Milder conditions, potentially using water as a solvent, and air as an oxidant. | Route B aligns better with the principles of green and sustainable chemistry. |
Conclusion and Recommendations
Both Route A and Route B are viable and well-established methods for the synthesis of this compound.
-
Route A (Carboxylic Acid/PPA) is a robust and often high-yielding method that is well-suited for small-scale and discovery chemistry applications where the challenging work-up is manageable. Its reliability makes it a go-to method for quickly accessing target compounds.
-
Route B (Aldehyde/Oxidative Cyclization) presents a more process-friendly alternative. The milder reaction conditions, simpler work-up, and better alignment with green chemistry principles make it the preferred choice for larger-scale synthesis and process development. The variation using the sodium bisulfite adduct is particularly attractive as it offers a controlled and efficient one-pot procedure.
The ultimate choice of synthesis route will depend on the specific needs of the researcher, including the scale of the synthesis, the available equipment, and the importance of process safety and environmental impact. For initial exploratory work, either route is effective. For process optimization and scale-up, Route B is the more logical and advantageous path forward.
References
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Gawel, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4938. [Link][2]
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Barlin, G. B. (1981). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Australian Journal of Chemistry, 34(6), 1361-1366. [Link][1]
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Krchnak, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(6), 299-307. [Link][4]
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Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link][5]
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Altaib, M., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link][3]
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Kazimierczuk, Z., & Shugar, D. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(11), 1598-1603. [Link][6]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine (Compound X)
This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity and off-target profile of novel kinase inhibitors. We will use the hypothetical molecule, 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, hereafter referred to as Compound X , as a case study to illustrate the experimental workflow and data interpretation. The imidazo[4,5-c]pyridine scaffold is a known pharmacophore in kinase inhibition, making this a relevant example for contemporary drug discovery.[1][2][3]
The objective of this guide is not merely to present protocols but to instill a strategic mindset for designing self-validating experiments that yield a high-confidence cross-reactivity profile. We will compare Compound X against a well-characterized, commercially available Aurora Kinase A inhibitor, Alisertib (MLN8237) , to provide context for data analysis and interpretation.[4]
The Imperative of Early and Comprehensive Selectivity Profiling
Kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[5][6] Due to the highly conserved nature of the ATP-binding pocket, achieving absolute selectivity for a single kinase is a formidable challenge.[7][8] Undesired off-target activities can lead to misleading biological results in preclinical studies and are a significant contributor to clinical toxicity and trial failure. Therefore, a rigorous and early assessment of a compound's kinome-wide selectivity is not just a regulatory requirement but a cornerstone of successful kinase inhibitor development.[9][10] This guide outlines a three-tiered approach to building a robust selectivity profile.
Tier 1: Global Kinome Selectivity via Biochemical Screening
The initial step is to obtain a broad, unbiased view of Compound X's activity across the human kinome. This is typically achieved through large-scale biochemical assays offered by specialized contract research organizations (CROs).[9][10][11][12] These platforms provide rapid and accurate determination of a compound's selectivity.[12]
Scientific Rationale
The goal of this initial screen is to identify all potential binding partners of Compound X, both the intended target and any off-targets. A single-dose concentration screen (e.g., 1 µM) is a cost-effective method to quickly identify "hits." Any kinase showing significant inhibition (e.g., >75%) should be flagged for follow-up dose-response studies to determine potency (IC50). Performing these assays at or near the ATP Kₘ for each kinase is crucial for accurately assessing the potency of ATP-competitive inhibitors.[11]
Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)
This protocol is based on the widely accepted gold-standard radiometric assay format, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from assay artifacts.[13][14]
Objective: To determine the percent inhibition of Compound X against a broad panel of human kinases.
Materials:
-
Compound X and Alisertib (Comparator A) dissolved in 100% DMSO.
-
Kinase panel (e.g., Reaction Biology's HotSpot™ platform).[9][14]
-
[γ-³³P]-ATP.
-
Kinase-specific substrates (peptides or proteins).
-
Assay buffer.
-
Filter membranes.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 100X stock of Compound X and Alisertib in DMSO. For a single-point screen, this might be 100 µM for a final assay concentration of 1 µM.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, and assay buffer.
-
Inhibitor Addition: Add 1 µL of the 100X compound stock to the reaction wells. For control wells, add 1 µL of DMSO.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. The concentration of ATP should ideally be at the apparent Kₘ for each respective kinase.[11]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Capture: Spot the reaction mixture onto a filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP is washed away.[14]
-
Detection: Quantify the amount of incorporated radiolabel on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Data Presentation and Interpretation
The results from the initial screen should be tabulated to clearly show the inhibitory activity of Compound X and Alisertib against the kinase panel.
Table 1: Single-Point (1 µM) Kinome Screen Results for Compound X and Alisertib
| Kinase Target | Kinase Family | % Inhibition (Compound X) | % Inhibition (Alisertib) |
|---|---|---|---|
| Aurora A | Ser/Thr | 98% | 99% |
| Aurora B | Ser/Thr | 85% | 95% |
| FLT3 | Tyr | 65% | 15% |
| JAK2 | Tyr | 45% | 8% |
| SRC | Tyr | 12% | 5% |
| ... (and ~400 others) | ... | ... | ... |
Any kinase with significant inhibition should be subjected to a 10-point dose-response curve to determine the IC50 value.
Table 2: Comparative IC50 Values for Selected Kinases
| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Alisertib |
|---|---|---|
| Aurora A | 8 | 12 |
| Aurora B | 55 | 2 |
| FLT3 | 250 | >10,000 |
| JAK2 | 800 | >10,000 |
To quantify selectivity, metrics such as the Selectivity Score (S-score) or Gini coefficient can be calculated from the comprehensive profiling data.[15] A lower S-score or a higher Gini coefficient indicates greater selectivity.
Tier 2: Confirming Target Engagement in a Cellular Context
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is critical to verify that Compound X can bind to its intended target (and potential off-targets) within the complex milieu of a living cell.[16] The NanoBRET™ Target Engagement (TE) assay is a powerful method for this purpose.[17][18][19]
Scientific Rationale
The NanoBRET™ assay measures the apparent affinity of a test compound for a target protein in intact cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[18] A test compound that enters the cell and binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This provides a quantitative measure of intracellular target engagement.[17][20]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular binding affinity of Compound X for Aurora A and key off-targets (e.g., FLT3) in living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA for NanoLuc®-Kinase fusion protein (e.g., Nluc-Aurora A).
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Kinase Tracer (specific for the target kinase).
-
Compound X and Alisertib.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[18]
-
White, 384-well assay plates.
-
Luminometer capable of dual-filtered luminescence measurement.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the Nluc-Kinase fusion plasmid and allow expression for 24 hours.[18]
-
Cell Plating: Harvest the transfected cells and plate them into the 384-well assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of Compound X and Alisertib. Add the compounds to the cells, followed immediately by the addition of the specific NanoBRET™ Tracer at a predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[19]
-
Signal Detection: Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor. Add this solution to all wells.[18]
-
Measurement: Immediately read the plate on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).[18]
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% effect) and a high-concentration control (100% effect).
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Data Presentation and Interpretation
Cellular target engagement data validates the biochemical findings and provides a more physiologically relevant measure of potency.
Table 3: Cellular Target Engagement EC50 Values
| Cellular Target | EC50 (nM) - Compound X | EC50 (nM) - Alisertib |
|---|---|---|
| Nluc-Aurora A | 25 | 30 |
| Nluc-FLT3 | 850 | >20,000 |
A close correlation between biochemical IC50 and cellular EC50 for the primary target (Aurora A) strengthens the hypothesis that Compound X works through this mechanism. A large delta between the IC50 and EC50 may indicate issues with cell permeability or efflux.
Tier 3: Unveiling Functional Consequences via Phenotypic Screening
The final tier of analysis moves from target-specific assays to a broader, unbiased assessment of the compound's overall effect on cellular phenotypes. Phenotypic screening can reveal unexpected activities and provide insights into the functional consequences of a compound's specific cross-reactivity profile.[4][21][22]
Scientific Rationale
By screening Compound X across a diverse panel of cancer cell lines, we can generate a "phenotypic fingerprint."[23] This fingerprint can be compared to those of known inhibitors to identify correlations between the pattern of cellular activity and the underlying target inhibition profile. For example, if Compound X is potent against cell lines known to be dependent on Aurora A signaling, this provides further evidence for its on-target activity. Conversely, activity in unexpected cell lines may point to the functional relevance of an identified off-target.[22]
Experimental Protocol: Cancer Cell Line Proliferation Assay
Objective: To determine the anti-proliferative activity of Compound X and Alisertib across a panel of cancer cell lines with diverse genetic backgrounds.
Materials:
-
Panel of cancer cell lines (e.g., NCI-60 or a custom panel relevant to the target).
-
Appropriate cell culture media and supplements.
-
Compound X and Alisertib.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
384-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the various cell lines into 384-well plates at their optimal densities and allow them to attach overnight.
-
Compound Dosing: Prepare 10-point serial dilutions of Compound X and Alisertib and add them to the cells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of metabolic activity.
-
Detection: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle (DMSO) and no-cell controls. Plot the percent viability against compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation and Interpretation
The GI50 values across the cell line panel provide a functional readout of the compounds' activities.
Table 4: Comparative Anti-Proliferative Activity (GI50, nM) in Selected Cell Lines
| Cell Line | Primary Tumor Type | Key Genetic Features | GI50 (nM) - Compound X | GI50 (nM) - Alisertib |
|---|---|---|---|---|
| MV4-11 | Leukemia (AML) | FLT3-ITD | 150 | >10,000 |
| HeLa | Cervical Cancer | Aurora A Overexpression | 35 | 45 |
| HCT116 | Colon Cancer | KRAS Mutant | 40 | 50 |
| A549 | Lung Cancer | KRAS Mutant | >10,000 | >10,000 |
The data in Table 4 would suggest that Compound X, unlike the more selective Alisertib, has potent activity in an FLT3-mutant cell line, which correlates directly with its off-target biochemical and cellular activity against FLT3. This could be an opportunity for repositioning or a liability, depending on the therapeutic goal. This integrated analysis of biochemical, cellular, and phenotypic data is crucial for making informed decisions in a drug discovery program.[12]
Conclusion and Strategic Outlook
This guide has outlined a logical, tiered approach to comprehensively profile the cross-reactivity of a novel kinase inhibitor, using the hypothetical Compound X as an example. By systematically progressing from broad biochemical screening to cellular target engagement and finally to functional phenotypic assays, researchers can build a robust and reliable selectivity profile.
The comparative analysis against a known drug, Alisertib , provides essential context and highlights how a compound's unique off-target "fingerprint" can differentiate it. In our case study, Compound X emerged as a potent Aurora A inhibitor with significant off-target activity against FLT3, a finding that would be critical for its future development path. This systematic profiling is indispensable for interpreting biological data accurately, anticipating potential toxicities, and ultimately increasing the probability of success in developing safe and effective medicines.
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Al-Hourani, B. J., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link][36]
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Head-to-head comparison of imidazo[4,5-c]pyridine vs imidazo[4,5-b]pyridine
An In-Depth Head-to-Head Comparison: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine for Drug Discovery
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, the imidazopyridine core represents a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] This guide focuses on two critical, isomeric forms of this scaffold: imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine).[4] While differing by only the position of a single nitrogen atom in the pyridine ring, this subtle structural change imparts dramatic differences in their physicochemical properties, synthetic accessibility, and, most importantly, their pharmacological profiles.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a head-to-head comparison of these two isomers, grounded in experimental data, to inform rational drug design and scaffold selection.
Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine isomers.
Part 1: Synthesis Strategies - Building the Core
The synthetic routes to these scaffolds are well-established, with the choice of precursor being the critical determinant of the final isomeric product. The fundamental strategy for both involves the cyclization of an appropriately substituted diaminopyridine.
Imidazo[4,5-b]pyridine Synthesis: The most common pathway involves the condensation of 2,3-diaminopyridine derivatives.[5] A powerful alternative is the reductive cyclization of a 3-amino-2-nitropyridine precursor with aldehydes or ketones, which offers a versatile one-pot method for generating substituted analogs.[1][2]
Imidazo[4,5-c]pyridine Synthesis: This isomer is typically prepared from 3,4-diaminopyridine precursors.[6] Cyclization is often achieved using reagents like ethyl orthoformate or various aldehydes, followed by an oxidative step.[6][7]
For both isomers, solid-phase synthesis techniques have been developed to generate libraries of compounds for high-throughput screening, often starting from a common precursor like 2,4-dichloro-3-nitropyridine.[4]
Caption: General synthetic workflows for the isomeric scaffolds.
Exemplary Protocol 1: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine
This protocol is based on the reductive cyclization method, valued for its efficiency.
Objective: To synthesize 2-phenyl-1H-imidazo[4,5-b]pyridine.
Methodology:
-
Reaction Setup: To a solution of 3-amino-2-nitropyridine (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol).
-
Reaction Execution: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: SnCl₂ acts as the reducing agent for the nitro group, which is followed by in-situ condensation with the aldehyde and subsequent cyclization to form the imidazole ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an ice-cold aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-1H-imidazo[4,5-b]pyridine.
Part 2: Physicochemical Properties - A Tale of Two Isomers
The position of the pyridine nitrogen atom significantly influences the electronic distribution, hydrogen bonding capacity, and overall polarity of the molecule. These differences manifest in distinct physicochemical properties that are critical for drug development, affecting solubility, membrane permeability, and metabolic stability.
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Rationale for Difference |
| Molecular Formula | C₆H₅N₃[8] | C₆H₅N₃[9] | Isomers with the same formula and weight. |
| Molecular Weight | ~119.12 g/mol [8] | ~119.12 g/mol [9] | Identical molecular formula. |
| pKa | Data not readily available in direct comparison. | Data not readily available in direct comparison. | The basicity of the pyridine nitrogen is influenced by the fused imidazole ring's electron-withdrawing/donating effects, which differ based on its position. |
| Solubility | Low solubility in water.[10] Soluble in polar organic solvents like DMSO and DMF.[10] | Generally more soluble in organic solvents like DMSO and ethanol compared to water.[11] | The different dipole moments and hydrogen bonding capabilities arising from the nitrogen placement affect solvation. |
| Appearance | Solid.[10] | Solid crystalline compound, off-white to pale brown.[11] | Both are typically stable solids at room temperature. |
Part 3: Biological Activity & Therapeutic Applications
Both scaffolds are prolific in drug discovery, yet they often engage different biological targets or exhibit distinct potency and selectivity profiles. Their structural similarity to purines makes them ideal candidates for interacting with ATP-binding sites, particularly in kinases.[1][2][12]
Caption: Diverse biological targets of the two imidazopyridine isomers.
Head-to-Head Comparison: Kinase Inhibition
This is the most prolific area for both isomers. Their ability to mimic the purine core of ATP allows them to function as competitive inhibitors.
| Target Kinase(s) | Lead Isomer | Representative Compound/Study | Potency (IC₅₀ / K_d) | Reference |
| Aurora & FLT3 Kinases | Imidazo[4,5-b]pyridine | Compound 27e | Aurora-A K_d = 7.5 nM; FLT3 K_d = 6.2 nM | [13] |
| TrkA Kinase | Imidazo[4,5-b]pyridine | Compounds 2d and 3a | Subnanomolar cellular potency | [14] |
| CDK9 | Imidazo[4,5-b]pyridine | Various derivatives | IC₅₀ = 0.63–1.32 µM | [15] |
| DNA-PK | Imidazo[4,5-c]pyridine | Compound 78 | Potent in the nM range | [16] |
| Src Family Kinases (SFKs) | Imidazo[4,5-c]pyridin-2-one | Compound 1s | Submicromolar inhibition | [17] |
| PI3K/PKB Pathway | Imidazo[4,5-c]quinoline* | Various derivatives | Potent modulators | [18] |
| Note: Imidazo[4,5-c]quinoline is a related but distinct scaffold, demonstrating the utility of the core fusion. |
The choice between scaffolds is driven by the specific topology and amino acid composition of the target kinase's ATP-binding pocket. The position of the pyridine nitrogen dictates the vector and nature of crucial hydrogen bond interactions. For example, the imidazo[4,5-b]pyridine core has been successfully optimized for dual FLT3/Aurora inhibition in acute myeloid leukemia models, while the imidazo[4,5-c]pyridine scaffold has yielded highly selective inhibitors of DNA-PK for use as radiosensitizers.[13][16]
Antimicrobial and Antiviral Applications
Both isomers have been explored as anti-infective agents, leveraging their ability to inhibit essential pathogen-specific enzymes or pathways.
-
Imidazo[4,5-b]pyridine: Derivatives have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting methionyl-tRNA synthetase.[2]
-
Imidazo[4,5-c]pyridine: This scaffold has produced promising antitubercular agents against Mycobacterium tuberculosis.[19] Furthermore, derivatives have been identified with selective antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[2]
Central Nervous System (CNS) and Other Therapeutic Areas
-
Imidazo[4,5-c]pyridine derivatives like Bamaluzole have been investigated as GABA-A receptor agonists for anticonvulsant effects.[2] This scaffold has also been ingeniously applied to create dual-acting ligands, such as combined angiotensin II (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists for treating metabolic diseases.[20]
-
Imidazo[4,5-b]pyridine has recently been explored for non-oncology applications, with the discovery of potent and selective BET inhibitors for the management of neuropathic pain.[21]
Part 4: Experimental Protocols - Biological Evaluation
A robust and reproducible biological assay is critical for comparing compounds. The following protocol outlines a standard in vitro kinase inhibition assay.
Exemplary Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase (e.g., Aurora A).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Prepare solutions of recombinant human Aurora A kinase, a suitable peptide substrate (e.g., Kemptide), and ATP at 2x the final desired concentration. Rationale: Using 2x concentrations allows for equal volume additions, minimizing pipetting errors.
-
-
Assay Execution (in a 384-well plate):
-
Add 5 µL of each compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding 5 µL of the 2x kinase/substrate/ATP mixture. The final ATP concentration should be at or near its K_m value for the kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay), which measure ADP production as a proxy for kinase activity.
-
Read the plate on a compatible luminometer.
-
-
Data Analysis:
-
Convert raw luminescence units to percent inhibition relative to the controls.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while simple isomeric variants, offer distinct and complementary opportunities in drug discovery.
-
Imidazo[4,5-b]pyridine (1-deazapurine) has been extensively and successfully employed in the development of inhibitors for therapeutically relevant kinases like Aurora, FLT3, and TrkA. Its development trajectory points towards a strong utility in oncology and, more recently, in neuroinflammation.
-
Imidazo[4,5-c]pyridine (3-deazapurine) demonstrates remarkable versatility, yielding inhibitors for different kinase families (DNA-PK, Src) and showing significant promise in diverse fields such as metabolic diseases (AT1/PPARγ), CNS disorders (GABA-A), and anti-infectives (antiviral, antitubercular).
The decision to use one scaffold over the other is not arbitrary. It is a strategic choice based on the specific geometry of the target active site, the desired selectivity profile, and the required physicochemical properties for the intended therapeutic application. This guide underscores the profound impact that subtle changes in molecular architecture can have on biological function and provides a foundational framework for the continued exploitation of these powerful heterocyclic systems.
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
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Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 856-861. [Link]
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In Vitro to In Vivo Correlation (IVIVC) for 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine: A Methodological and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[4,5-c]pyridine scaffold, a purine bioisostere, is a cornerstone in modern medicinal chemistry, giving rise to compounds with a vast array of biological activities.[1] A key challenge in the development of oral dosage forms for promising candidates like 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine is ensuring that in vitro performance translates into predictable in vivo efficacy and safety. An In Vitro to In Vivo Correlation (IVIVC) serves as a critical bridge, creating a predictive mathematical model that links an in vitro property, typically drug dissolution, to an in vivo response, such as plasma drug concentration.[2]
This guide provides a comprehensive framework for establishing a robust, Level A IVIVC for this compound. We will delve into the causality behind experimental design, from the development of multi-rate release formulations to the execution of human pharmacokinetic studies. By synthesizing established regulatory principles with the known biopharmaceutical context of heterocyclic compounds, this document serves as a practical guide for researchers aiming to accelerate development, secure biowaivers, and establish clinically relevant manufacturing specifications.[3][4]
The Scientific Rationale: Imidazo[4,5-c]pyridines and the IVIVC Imperative
The this compound Scaffold: A Privileged Structure
The imidazopyridine nucleus is a versatile heterocyclic system renowned for its diverse pharmacological potential, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[5][6] The structural similarity of the fused imidazopyridine system to endogenous purines allows these molecules to interact with a wide range of biological targets, including enzymes and receptors.[1] For instance, Lorecivivint, a complex derivative of the core 2-phenyl-3H-imidazo[4,5-c]pyridine structure, has been investigated in late-stage clinical trials, highlighting the therapeutic relevance of this chemical class.[7][8] Given the therapeutic potential, establishing a streamlined and predictable development pathway is paramount.
The Role of IVIVC in Streamlining Drug Development
An IVIVC is a cornerstone of modern pharmaceutical development, serving as a surrogate for in vivo bioequivalence studies.[3] A successfully developed and validated IVIVC model can be used to:
-
Support Biowaivers: Justify the exemption of further human studies for certain scale-up and post-approval changes (SUPAC).[4]
-
Set Meaningful Dissolution Specifications: Ensure that manufacturing quality control tests are clinically relevant.
-
Accelerate Formulation Development: Allow for rapid in vitro screening of formulation changes with a high degree of confidence in their in vivo performance.
The feasibility of developing an IVIVC is often linked to the Biopharmaceutics Classification System (BCS). For BCS Class II compounds (low solubility, high permeability), where dissolution is the rate-limiting step to absorption, the potential for a successful IVIVC is highest.[4] Many heterocyclic compounds like imidazopyridines exhibit poor aqueous solubility, making them likely candidates for BCS Class II and thus ideal for IVIVC development.[9]
In Vitro Characterization: The Foundation of Predictability
The primary goal of the in vitro stage is to characterize the release of this compound from different formulations under controlled conditions. To build a robust Level A correlation, it is essential to develop multiple formulations with varying release rates.
Experimental Protocol: Developing and Testing Multi-Rate Formulations
Objective: To manufacture and assess the dissolution profiles of three distinct extended-release (ER) formulations (Fast, Medium, Slow) of this compound.
Methodology:
-
Formulation Development:
-
Prepare three batches of ER tablets containing a fixed dose of the active pharmaceutical ingredient (API).
-
Vary the release rate by modulating the concentration of a rate-controlling polymer (e.g., Hypromellose K100M) and/or a channeling agent (e.g., Lactose).
-
Fast Release: Lower concentration of Hypromellose.
-
Medium Release: Intermediate concentration of Hypromellose.
-
Slow Release: Higher concentration of Hypromellose.
-
-
-
Dissolution Testing (USP Apparatus II - Paddle):
-
Apparatus: USP Apparatus II (Paddle).
-
Media: Use media that simulate physiological conditions to ensure clinical relevance. A common approach is to test at multiple pH values (e.g., pH 1.2, 4.5, and 6.8).[4] For this protocol, 900 mL of pH 6.8 phosphate buffer is used.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
-
Sampling:
-
Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately filter samples through a 0.45 µm PVDF filter.
-
-
Quantification:
-
Analyze the concentration of the dissolved API in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Summary: Hypothetical In Vitro Dissolution
The data below represents a typical outcome for such an experiment, demonstrating clear differentiation between the formulations.
| Time (hours) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 1 | 35 | 20 | 10 |
| 2 | 55 | 35 | 20 |
| 4 | 80 | 60 | 38 |
| 8 | 95 | 85 | 65 |
| 12 | 99 | 96 | 82 |
| 24 | 100 | 98 | 94 |
In Vivo Assessment: Measuring True Performance
The in vivo study measures the rate and extent of drug absorption into the systemic circulation after administration of the different formulations to human subjects.
Experimental Protocol: Crossover Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profiles of the Fast, Medium, and Slow release formulations in healthy human volunteers.
Methodology:
-
Study Design: A single-dose, three-way crossover study is the gold standard. A cohort of healthy volunteers receives each of the three formulations in a randomized sequence, separated by an adequate washout period.
-
Dosing: Subjects receive a single oral dose of one formulation after an overnight fast.
-
Blood Sampling:
-
Collect venous blood samples into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
-
Centrifuge the samples to separate plasma, which is then stored at -80 °C until analysis.
-
-
Bioanalytical Method:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10] This provides the necessary sensitivity and selectivity for pharmacokinetic analysis.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters for each subject and formulation, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Data Summary: Hypothetical In Vivo Pharmacokinetic Parameters
The following table summarizes the expected mean pharmacokinetic outcomes.
| Parameter | Fast Release | Medium Release | Slow Release |
| Cmax (ng/mL) | 150 | 110 | 75 |
| Tmax (hours) | 4.0 | 6.0 | 8.0 |
| AUC₀₋t (ng·h/mL) | 1250 | 1230 | 1210 |
Bridging the Gap: The IVIVC Model
With both in vitro dissolution and in vivo plasma concentration data, the next step is to mathematically correlate them. This involves calculating the in vivo absorption profile from the plasma data through a process called deconvolution.
IVIVC Development Workflow
The process of establishing a Level A IVIVC follows a logical, multi-step workflow. This begins with parallel in vitro and in vivo studies and culminates in a validated predictive model.
Sources
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A Senior Application Scientist's Guide to Preclinical Benchmarking of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazopyridine Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry, structurally analogous to purines, which allows its derivatives to interact with a wide array of biological targets.[1][2][3] This structural similarity has led to the development of imidazopyridine-based compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.[1][3][4] The novel compound, 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, represents a new chemical entity with unexplored therapeutic potential. The introduction of a fluorophenyl group at the 2-position is a strategic medicinal chemistry approach to enhance metabolic stability and target engagement.[5][6]
This guide provides a comprehensive, technically grounded framework for the preclinical benchmarking of this compound. As we lack specific preliminary data on this molecule, we will extrapolate potential mechanisms of action based on the known biological activities of structurally related imidazo[4,5-c]pyridine derivatives. These derivatives have shown promise as inhibitors of key signaling pathways implicated in oncology and inflammatory diseases, such as the NF-κB and VEGFR-2 signaling cascades.[7][8][9][10] Therefore, this guide will focus on a dual-pronged benchmarking strategy against standard-of-care drugs in both cancer and inflammation.
Our experimental design prioritizes scientific integrity and logical progression, ensuring that each step provides a clear, actionable dataset to inform go/no-go decisions in a drug development pipeline.[11]
Part 1: Preclinical Benchmarking Strategy: A Two-Pronged Approach
The benchmarking strategy is designed to elucidate the potential therapeutic utility of this compound in oncology and inflammatory disease. This involves a tiered approach, starting with broad in vitro screening to identify the most promising therapeutic avenue, followed by more focused mechanistic studies and culminating in in vivo efficacy models.
Tier 1: In Vitro Cytotoxicity and Anti-inflammatory Screening
The initial step is to determine the compound's fundamental activity profile. This involves broad screening across a panel of cancer cell lines and in vitro models of inflammation.
-
Cancer Cell Line Panel: A diverse panel of human cancer cell lines will be used to assess the compound's cytotoxic or anti-proliferative effects. This panel should include, but not be limited to, cell lines representing common cancer types such as breast (MCF-7), lung (A549), colon (HCT-116), and glioblastoma (U87).[12]
-
Inflammation Model: A lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells) will be used to assess the compound's ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Tier 2: Mechanistic Elucidation
Based on the results of Tier 1, we will delve into the potential mechanisms of action. Given the known activities of imidazopyridine derivatives, we will initially focus on two key signaling pathways:
-
NF-κB Signaling Pathway: Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases.[7][8][13] We will investigate the compound's ability to inhibit NF-κB activation.
-
VEGFR-2 Signaling Pathway: Inhibition of VEGFR-2 signaling is a clinically validated anti-angiogenic strategy in oncology.[9][10][14] We will assess the compound's potential to inhibit VEGFR-2 kinase activity.
Tier 3: In Vivo Efficacy Studies
Positive results in the in vitro assays will trigger progression to in vivo models. The choice of model will be dictated by the most promising in vitro data.
-
Oncology: If the compound demonstrates potent in vitro cytotoxicity and inhibits a relevant oncogenic pathway, a human tumor xenograft model in immunodeficient mice will be employed.[11][15][16][17]
-
Inflammation: If the compound shows significant anti-inflammatory activity in vitro, a murine model of acute inflammation, such as the carrageenan-induced paw edema model, will be utilized.
Part 2: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity and reproducibility.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18]
Protocol:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the standard-of-care chemotherapy drug (e.g., Doxorubicin[19][20][21]) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Anti-inflammatory Activity: Cytokine ELISA
This protocol measures the compound's ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with this compound or a standard anti-inflammatory drug (e.g., Dexamethasone[22][23][24]) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production.
Mechanistic Study: NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Protocol:
-
Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Treat the transfected cells with the test compound and a known NF-κB inhibitor (e.g., Bay 11-7082[25]) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage inhibition of NF-κB activity.
In Vivo Efficacy: Human Tumor Xenograft Model
This model assesses the in vivo anti-tumor efficacy of the test compound.[11][15][16][26]
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound, and a standard-of-care drug (e.g., Sorafenib, a multi-kinase inhibitor including VEGFR-2[10][14][27]). Administer the treatments daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume twice weekly using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Part 3: Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting the results of the benchmarking studies.
Comparative In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value | |
| U87 | Experimental Value | |
| Doxorubicin (Standard) | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value | |
| U87 | Experimental Value |
Comparative In Vitro Anti-inflammatory Data
| Compound | Cytokine | IC50 (µM) |
| This compound | TNF-α | Experimental Value |
| IL-6 | Experimental Value | |
| Dexamethasone (Standard) | TNF-α | Experimental Value |
| IL-6 | Experimental Value |
Visualizing Key Signaling Pathways and Workflows
Caption: High-level workflow for preclinical benchmarking.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to the initial preclinical benchmarking of this compound. By systematically evaluating its cytotoxic and anti-inflammatory potential, and subsequently delving into its mechanism of action, researchers can efficiently determine the most promising therapeutic avenue for this novel compound. The head-to-head comparison against established standard-of-care drugs will provide a clear perspective on its potential clinical utility and competitive positioning.
The data generated from these studies will be critical for intellectual property filings, attracting further investment, and guiding the subsequent stages of drug development, including advanced preclinical toxicology and IND-enabling studies. The modular nature of this benchmarking strategy allows for flexibility and adaptation as new data emerges, ensuring an efficient and data-driven progression towards the clinic.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
This guide provides a comprehensive framework for the safe and compliant disposal of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine. As a compound frequently synthesized in medicinal chemistry and drug development, its unique structure—a fusion of a fluorinated aromatic ring and a nitrogen-containing heterocyclic core—necessitates a nuanced approach to waste management.[1][2] This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that laboratory professionals can manage this waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.
Hazard Profile: Understanding the "Why" Behind the Procedure
The disposal protocol for this compound is dictated by the combined chemical properties of its two primary structural motifs: the imidazo[4,5-c]pyridine core and the 2-fluorophenyl group.
-
Imidazo[4,5-c]pyridine Core: This nitrogen-containing heterocyclic system is a derivative of pyridine. Pyridine and its analogues are typically flammable, basic, and can be toxic if inhaled, ingested, or absorbed through the skin.[3][4][5] They are known skin, eye, and respiratory irritants.[6] Furthermore, these compounds are incompatible with strong oxidizing agents and strong acids, with which they can react exothermically.[3] The biological activity of imidazopyridines in various pharmacological contexts underscores the need to prevent their release into the environment.[1][2]
-
2-Fluorophenyl Group: The presence of a carbon-fluorine (C-F) bond significantly increases the chemical stability of the molecule. Fluorinated organic compounds are often persistent in the environment.[7] The primary concern during disposal is the potential for incomplete combustion to form hazardous byproducts or the release of hydrogen fluoride (HF) if not managed in a specialized facility.[8][9] Therefore, high-temperature thermal destruction is the preferred method to ensure complete breakdown of the stable C-F bond.[7]
Given these properties, this compound must be treated as a hazardous waste stream requiring professional disposal.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures safety at every stage of the waste handling process. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
Step 1: Immediate Handling and PPE
All handling of this compound, including waste collection, must be performed within a certified laboratory chemical fume hood.[3][4] The following Personal Protective Equipment (PPE) is the minimum requirement:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Nitrile gloves may offer insufficient protection against pyridine-like compounds and should be avoided for prolonged contact.[3] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Dedicated Waste Stream: Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., pipette tips, contaminated wipes). Do not mix this waste with other chemical streams unless explicitly approved by your EHS department.
-
Container Selection: Use a sealable, airtight container made of a compatible material such as glass or high-density polyethylene.[4]
-
Labeling: The moment waste is first added, affix a "Dangerous Waste" or "Hazardous Waste" label.[3] The label must clearly state the full chemical name: "this compound" .
Step 3: Interim Storage in the Laboratory
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[10][11]
-
Incompatibilities: Ensure the storage location is segregated from incompatible materials, particularly strong acids and oxidizing agents.[3]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills.[10]
Step 4: Final Disposal Pathway
Under no circumstances should this chemical be disposed of via the sanitary sewer or in regular trash.[4] The required method is through your institution's EHS-approved hazardous waste program.
-
Primary Method - High-Temperature Incineration: The recommended and most effective disposal method is incineration in a licensed hazardous waste facility.[12] These facilities operate at temperatures sufficient to break the stable C-F bond and are equipped with afterburners and scrubber systems to neutralize the resulting acidic gases like hydrogen fluoride (HF).[6][7][9]
-
Alternative Method - Hazardous Waste Landfill: While thermal destruction is preferred, disposal in a permitted RCRA Subtitle C hazardous waste landfill may be an option if incineration is not feasible.[13] These landfills have protective liners and leachate collection systems to minimize environmental release.[13] However, given the persistence of fluorinated compounds, this is considered a less desirable option.[13]
Emergency Procedures
Accidents require immediate and correct responses.
-
Spill Response:
-
Small Spill (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3][7] Collect the absorbent material into a sealable container, label it as hazardous waste, and dispose of it according to the protocol above.[3]
-
Large Spill (outside a fume hood): Immediately evacuate the area. Secure the location to prevent entry and notify your institution's EHS or emergency response team.[3]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Data Summary & Workflow Visualization
Disposal Procedure Summary
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste | Possesses properties of toxicity, potential flammability, and environmental persistence. |
| PPE | Safety Goggles, Butyl/PVA Gloves, Lab Coat | Protects against splashes, skin absorption, and contamination. |
| Handling Area | Certified Chemical Fume Hood | Prevents inhalation of potentially harmful vapors.[4] |
| Container Type | Labeled, Sealable Glass or HDPE | Ensures compatibility and prevents leaks or vapor release.[4] |
| Storage | Cool, Dry, Ventilated Area with Secondary Containment | Prevents degradation, reaction with incompatible materials, and spill contamination.[10][11] |
| Primary Disposal | Licensed High-Temperature Incineration | Ensures complete destruction of the stable C-F bond and neutralization of hazardous byproducts.[7][9] |
| Prohibited Actions | Drain Disposal, Trash Disposal, Unapproved Neutralization | Prevents environmental contamination and unsafe chemical reactions.[4] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
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- Standard Operating Procedure for a Hazardous Chemical. University of Georgia.
- PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. (2023-11-27).
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- Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Royal Society of Chemistry.
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Comprehensive Safety and Handling Guide for 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
Introduction: The handling of novel chemical entities in a research and development setting demands a proactive and thorough approach to safety. This guide provides essential safety and logistical information for the handling of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, a heterocyclic compound with potential applications in drug development. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing structurally similar compounds and adhering to established safety principles for handling heterocyclic and fluorinated aromatic compounds, we can establish a robust framework for its safe management in the laboratory. This document is intended for researchers, scientists, and drug development professionals.
Hazard Recognition and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is the primary step in ensuring personnel safety. Due to the absence of a specific SDS, a risk assessment has been conducted based on the known hazards of analogous compounds. A close structural analog, 2-[4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl]pyridine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Furthermore, the pyridine functional group, present in the target molecule, can be harmful if inhaled, absorbed through the skin, or swallowed, and is known to cause eye and skin irritation[2]. The presence of a fluorophenyl group also necessitates careful handling, as fluorinated organic compounds can have unique toxicological profiles and require specific disposal procedures[3][4].
Inferred Hazard Profile:
| Hazard Class | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on the toxicity profile of pyridine and related heterocyclic compounds[5]. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on data for structurally similar compounds and pyridine[1][2]. |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Based on data for structurally similar compounds and pyridine[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Based on data for structurally similar compounds[1][2]. |
It is imperative to treat this compound as a hazardous substance and to handle it with the appropriate precautions until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Provides protection against a broad range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds[3][6][7]. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face[6][8]. |
| Body Protection | Flame-resistant laboratory coat | Protects the skin and personal clothing from splashes and spills[3][9][10]. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method for controlling inhalation exposure. A respirator may be required for certain high-risk procedures and should be used in accordance with a comprehensive respiratory protection program[6][11]. |
| Footwear | Closed-toe, liquid-resistant shoes | Protects the feet from spills and falling objects[9][10]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking the compound.
-
Verify that the container is properly labeled and sealed.
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5].
-
Keep the container tightly closed when not in use.
-
Ensure the storage location is clearly marked with the compound's identity and hazard information.
-
-
Handling and Use:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[8][12].
-
Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure[13].
-
Avoid the formation of dust and aerosols.
-
Ensure all equipment is clean and dry before use to prevent contamination.
-
-
Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused compound, contaminated labware, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container[3].
-
Disposal Method: Due to the presence of fluorine, this compound should be disposed of as halogenated organic waste. Incineration at a licensed hazardous waste facility is the preferred method of disposal for fluorinated organic compounds, as it can lead to their complete destruction[4][14]. Landfilling in a designated hazardous waste landfill is another option, but it only contains the substance[14]. Do not dispose of this compound down the drain[13].
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Workflow and Safety Diagram
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The responsible handling of this compound is paramount for the safety of all laboratory personnel. By adhering to the principles of hazard recognition, proper PPE utilization, and meticulous operational and disposal planning, researchers can confidently work with this compound while minimizing risks. This guide, grounded in the principles of the American Chemical Society and OSHA, serves as a foundational document for establishing a culture of safety in the laboratory[15][16][17].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
